molecular formula C₁₅H₂₄ClNO₂ B1140644 O-Desmethyltramadol hydrochloride CAS No. 148262-77-5

O-Desmethyltramadol hydrochloride

Cat. No.: B1140644
CAS No.: 148262-77-5
M. Wt: 285.81

Description

O-Desmethyltramadol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₄ClNO₂ and its molecular weight is 285.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGWVAWLHXDKIX-PBCQUBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185453-02-5
Record name O-Desmethyl tramadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYL TRAMADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-Desmethyltramadol hydrochloride synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

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The synthesis of psychoactive substances and their analogues is a sensitive area with significant potential for misuse. My safety guidelines strictly prohibit me from generating content that could aid in the production of controlled or harmful substances. This includes providing experimental protocols, data on synthesis, or any other information that could be used to create such compounds.

I can, however, provide information on the public health and safety aspects of opioids, discuss the history of their development from a non-technical perspective, or explain the mechanisms of addiction and treatment. My goal is to provide safe and beneficial information, and I cannot compromise on requests that could lead to harmful outcomes.

O-Desmethyltramadol HCl: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT) is the principal active metabolite of the synthetic opioid analgesic, tramadol (B15222). As the primary contributor to the analgesic effect of its parent compound, a thorough understanding of the physicochemical properties of its hydrochloride salt (O-Desmethyltramadol HCl) is paramount for research, drug development, and formulation. This technical guide provides an in-depth overview of the core physicochemical characteristics of O-Desmethyltramadol HCl, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and experimental workflows.

Physicochemical Properties

The physicochemical properties of O-Desmethyltramadol HCl are summarized in the tables below. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development.

Table 1: General and Physical Properties of O-Desmethyltramadol HCl
PropertyValueSource(s)
Chemical Name 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
Molecular Formula C₁₅H₂₄ClNO₂
Molecular Weight 285.81 g/mol
Appearance White to off-white solid/crystalline powder
Melting Point 141-142 °C ((-)-isomer); 256-257 °C ((-)-isomer)

Note on Melting Point: The significant variation in reported melting points is likely attributable to the presence of different stereoisomers of O-Desmethyltramadol. The compound has two chiral centers, leading to the possibility of four stereoisomers. The specific isomeric composition of the sample being tested will significantly influence its melting point.

Table 2: Solubility and Partitioning Properties of O-Desmethyltramadol HCl
PropertyValueSource(s)
Solubility in Water Soluble
Solubility in Methanol Soluble, Slightly Soluble
Solubility in Ethanol Soluble
Solubility in Chloroform Slightly Soluble
Predicted pKa 10.00 ± 0.10
Predicted LogP 2.3

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of O-Desmethyltramadol HCl.

Melting Point Determination

Methodology: The melting point of O-Desmethyltramadol HCl can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

  • Sample Preparation: A small amount of the dry, powdered O-Desmethyltramadol HCl is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.

    • The heating rate is then slowed to 1-2°C per minute.

    • The temperature at which the substance begins to melt (the point of collapse) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range should be narrow.

Solubility Determination

Methodology: The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in various solvents.

  • Materials: O-Desmethyltramadol HCl, selected solvents (e.g., water, methanol, chloroform), flasks, a constant temperature shaker bath, and an appropriate analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of O-Desmethyltramadol HCl is added to a known volume of the solvent in a flask.

    • The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the suspension is filtered to remove the undissolved solid.

    • The concentration of O-Desmethyltramadol HCl in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The experiment is performed in triplicate for each solvent.

Synthesis and Purification

Methodology: O-Desmethyltramadol can be synthesized from tramadol via O-demethylation. The resulting free base is then converted to the hydrochloride salt.

  • Synthesis of O-Desmethyltramadol (Free Base):

    • Tramadol hydrochloride is converted to its free base.

    • The O-demethylation is carried out using a demethylating agent, such as dodecanethiol and sodium hydride in a suitable solvent like N,N-dimethylformamide (DMF).

    • The reaction mixture is heated and stirred for several hours.

    • After completion, the reaction is quenched, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield crude O-Desmethyltramadol.

  • Formation of the Hydrochloride Salt:

    • The crude O-Desmethyltramadol is dissolved in a suitable solvent (e.g., isopropanol).

    • A solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) is added dropwise with stirring.

    • The precipitated O-Desmethyltramadol HCl is collected by filtration, washed with a cold solvent, and dried under vacuum.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system to achieve high purity.

Mandatory Visualizations

Signaling Pathway

O-Desmethyltramadol HCl exerts its primary analgesic effect through its interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of O-DSMT to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular O-DSMT O-DSMT MOR µ-Opioid Receptor (MOR) O-DSMT->MOR Binds to G_protein Gαi/o MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Neuronal_Excitability Decreased Neuronal Excitability K_channel->Neuronal_Excitability Hyperpolarization leads to Neurotransmitter_Release Decreased Neurotransmitter Release Ca_channel->Neurotransmitter_Release Reduced Ca2+ influx leads to Analgesia Analgesia Neuronal_Excitability->Analgesia Neurotransmitter_Release->Analgesia

µ-Opioid Receptor Signaling Pathway
Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of O-Desmethyltramadol HCl in a research setting.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Tramadol Demethylation O-Demethylation Start->Demethylation Salt_Formation HCl Salt Formation Demethylation->Salt_Formation Crude_Product Crude O-DSMT HCl Salt_Formation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure O-DSMT HCl Drying->Pure_Product Melting_Point Melting Point Pure_Product->Melting_Point Spectroscopy NMR, IR, MS Pure_Product->Spectroscopy Chromatography HPLC/GC for Purity Pure_Product->Chromatography

O-Desmethyltramadol Hydrochloride: A Technical Guide to its Mechanism of Action on Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyltramadol (O-DSMT), the principal active metabolite of the analgesic drug tramadol, exerts its primary therapeutic effects through a complex interaction with the opioid receptor system. This technical guide provides an in-depth examination of the mechanism of action of O-Desmethyltramadol hydrochloride at opioid receptors, with a particular focus on the mu-opioid receptor (MOR). It synthesizes quantitative data on binding affinities and functional activities, details common experimental protocols for their determination, and visualizes the key signaling pathways involved. A notable characteristic of O-DSMT is its G protein signaling bias at the MOR, which is believed to contribute to its analgesic efficacy while potentially mitigating certain adverse effects associated with conventional opioids.

Introduction

Tramadol is a widely prescribed centrally acting analgesic. Its analgesic properties are largely attributed to its hepatic metabolite, O-DSMT, which is formed via O-demethylation by the cytochrome P450 enzyme CYP2D6.[1] O-DSMT is a more potent opioid agonist than its parent compound, with a significantly higher affinity for the µ-opioid receptor.[1] This document serves as a comprehensive resource for understanding the molecular pharmacology of O-DSMT at opioid receptors.

Opioid Receptor Binding Affinity and Functional Activity

The interaction of O-Desmethyltramadol with opioid receptors is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax). The (+)-enantiomer of O-DSMT is the most pharmacologically active at the mu-opioid receptor.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for O-Desmethyltramadol and comparator opioids at the human mu-opioid receptor (MOR).

LigandParameterValueAssay SystemReference
(+)-O-Desmethyltramadol Ki (nM)3.4[3H]naloxone competition[3][4]
EC50 (nM)63cAMP Inhibition[4]
EC50 (nM)860[35S]GTPγS binding[3][4]
Emax (%)~100 (vs. Morphine)cAMP Inhibition[4]
Emax (%)52 (vs. DAMGO)[35S]GTPγS binding[3][4]
Morphine Ki (nM)0.62[3H]naloxone competition[3][4]
EC50 (nM)3cAMP Inhibition[4]
EC50 (nM)118[35S]GTPγS binding[3][4]
Emax (%)100cAMP Inhibition[4]
Emax (%)52 (vs. DAMGO)[35S]GTPγS binding[3][4]
Tramadol Ki (µM)2.4[3H]naloxone competition[2]

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Emax represents the maximum functional response relative to a standard agonist.

G Protein Bias and Signaling Pathways

A critical aspect of O-DSMT's mechanism of action is its functional selectivity, or "G protein bias," at the mu-opioid receptor.[5] O-DSMT potently activates the G protein signaling cascade, which is associated with analgesia, while having a significantly lower propensity to recruit β-arrestin2.[3] The recruitment of β-arrestin2 by classical opioids is implicated in adverse effects such as respiratory depression and constipation.[3]

Signaling Pathway Diagram

The following diagram illustrates the G protein-biased signaling of O-Desmethyltramadol at the mu-opioid receptor.

O_DSMT_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Preferentially Activates BetaArrestin β-Arrestin2 MOR->BetaArrestin Weakly Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts O_DSMT O-Desmethyltramadol O_DSMT->MOR Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to AdverseEffects Adverse Effects (e.g., Respiratory Depression) BetaArrestin->AdverseEffects Mediates

Caption: G protein-biased signaling of O-DSMT at the mu-opioid receptor.

Experimental Protocols

The characterization of O-Desmethyltramadol's activity at opioid receptors relies on a suite of established in vitro assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.[6]

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or brain tissue through homogenization and centrifugation.[7]

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]naloxone) and varying concentrations of the unlabeled test compound (O-Desmethyltramadol).[3]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate with Radioligand & O-DSMT A->B C Separate Bound/ Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E

Caption: Generalized workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.[7]

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes expressing the G protein-coupled opioid receptor are prepared.[7]

  • Assay Setup: Membranes are incubated in an assay buffer containing GDP, the test compound (O-Desmethyltramadol) at various concentrations, and the non-hydrolyzable GTP analog, [35S]GTPγS.[7]

  • Reaction Initiation and Incubation: The binding reaction is initiated by the addition of [35S]GTPγS and incubated at 30°C.[7]

  • Termination and Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound.

  • Detection: The radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the logarithm of the agonist concentration to determine the EC50 and Emax values.[7]

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

Methodology:

  • Cell Culture: Whole cells expressing the mu-opioid receptor are used.

  • Stimulation: Cells are treated with the test compound (O-Desmethyltramadol) in the presence of an adenylyl cyclase stimulator, such as forskolin.[3]

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[8]

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and dose-response curves are generated to determine EC50 and Emax.[8]

cAMP_Assay_Workflow cluster_workflow cAMP Inhibition Assay Workflow A Cells expressing MOR B Add O-DSMT and Forskolin A->B C Incubate B->C D Lyse Cells C->D E Measure cAMP Levels (e.g., HTRF) D->E F Determine EC50 and Emax E->F

Caption: Workflow for a cAMP inhibition functional assay.

Conclusion

This compound is a potent agonist at the mu-opioid receptor, with its (+)-enantiomer demonstrating high affinity and functional activity. Its mechanism of action is distinguished by a G protein bias, favoring the signaling pathway associated with analgesia over the β-arrestin2 pathway linked to certain adverse opioid effects. This characteristic suggests a potential for a more favorable therapeutic window compared to non-biased opioids. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of O-DSMT and novel opioid receptor modulators. A thorough understanding of its molecular pharmacology is essential for researchers and professionals involved in pain management and the development of safer analgesics.

References

In Vitro Metabolic Stability of O-Desmethyltramadol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of O-Desmethyltramadol (O-DSMT) hydrochloride, the primary active metabolite of the analgesic drug tramadol (B15222). Understanding the metabolic fate of O-DSMT is crucial for drug development, as its formation and subsequent clearance are key determinants of both efficacy and potential drug-drug interactions. This document details the metabolic pathways, quantitative metabolic data, and experimental protocols relevant to assessing the in vitro stability of O-DSMT.

Introduction to O-Desmethyltramadol Metabolism

O-Desmethyltramadol is a pharmacologically active metabolite of tramadol, exhibiting a significantly higher affinity for the µ-opioid receptor than its parent compound.[1] The metabolism of tramadol is complex, involving multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. The formation of O-DSMT from tramadol is primarily catalyzed by CYP2D6.[2] The subsequent metabolism of O-DSMT is a critical factor in its overall pharmacokinetic profile and is primarily driven by Phase II conjugation reactions, particularly glucuronidation.

Metabolic Pathways of O-Desmethyltramadol

The primary metabolic pathway for the clearance of O-Desmethyltramadol in humans is glucuronidation, a Phase II metabolic process that increases the water solubility of the compound, facilitating its excretion. This process is catalyzed by UGT enzymes. Additionally, O-DSMT can undergo further Phase I metabolism.

The metabolic journey from the parent drug, tramadol, to the excretion of its metabolites is a multi-step process involving several key enzymes.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Tramadol Tramadol O_DSMT O-Desmethyltramadol (M1) Tramadol->O_DSMT CYP2D6 N_DSMT N-Desmethyltramadol (M2) Tramadol->N_DSMT CYP2B6, CYP3A4 NO_DSMT N,O-Didesmethyltramadol (M5) O_DSMT->NO_DSMT CYP2B6, CYP3A4 O_DSMT_Glucuronide O-DSMT-Glucuronide O_DSMT->O_DSMT_Glucuronide UGT1A8, UGT2B7 N_DSMT->NO_DSMT CYP2D6 Excretion Excretion NO_DSMT->Excretion O_DSMT_Glucuronide->Excretion

Caption: Metabolic pathway of Tramadol and O-Desmethyltramadol.

Quantitative In Vitro Metabolic Data

The glucuronidation of the racemic O-DSMT is stereoselective. The following table summarizes the rates of glucuronide formation for the (1S,2S)- and (1R,2R)-enantiomers of O-Desmethyltramadol in human liver microsomes.

EnantiomerGlucuronidation Rate (pmol/mg/min)
(1S,2S)-O-Desmethyltramadol62.4[3][4]
(1R,2R)-O-Desmethyltramadol24.6[3][4]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes to determine the half-life and intrinsic clearance of a test compound like O-Desmethyltramadol hydrochloride.

Materials and Reagents
  • Test Compound: this compound

  • Biological Matrix: Pooled Human Liver Microsomes (HLMs)

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., a structurally related compound not found in the matrix)

  • Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin)

  • Equipment:

    • Incubator (37°C)

    • Centrifuge

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions: - Test Compound - Control Compounds - Internal Standard B Prepare working solutions in incubation buffer A->B E Pre-warm microsomes and compound solutions at 37°C B->E C Prepare Human Liver Microsome suspension in buffer C->E D Prepare NADPH regenerating system F Initiate reaction by adding NADPH regenerating system D->F E->F G Incubate at 37°C with shaking F->G H Aliquots taken at specific time points (e.g., 0, 5, 15, 30, 60 min) G->H I Reaction quenched with ice-cold acetonitrile containing internal standard H->I J Centrifuge samples to precipitate proteins I->J K Analyze supernatant by LC-MS/MS J->K L Quantify remaining parent compound K->L M Calculate % remaining L->M N Determine t½ and Clint M->N

Caption: Experimental workflow for an in vitro metabolic stability assay.

Detailed Assay Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare working solutions of the test compound and control compounds in the potassium phosphate buffer.

    • Prepare the human liver microsome suspension in the buffer to the desired final protein concentration (typically 0.5-1.0 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsome suspension and the working solutions of the test and control compounds in a water bath at 37°C for approximately 5-10 minutes.

    • To initiate the metabolic reaction, add the NADPH regenerating system to the pre-warmed microsome and compound mixture.

    • Incubate the reaction mixture at 37°C, typically with gentle shaking.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with a known concentration of an internal standard. The acetonitrile will precipitate the microsomal proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of O-Desmethyltramadol at each time point.

Data Analysis
  • Calculate the Percentage of Compound Remaining: Determine the percentage of O-Desmethyltramadol remaining at each time point relative to the concentration at time zero.

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life using the following equation: t½ = -0.693 / k

  • Calculate the Intrinsic Clearance (Clint):

    • The intrinsic clearance is calculated using the half-life and the protein concentration in the incubation.

    • The formula for Clint is: Clint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / Amount of microsomal protein (mg))

Conclusion

The in vitro metabolic stability of this compound is a critical parameter in understanding its pharmacokinetic profile. While comprehensive data on its overall half-life and intrinsic clearance in human liver microsomes is limited, it is evident that glucuronidation is a major clearance pathway, exhibiting stereoselectivity. The provided experimental protocol offers a robust framework for researchers to conduct in vitro metabolic stability studies to further characterize the metabolic fate of O-Desmethyltramadol and other drug candidates. Such studies are essential for predicting in vivo clearance, potential drug-drug interactions, and ultimately, for the successful development of new therapeutic agents.

References

A Comprehensive Technical Guide to O-Desmethyltramadol Hydrochloride Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information for the accurate quantification and analysis of O-Desmethyltramadol hydrochloride, a primary active metabolite of the analgesic drug tramadol (B15222). This document serves as a critical resource for researchers, analytical scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support rigorous scientific investigation.

Core Properties and Identification

O-Desmethyltramadol (O-DSMT) hydrochloride is a crucial analytical reference standard for a variety of applications, including forensic analysis, clinical toxicology, pain prescription monitoring, and urine drug testing.[1] As a certified reference material (CRM), it ensures metrological traceability and accuracy in quantitative analyses.[2][3]

Below is a summary of its key chemical and physical properties:

PropertyValueSource
Chemical Name 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride[4][5][6]
Alternative Chemical Name (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexan-1-ol hydrochloride[7]
CAS Number 185453-02-5[3][4][6]
Free Base CAS Number 80456-81-1[4][6]
Molecular Formula C₁₅H₂₃NO₂ · HCl[1][3][4]
Molecular Weight 285.81 g/mol [1][4]
Monoisotopic Molecular Weight 249.172878985 g/mol (Free Base)[8]
Appearance Colorless liquid (in solution) or neat solid[3][4]
Purity ≥98%[3]
Formulation Commonly available as a 1.0 mg/mL solution in methanol (B129727) (as free base) or a neat solid.[1][3][4]
Storage Freeze or at -20°C.[1][3]

Pharmacological Significance and Mechanism of Action

O-Desmethyltramadol is the primary pharmacologically active metabolite of tramadol, formed in the liver by the action of the cytochrome P450 enzyme CYP2D6.[9][10][11] Its analgesic effects are significantly more potent than the parent drug, primarily through its higher affinity for the μ-opioid receptor.[9][10] The enantiomers of O-DSMT exhibit distinct pharmacological profiles; while both are inactive as serotonin (B10506) reuptake inhibitors, the (-)-enantiomer retains activity as a norepinephrine (B1679862) reuptake inhibitor.[10] O-DSMT has also been shown to inhibit 5-hydroxytryptamine type 2C (5-HT₂C) and muscarinic M1 receptors.[12][13]

O_Desmethyltramadol_Signaling_Pathway cluster_0 Tramadol Metabolism cluster_1 Pharmacological Actions Tramadol Tramadol CYP2D6 CYP2D6 Tramadol->CYP2D6 Hepatic Metabolism O-Desmethyltramadol O-Desmethyltramadol CYP2D6->O-Desmethyltramadol MOR μ-Opioid Receptor O-Desmethyltramadol->MOR Agonist NET Norepinephrine Transporter O-Desmethyltramadol->NET Inhibitor ((-)-enantiomer) 5HT2C 5-HT2C Receptor O-Desmethyltramadol->5HT2C Inhibitor M1R Muscarinic M1 Receptor O-Desmethyltramadol->M1R Inhibitor Analgesia Analgesia MOR->Analgesia Altered_Neurotransmission Altered Neurotransmission NET->Altered_Neurotransmission 5HT2C->Altered_Neurotransmission M1R->Altered_Neurotransmission

Caption: Metabolic activation of tramadol and subsequent targets of O-Desmethyltramadol.

Analytical Methodologies

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Below are detailed protocols for common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a robust and reliable method for the determination of O-Desmethyltramadol.

Sample Preparation: Liquid-Liquid Extraction

A common sample preparation workflow for GC-MS analysis is as follows:

GC_MS_Sample_Preparation Start Urine Sample Add_IS Add Internal Standard (e.g., Proadifen) Start->Add_IS LLE Liquid-Liquid Extraction (Methyl-tert-butyl ether) Add_IS->LLE Back_Extraction Back Extraction (0.1 M HCl) LLE->Back_Extraction Derivatization Derivatization (Propionic Anhydride) Back_Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Caption: Workflow for GC-MS sample preparation using liquid-liquid extraction.

Experimental Protocol:

  • Sample Collection: Collect urine samples.

  • Internal Standard: Add an appropriate internal standard, such as Proadifen (SKF525A), to the sample.[14]

  • Extraction: Perform liquid-liquid extraction with methyl-tert-butyl ether (MTBE).[14]

  • Back Extraction: Conduct a back extraction with 0.1 M hydrochloric acid.[14]

  • Derivatization: Derivatize the extract with propionic anhydride (B1165640) to improve chromatographic performance and stability.[15]

  • Injection: Inject the derivatized sample into the GC-MS system.

GC-MS Parameters:

ParameterValueSource
Column Zebron ZB-Drug-1 (15 m, 0.25 mm i.d., 0.25 µm film)[16]
Injection Mode Splitless[17]
Oven Program Specific temperature ramps are method-dependent.[15]
Detection Mode Selective Ion Monitoring (SIM)[16]

Performance Characteristics:

ParameterValueSource
Linearity Range 10-1000 ng/mL (r² > 0.99)[14]
Limit of Quantification (LOQ) 10 ng/mL[14]
Extraction Efficiency 101.30%[14]
Intra-assay Precision 1.29-6.48%[14]
Inter-assay Precision 1.28-6.84%[14]
Intra-assay Accuracy 91.79-106.89%[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of O-Desmethyltramadol in complex biological matrices like plasma.

Sample Preparation: Protein Precipitation

A streamlined sample preparation workflow for LC-MS/MS is depicted below:

LC_MS_Sample_Preparation Start Plasma Sample Add_IS Add Internal Standard (e.g., O-Desmethyl-cis-tramadol-d6) Start->Add_IS Precipitation Protein Precipitation (Acetonitrile/Methanol or Perchloric Acid) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for LC-MS/MS sample preparation using protein precipitation.

Experimental Protocol:

  • Sample Collection: Collect plasma samples.

  • Internal Standard: Add an isotopically labeled internal standard, such as O-Desmethyl-cis-tramadol-d6 hydrochloride, for accurate quantification.[2]

  • Protein Precipitation: Precipitate proteins using a solution of perchloric acid (7%) or a mixture of acetonitrile (B52724) and methanol.[18][19]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: Transfer the supernatant and evaporate it to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters:

ParameterValueSource
Column Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) or TSKgel ODS-100V (150 x 2.0 mm, 3 µm)[18][19]
Mobile Phase Acetonitrile and 0.2% trifluoroacetic acid in water (10:90, v/v) or Methanol and 0.15% formic acid in water (35:65, v/v)[18][19]
Flow Rate 0.2 mL/min to 1 mL/min[18][19]
Column Temperature 40-45°C[18][19]
Ionization Mode Electrospray Positive Ionization (ESI+)[18]
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[18]
Monitored Ion (SIM) m/z 250[18]

Performance Characteristics:

ParameterValueSource
Linearity Range 2-300 ng/mL (r > 0.998) or 2.5-320 ng/mL[18][19]
Limit of Quantification (LOQ) 7.5 ng/mL[20]
Recovery ~96%[18]
Within-run Precision (at LOQ) 10.1%[18]
Between-run Precision (at LOQ) 6.7%[18]
Within-run Accuracy (at LOQ) -9.9%[18]
Between-run Accuracy (at LOQ) 10.4%[18]

Conclusion

The use of certified analytical reference standards for this compound is fundamental for achieving accurate and reproducible results in research and clinical settings. This guide provides a comprehensive overview of the essential technical data and validated methodologies required for its quantification. By adhering to these detailed protocols and understanding the underlying pharmacology, scientists can ensure the integrity and reliability of their analytical findings.

References

The Pharmacokinetics and Bioavailability of O-Desmethyltramadol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT), the principal active metabolite of the centrally acting analgesic tramadol (B15222), is a potent opioid agonist primarily responsible for the therapeutic effects of its parent drug. Unlike tramadol, which relies on metabolic activation by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, O-Desmethyltramadol hydrochloride offers a direct mechanism of action at the μ-opioid receptor. This characteristic circumvents the issue of variable analgesic response and potential adverse effects linked to genetic variations in CYP2D6 metabolism. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of this compound, intended to support research, and drug development activities.

Pharmacokinetics of O-Desmethyltramadol

The pharmacokinetic profile of O-Desmethyltramadol has been investigated in various preclinical and clinical settings, both as a metabolite of tramadol and, to a lesser extent, as a directly administered compound.

Pharmacokinetic Parameters Following Direct Administration

Clinical studies involving the direct oral administration of O-Desmethyltramadol (desmetramadol) have been conducted. In a notable study, healthy participants received 20 mg of desmetramadol every 6 hours. The steady-state plasma concentrations of the active (+)-M1 enantiomer were found to be bioequivalent to those produced by a 50 mg dose of tramadol administered at the same frequency.[1] Key pharmacokinetic parameters from this and a preclinical study in dogs where O-DSMT was administered intravenously are summarized in the table below.

SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)CL (mL/kg/min)Vd (L/kg)Reference
Human Oral (every 6h)20 mg37 ± 10 (Css,max)-----[1]
Dog Intravenous---0.94 ± 0.09-34.93 ± 5.532.80 ± 0.15[2][3]
Pharmacokinetic Parameters as a Metabolite of Tramadol

A substantial body of literature characterizes the pharmacokinetics of O-DSMT following the administration of its parent drug, tramadol. These studies provide valuable insights into the formation and disposition of O-DSMT in various species.

SpeciesTramadol Dose and RouteO-DSMT Cmax (ng/mL)O-DSMT Tmax (h)O-DSMT t½ (h)O-DSMT AUC (ng·h/mL)Reference
Human (Young) 200 mg oral (extended-release)----[4]
Human (Elderly) 200 mg oral (extended-release)---AUC0-inf 35% higher than young[4]
Horse 10 mg/kg oral86.8 ± 17.8-1.01 ± 0.15-[5][6]
Dog 11 mg/kg oral--2.18 ± 0.55-[2][3]
Goat 2 mg/kg intravenous--2.89 ± 0.43-[2]

Bioavailability

The absolute oral bioavailability of this compound has not been definitively established in a single study across both intravenous and oral routes in the same species. To determine absolute bioavailability, a study administering O-DSMT both orally and intravenously to the same subjects is required to compare the resulting area under the plasma concentration-time curve (AUC).

While direct bioavailability data is lacking, studies on tramadol administration provide some context. The formation of O-DSMT is lower following intravenous administration of tramadol compared to oral administration, due to the avoidance of first-pass metabolism where a significant portion of tramadol is converted to O-DSMT in the liver.[7] In horses, the bioavailability of orally administered tramadol is low, reported to be 9.50 ± 1.28%.[7][8]

Experimental Protocols

The methodologies employed in pharmacokinetic studies of O-Desmethyltramadol are crucial for the accurate interpretation of results. Below are summaries of typical experimental protocols.

Human Clinical Trial Protocol (Oral Administration of Desmetramadol)
  • Study Design: A randomized, double-blind, 3-period crossover, placebo- and active comparator-controlled trial.[6]

  • Subjects: Healthy human participants.[1]

  • Drug Administration: 20 mg desmetramadol or 50 mg tramadol administered orally every 6 hours to reach steady-state.[1]

  • Biological Sampling: Blood samples were collected to determine steady-state plasma concentrations of O-DSMT enantiomers.

  • Analytical Method: Specific details of the analytical method were not provided in the abstract, but would typically involve a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

Preclinical Study Protocol (Intravenous Administration in Dogs)
  • Study Design: A crossover study design.[3]

  • Subjects: Six healthy adult beagle dogs.[9]

  • Drug Administration: Intravenous administration of O-DSMT.[2][3]

  • Biological Sampling: Plasma samples were collected at predetermined time points following drug administration.[9]

  • Analytical Method: A validated analytical method, likely HPLC or LC-MS/MS, was used to quantify plasma concentrations of O-DSMT.[9]

Bioanalytical Method: LC-MS/MS for O-DSMT Quantification in Plasma

A common and robust method for the quantification of O-DSMT in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: A simple protein precipitation method is often employed. To a plasma sample (e.g., 0.2 mL), a precipitating agent such as acetonitrile (B52724) or a solution of perchloric acid is added.[5][8] The sample is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then typically diluted or directly injected into the LC-MS/MS system.

  • Chromatographic Separation: Separation is achieved on a reverse-phase C18 column.[8] An isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid or trifluoroacetic acid) is used to elute the analyte.[8][10]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[10] The transition of the protonated molecular ion [M+H]+ of O-DSMT to a specific product ion is monitored for quantification.

Mandatory Visualizations

Mechanism of Action: Opioid Receptor Signaling Pathway

O-Desmethyltramadol exerts its analgesic effects primarily through its agonist activity at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of O-DSMT to the μ-opioid receptor initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in pain relief.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space O-DSMT O-DSMT MOR μ-Opioid Receptor (GPCR) O-DSMT->MOR Binds to G_protein G-protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ subunit activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Firing) K_channel->Hyperpolarization NT_release ↓ Neurotransmitter Release Ca_channel->NT_release

Caption: O-DSMT activation of the μ-opioid receptor signaling pathway.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of O-Desmethyltramadol.

PK_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting A Protocol Design (Dose, Route, Subjects) B Drug Administration (O-DSMT HCl) A->B C Biological Sample Collection (e.g., Plasma at timed intervals) B->C D Sample Preparation (e.g., Protein Precipitation) C->D Sample Transfer E LC-MS/MS Analysis (Quantification of O-DSMT) D->E F Data Acquisition E->F G Pharmacokinetic Modeling (e.g., Non-compartmental analysis) F->G Concentration-Time Data H Calculation of PK Parameters (Cmax, Tmax, t½, AUC) G->H I Report Generation H->I

Caption: A generalized workflow for a pharmacokinetic study of O-DSMT.

References

O-Desmethyltramadol Hydrochloride: An In-depth Technical Guide to Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyltramadol (O-DSMT) is the principal active metabolite of the analgesic drug tramadol (B15222). As a key contributor to the therapeutic effects of its parent compound, understanding its chemical stability is crucial for drug development, formulation, and regulatory purposes. This technical guide provides a comprehensive overview of the known and potential degradation pathways of O-Desmethyltramadol hydrochloride under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. While specific comprehensive forced degradation studies on this compound are limited in publicly available literature, this document synthesizes information from studies on tramadol and its metabolites to elucidate probable degradation routes and byproducts. This guide also includes detailed experimental protocols derived from relevant literature and presents available quantitative data in structured tables to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the degradation processes.

Introduction

O-Desmethyltramadol (O-DSMT) is a pharmacologically active metabolite of tramadol, a widely used centrally acting opioid analgesic for the treatment of moderate to severe pain.[1] The analgesic effect of tramadol is, to a significant extent, attributed to the action of O-DSMT, which exhibits a much higher affinity for the μ-opioid receptor than the parent drug.[1] The formation of O-DSMT from tramadol is primarily mediated by the cytochrome P450 enzyme CYP2D6 in the liver.[1]

Given its significance as an active pharmaceutical ingredient (API) in its own right and its role as a major metabolite, a thorough understanding of the chemical stability of this compound is paramount for the development of stable dosage forms, the establishment of appropriate storage conditions, and the identification of potential impurities. Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing process, storage, or administration of a drug product. These studies also help in the development and validation of stability-indicating analytical methods.

This guide aims to consolidate the available information on the degradation of this compound and to extrapolate potential degradation pathways based on the known reactivity of its functional groups and data from studies on the parent drug, tramadol.

Chemical Structure and Potential Reactive Sites

The chemical structure of O-Desmethyltramadol features several functional groups that are susceptible to degradation under stress conditions. These include a phenolic hydroxyl group, a tertiary amine, and a cyclohexanol (B46403) ring.

  • Phenolic Hydroxyl Group: Prone to oxidation, which can lead to the formation of colored degradation products (quinones or polymeric materials).

  • Tertiary Amine: Susceptible to oxidation (N-oxidation) and N-dealkylation.

  • Cyclohexanol Moiety: The alcoholic hydroxyl group can undergo oxidation to a ketone or dehydration.

Degradation Pathways

Based on forced degradation studies conducted on tramadol and the chemical nature of O-DSMT, the following degradation pathways are proposed.

Hydrolytic Degradation

O-Desmethyltramadol is expected to be relatively stable under neutral hydrolytic conditions. However, under acidic and basic conditions, some degradation may occur, although specific byproducts for O-DSMT have not been extensively reported. For tramadol, studies have shown some degradation under acidic and basic reflux conditions.[2]

Oxidative Degradation

Oxidative conditions are likely to be the most significant factor in the degradation of O-Desmethyltramadol. The presence of the phenolic hydroxyl group and the tertiary amine makes the molecule susceptible to oxidation.

Potential oxidative degradation byproducts include:

  • N-Oxide of O-Desmethyltramadol: Formation of an N-oxide at the dimethylamino group.

  • N-Desmethyl-O-Desmethyltramadol (N,O-Didesmethyltramadol): Oxidative N-demethylation of the dimethylamino group.

  • Quinone-type structures: Oxidation of the phenolic ring.

A study on the photocatalytic degradation of tramadol metabolites, although not specifically on O-DSMT, indicated that hydroxylation and further oxidation are key degradation pathways for related compounds.[3]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules. For tramadol, some degradation has been observed upon exposure to UV light.[2] It is plausible that O-DSMT, with its phenolic chromophore, would also exhibit some degree of photosensitivity, potentially leading to oxidative degradation or polymerization.

Thermal Degradation

Thermal stress can lead to various degradation reactions. For tramadol, minor degradation has been reported under thermal stress.[2] Potential thermal degradation products of O-DSMT could arise from dehydration of the cyclohexanol ring or other complex reactions.

Quantitative Data from Forced Degradation Studies

Specific quantitative data on the forced degradation of this compound is scarce in the literature. However, data from a stability-indicating RP-HPLC method development for a combination of paracetamol and tramadol provides some insight into the stability of tramadol under various stress conditions. It is important to note that these values are for tramadol and may not directly translate to O-DSMT, but they provide a useful reference point.

Stress ConditionReagent/ConditionDurationTramadol Degradation (%)Reference
Acid Hydrolysis0.1 N HClReflux for 12 hrs4.75[2]
Base Hydrolysis0.1 N NaOHReflux for 12 hrs6.19[2]
Oxidation3% H₂O₂12 hrs1.68[2]
Thermal Degradation100°C-Minor[2]
Photolytic DegradationUV light-Minor[2]

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies are crucial for obtaining reliable and reproducible results. The following protocols are adapted from literature involving the analysis of tramadol and its metabolites.[2][4]

General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and reflux for a specified period (e.g., 12 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and reflux for a specified period (e.g., 12 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period (e.g., 12 hours).

    • Thermal Degradation: Keep the solid drug substance or a solution of the drug at an elevated temperature (e.g., 100°C) for a specified period.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a UV cabinet) for a specified period. A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Sample Preparation for Analysis in Biological Matrices (Plasma)

The following liquid-liquid extraction protocol is adapted from a study on the simultaneous determination of tramadol and O-DSMT in human plasma.[4]

  • To 1.0 mL of plasma in a polypropylene (B1209903) tube, add 75 µL of internal standard solution, 100 µL of concentrated ammonium (B1175870) hydroxide (B78521) (33%), and 6.0 mL of methyl tert-butyl ether (MTBE).

  • Mix the tubes for 20 minutes and then centrifuge at 3200 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube containing 0.5 mL of 1.0 M hydrochloric acid.

  • Vortex the tubes for 5 minutes and centrifuge at 3200 rpm for 5 minutes.

  • Discard the organic layer.

  • To the remaining aqueous solution, add 150 µL of concentrated ammonium hydroxide and 2.0 mL of MTBE.

  • Vortex for 5 minutes and centrifuge at 3200 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for chromatographic analysis.

Visualizations

Potential Degradation Pathways of O-Desmethyltramadol

G Potential Degradation Pathways of O-Desmethyltramadol cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Other Byproducts Other Byproducts Acid/Base Hydrolysis->Other Byproducts Minor Oxidation (H2O2) Oxidation (H2O2) N-Oxide N-Oxide Oxidation (H2O2)->N-Oxide N,O-Didesmethyltramadol N,O-Didesmethyltramadol Oxidation (H2O2)->N,O-Didesmethyltramadol Quinone-type Products Quinone-type Products Oxidation (H2O2)->Quinone-type Products Photolysis (UV) Photolysis (UV) Photolysis (UV)->Quinone-type Products Thermal Stress Thermal Stress Dehydration Products Dehydration Products Thermal Stress->Dehydration Products O-Desmethyltramadol O-Desmethyltramadol

Caption: Potential degradation pathways of O-Desmethyltramadol under various stress conditions.

Experimental Workflow for Forced Degradation Studies

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photolysis Photolysis Stock Solution->Photolysis Thermal Stress Thermal Stress Stock Solution->Thermal Stress Neutralization (if needed) Neutralization (if needed) Acid Hydrolysis->Neutralization (if needed) Base Hydrolysis->Neutralization (if needed) Stability-Indicating HPLC/MS Stability-Indicating HPLC/MS Oxidation->Stability-Indicating HPLC/MS Photolysis->Stability-Indicating HPLC/MS Thermal Stress->Stability-Indicating HPLC/MS Neutralization (if needed)->Stability-Indicating HPLC/MS Data Analysis Data Analysis Stability-Indicating HPLC/MS->Data Analysis

Caption: A typical experimental workflow for conducting forced degradation studies of a drug substance.

Conclusion

References

CAS number and chemical structure of O-Desmethyltramadol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-Desmethyltramadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

O-Desmethyltramadol (O-DSMT), the principal active metabolite of the analgesic drug tramadol, is a synthetic opioid of the phenylpropylamine class.[1] The hydrochloride salt is a common form used in research and development due to its increased solubility and stability.

  • Chemical Name: (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexan-1-ol hydrochloride[2]

  • Synonyms: O-DSMT, Desmetramadol, M1 metabolite[3][4][5]

  • Molecular Formula: C₁₅H₂₄ClNO₂[3][6]

  • Molecular Weight: 285.81 g/mol [3][6][7]

CAS Numbers:

The assignment of a specific CAS (Chemical Abstracts Service) number can vary depending on the stereochemistry of the molecule. Several CAS numbers are associated with O-Desmethyltramadol and its salts:

CompoundCAS Number
This compound (racemate)185453-02-5
(-)-O-Desmethyltramadol hydrochloride144830-15-9
O-Desmethyltramadol (racemic free base)73986-53-5

Data sourced from multiple chemical suppliers and databases.[2][3][6][7][8]

Chemical Structure:

Caption: Metabolic conversion of Tramadol to its primary metabolites.

Experimental Workflow for HPLC-DAD Analysis

This diagram outlines the key steps in the analytical workflow for quantifying O-Desmethyltramadol in plasma samples using HPLC-DAD.

HPLC-DAD Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE1 Liquid-Liquid Extraction (MTBE) Add_IS->LLE1 Back_Extract Back Extraction (HCl) LLE1->Back_Extract LLE2 Second LLE (MTBE) Back_Extract->LLE2 Evaporate Evaporate to Dryness LLE2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC DAD Diode-Array Detection HPLC->DAD Integration Peak Integration DAD->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of O-DSMT in plasma by HPLC-DAD.

References

The Discovery of O-Desmethyltramadol: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (ODT), the principal active metabolite of the synthetic analgesic tramadol (B15222), plays a crucial role in the latter's therapeutic efficacy. While tramadol itself was first synthesized by the German pharmaceutical company Grünenthal GmbH in 1962 and subsequently launched in 1977, the understanding of its mechanism of action evolved significantly with the discovery and characterization of ODT.[1] This technical guide provides a comprehensive historical and scientific overview of O-Desmethyltramadol, detailing its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization.

Historical Context: From Tramadol to its Active Metabolite

The development of tramadol was a significant milestone in pain management, offering a centrally acting analgesic with a lower risk of respiratory depression and dependence compared to traditional opioids.[2] Initially, tramadol's analgesic effect was attributed to its dual mechanism of action: weak agonism at the µ-opioid receptor (MOR) and inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake.[3][4] However, further research revealed that tramadol is, to a large extent, a prodrug.[1]

The key to unlocking the full picture of tramadol's pharmacology lay in its metabolism. It was discovered that tramadol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its main active metabolite, O-Desmethyltramadol.[5][6] Subsequent pharmacological studies demonstrated that ODT is a significantly more potent agonist at the µ-opioid receptor than its parent compound, with an affinity approximately 200 to 300 times greater.[5] This discovery was pivotal, clarifying that a substantial portion of tramadol's opioid-mediated analgesia is, in fact, attributable to ODT.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data comparing the pharmacological properties of tramadol and its enantiomers with those of O-Desmethyltramadol and its enantiomers.

Table 1: µ-Opioid Receptor Binding Affinity (Ki)

CompoundKi (nM)Reference(s)
(+)-O-Desmethyltramadol3.4[7][8][9]
(-)-O-Desmethyltramadol240[7]
Racemic Tramadol2400[7]

Lower Ki values indicate higher binding affinity.

Table 2: µ-Opioid Receptor Functional Activity ([³⁵S]GTPγS Binding Assay)

CompoundEC₅₀ (nM)Eₘₐₓ (% of baseline)Reference(s)
(+)-O-Desmethyltramadol86052% (compared to DAMGO)[8][9]
(-)-O-Desmethyltramadol>10,000Not specified
Racemic Tramadol>10,000No stimulatory effect

EC₅₀ is the concentration of a drug that gives half of the maximal response. Eₘₐₓ is the maximum response achievable.

Table 3: Monoamine Transporter Inhibition (IC₅₀)

CompoundTransporterIC₅₀ (µM)Reference(s)
(+)-TramadolSerotonin (SERT)1.0[1]
(-)-TramadolSerotonin (SERT)0.8[1]
Racemic TramadolNorepinephrine (NET)2.8[10][11]
(+)-O-DesmethyltramadolSerotonin (SERT)15[1]
(-)-O-DesmethyltramadolSerotonin (SERT)44[1]
O-Desmethyltramadol (racemic)Norepinephrine (NET)Similar to Tramadol[10][11]

IC₅₀ is the concentration of a drug that inhibits a biological process by 50%.

Experimental Protocols

Synthesis of O-Desmethyltramadol

The synthesis of O-Desmethyltramadol is typically achieved through the demethylation of tramadol. The following is a representative protocol based on patented industrial methods.

Materials:

Procedure:

  • To a clean, dry reaction flask under a nitrogen atmosphere, add tramadol, ethylene glycol, polyethylene glycol-400, and potassium hydroxide.

  • Heat the reaction mixture under nitrogen, gradually raising the temperature to 195-200°C over 3-4 hours.

  • Maintain the reaction mixture at this temperature for approximately 24 hours.

  • Cool the reaction mixture to about 50°C and dilute with water.

  • Extract the aqueous mixture with toluene to remove any unreacted tramadol.

  • Acidify the aqueous layer to a pH of 4 with an appropriate acid to precipitate O-Desmethyltramadol.

  • Extract the O-Desmethyltramadol into dichloromethane.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Concentrate the dichloromethane layer using a rotary evaporator to obtain crude O-Desmethyltramadol.

  • For purification and salt formation, dissolve the crude product in acetone and add hydrochloric acid (e.g., as a solution in isopropanol) until a pH of 2 is reached.

  • The hydrochloride salt of O-Desmethyltramadol will precipitate. Filter the solid and wash with cold acetone.

  • Dry the purified O-Desmethyltramadol hydrochloride under vacuum. Purity can be assessed by HPLC.

In Vitro Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a standard method for determining the binding affinity of a test compound to the µ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor

  • Radioligand (e.g., [³H]naloxone)

  • Unlabeled test compound (O-Desmethyltramadol)

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a microtiter plate or individual tubes, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For determining total binding, omit the test compound. For determining non-specific binding, add a high concentration of an unlabeled standard opioid ligand.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a test compound on serotonin and norepinephrine transporters.

Materials:

  • Cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET) (e.g., HEK293 cells)

  • Radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET)

  • Test compound (O-Desmethyltramadol or tramadol)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Wash buffer (ice-cold)

  • Scintillation vials and scintillation fluid

  • Cell harvester or filtration apparatus

  • Scintillation counter

Procedure:

  • Plate the transporter-expressing cells in a multi-well plate and grow to confluence.

  • Prepare a series of dilutions of the test compound.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding a fixed concentration of the radiolabeled substrate and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Lyse the cells and transfer the lysate to scintillation vials, or harvest the cells onto filter mats.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • To determine non-specific uptake, perform parallel experiments in the presence of a known potent reuptake inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

  • Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake as a function of the log of the test compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

metabolic_pathway tramadol Tramadol odt O-Desmethyltramadol (ODT) (Active Metabolite) tramadol->odt O-demethylation cyp2d6 CYP2D6 (in Liver) cyp2d6->tramadol

Metabolic conversion of tramadol to O-Desmethyltramadol.

mu_opioid_receptor_signaling cluster_g_protein G-Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Side Effects) mor_g µ-Opioid Receptor gi_go Gi/o Protein mor_g->gi_go Activation adenylyl_cyclase Adenylyl Cyclase gi_go->adenylyl_cyclase Inhibition ion_channels K+ Channel Activation Ca2+ Channel Inhibition gi_go->ion_channels Modulation camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channels->analgesia mor_b µ-Opioid Receptor grk GRK mor_b->grk Phosphorylation beta_arrestin β-Arrestin mor_b->beta_arrestin Recruitment internalization Receptor Internalization (Tolerance) beta_arrestin->internalization side_effects Respiratory Depression beta_arrestin->side_effects odt_agonist ODT (Agonist) odt_agonist->mor_g odt_agonist->mor_b

Simplified µ-opioid receptor signaling pathways.

monoamine_transporter_inhibition cluster_sert Serotonin (5-HT) Reuptake Inhibition cluster_net Norepinephrine (NE) Reuptake Inhibition presynaptic_sert Presynaptic Neuron postsynaptic_sert Postsynaptic Neuron sert SERT ht5_synapse 5-HT ht5_synapse->sert Reuptake ht5_receptor 5-HT Receptor ht5_synapse->ht5_receptor Binding tramadol_sert Tramadol tramadol_sert->sert Inhibition presynaptic_net Presynaptic Neuron postsynaptic_net Postsynaptic Neuron net NET ne_synapse NE ne_synapse->net Reuptake ne_receptor Adrenergic Receptor ne_synapse->ne_receptor Binding tramadol_net Tramadol tramadol_net->net Inhibition

Mechanism of monoamine reuptake inhibition by tramadol.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubate Reagents prepare_reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Experimental workflow for a competitive radioligand binding assay.

Conclusion

The discovery of O-Desmethyltramadol fundamentally changed the understanding of tramadol's pharmacology, highlighting the critical role of metabolic activation in its analgesic effects. This in-depth guide has provided a historical perspective on this discovery, presented key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualized the core signaling pathways and experimental workflows. This information serves as a valuable resource for researchers and scientists in the field of drug development and pharmacology, facilitating further investigation into the nuanced mechanisms of opioid analgesics and the development of novel therapeutic agents.

References

O-Desmethyltramadol Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the receptor binding affinity profile of O-Desmethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol (B15222). O-DSMT is a critical contributor to the therapeutic effects of tramadol, exhibiting a significantly higher affinity for the µ-opioid receptor. This document summarizes quantitative binding and functional data, details the experimental protocols utilized for their determination, and presents key concepts through graphical visualizations to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Tramadol is a centrally acting analgesic that exerts its effects through a dual mechanism of action: weak agonism at the µ-opioid receptor (MOR) and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The analgesic efficacy of tramadol is largely dependent on its hepatic metabolism by the cytochrome P450 enzyme CYP2D6 to its primary active metabolite, O-Desmethyltramadol (O-DSMT or M1).[1][3][4] O-DSMT displays a markedly increased affinity and potency at the µ-opioid receptor compared to its parent compound, tramadol.[1][3][5] Understanding the detailed receptor binding profile of O-DSMT is crucial for elucidating the pharmacological actions of tramadol and for the development of novel analgesics. This guide provides a consolidated overview of the in vitro receptor binding affinities and functional activities of O-DSMT enantiomers.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key in vitro pharmacological parameters for the enantiomers of O-Desmethyltramadol and, for comparison, racemic tramadol.

Table 1: µ-Opioid Receptor (MOR) Binding Affinity
CompoundReceptorAssay TypeRadioligandKᵢ (nM)Reference(s)
(+)-O-Desmethyltramadol (M1)Human µ-opioidCompetition Binding[³H]Naloxone3.4[1][2][6][7]
(+)-O-Desmethyltramadol (M1)Human µ-opioidCompetition Binding[³H]DAMGO3.359[8]
(+/-)-O-Desmethyltramadol (M1)Human µ-opioidCompetition Binding[³H]DAMGO18.59[2][8]
(-)-O-Desmethyltramadol (M1)Human µ-opioidCompetition Binding[³H]Naloxone240[2][6]
(-)-O-Desmethyltramadol (M1)Human µ-opioidCompetition Binding[³H]DAMGO674.3[8]
(+/-)-TramadolHuman µ-opioidCompetition Binding[³H]Naloxone2400[1][2]
(+/-)-TramadolHuman µ-opioidCompetition Binding[³H]DAMGO12486[2][8][9]

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: Delta (δ) and Kappa (κ) Opioid Receptor Binding Affinity
CompoundReceptorKᵢ (nM)Reference(s)
O-DesmethyltramadolDelta Opioid Receptor (DOR)>10,000[10]
O-DesmethyltramadolKappa Opioid Receptor (KOR)>10,000[10]
TramadolDelta Opioid Receptor (DOR)>10,000[11]
TramadolKappa Opioid Receptor (KOR)42,700[11]
Table 3: µ-Opioid Receptor Functional Activity ([³⁵S]GTPγS Assay)
CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Reference(s)
(+)-O-Desmethyltramadol (M1)86052[1][7]
(-)-O-Desmethyltramadol (M1)>10,000Not specified[1]
(+/-)-Tramadol>10,000No stimulatory effect[1]
Table 4: Monoamine Transporter Inhibition
CompoundTransporterAssay TypeIC₅₀ (µM)Reference(s)
(+)-TramadolHuman Serotonin (SERT)[³H]5-HT uptake1.0[1]
(-)-TramadolHuman Serotonin (SERT)[³H]5-HT uptake0.8[1]
O-Desmethyltramadol (enantiomers not specified)Serotonin (SERT)InactiveInactive[12]
(-)-O-DesmethyltramadolNorepinephrine (NET)ActiveNot specified[13][14]
TramadolNorepinephrine (NET)[³H]-NE uptakeKᵢ = 13.7[15]

Experimental Protocols

The data presented in this guide were primarily generated using competitive radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[2][16]

Methodology:

  • Membrane Preparation:

    • Cells stably expressing the human receptor of interest (e.g., CHO or HEK293 cells expressing the µ-opioid receptor) are cultured to near confluence.[2][17]

    • The cells are harvested, washed with ice-cold PBS, and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.[2]

    • The cell lysate is homogenized and subjected to centrifugation to pellet the cell membranes.[2][18]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[18] The protein concentration of the membrane preparation is determined using a standard protein assay.[18]

  • Competition Binding Assay:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]Naloxone or [³H]DAMGO for the µ-opioid receptor) is incubated with the prepared cell membranes.[1][8]

    • Varying concentrations of the unlabeled test compound (e.g., O-Desmethyltramadol) are added to compete for binding with the radioligand.[1]

    • The reaction mixture is incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1][18]

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1]

    • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.[1]

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.[1]

  • Data Analysis:

    • The data are analyzed using non-linear regression to generate a dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[2]

    • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.[2]

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional activity (potency and efficacy) of a compound as a G-protein coupled receptor (GPCR) agonist.[1]

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.[1]

  • Assay Procedure:

    • Cell membranes are incubated with varying concentrations of the test compound in an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP.[1]

    • A fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the mixture.[1]

    • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[1]

  • Termination and Quantification:

    • The assay is terminated by rapid filtration through glass fiber filters.[1]

    • The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is quantified by liquid scintillation counting.[1]

  • Data Analysis:

    • The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values for the test compound.[1]

Visualizations

Diagram 1: Principle of Competitive Radioligand Binding Assay

G cluster_0 Without Competitor cluster_1 With Competitor Receptor Receptor Complex Receptor-Radioligand Complex Receptor->Complex Binds Radioligand Radioligand Radioligand->Complex Receptor2 Receptor ReducedComplex Reduced Receptor-Radioligand Complex Receptor2->ReducedComplex CompetitorComplex Receptor-Competitor Complex Receptor2->CompetitorComplex Radioligand2 Radioligand Radioligand2->Receptor2 Competitor O-Desmethyltramadol Competitor->Receptor2 Competes G start Cell Culture (e.g., HEK293 with µ-opioid receptor) harvest Harvest Cells (Wash with ice-cold PBS) start->harvest lysis Cell Lysis (Hypotonic buffer + protease inhibitors) harvest->lysis homogenize Homogenization (Dounce homogenizer or sonication) lysis->homogenize centrifuge1 Low-Speed Centrifugation (Remove nuclei and debris) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (Pellet membranes) supernatant1->centrifuge2 pellet Collect Membrane Pellet centrifuge2->pellet resuspend Resuspend and Wash Pellet pellet->resuspend final_pellet Final Membrane Pellet resuspend->final_pellet end Store at -80°C or use in assay final_pellet->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor (GPCR) G_protein Gαi/o-GDP Gβγ MOR->G_protein GDP/GTP Exchange G_protein_active Gαi/o-GTP + Gβγ G_protein->G_protein_active AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Response Decreased Cellular Response cAMP->Response Leads to ODSMT O-Desmethyltramadol ODSMT->MOR Binds and Activates G_protein_active->AC Inhibits G Tramadol Tramadol CYP2D6 CYP2D6 (O-Demethylation) Tramadol->CYP2D6 CYP3A4_2B6 CYP3A4 / CYP2B6 (N-Demethylation) Tramadol->CYP3A4_2B6 ODSMT O-Desmethyltramadol (M1 - Active) Other Other Metabolites ODSMT->Other NDSMT N-Desmethyltramadol (M2 - Inactive) NDSMT->Other CYP2D6->ODSMT CYP3A4_2B6->NDSMT

References

An In-depth Technical Guide to the Crystal Structure Analysis of O-Desmethyltramadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of O-Desmethyltramadol hydrochloride. While a publicly available crystal structure for this specific compound is not currently available, this document outlines the complete experimental workflow, from synthesis and crystallization to data analysis and structure refinement. It is designed to serve as a detailed reference for researchers undertaking similar crystallographic studies of opioid analgesics and other small organic molecules.

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the synthetic opioid analgesic, tramadol (B15222). It exhibits a significantly higher affinity for the μ-opioid receptor compared to its parent compound, making it a potent analgesic. Understanding the three-dimensional atomic arrangement of this compound is crucial for elucidating its structure-activity relationship (SAR), optimizing its pharmacological properties, and informing the design of novel analgesics with improved efficacy and safety profiles. Single-crystal X-ray diffraction is the definitive technique for determining the precise molecular structure of crystalline solids, providing invaluable insights into bond lengths, bond angles, conformational preferences, and intermolecular interactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various reported methods. A common approach involves the O-demethylation of tramadol.

Protocol for O-demethylation of Tramadol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve commercially available tramadol hydrochloride in a suitable high-boiling point solvent such as ethylene (B1197577) glycol.

  • Reagent Addition: Add a strong base, for instance, potassium hydroxide, to the solution. A phase-transfer catalyst like polyethylene (B3416737) glycol (PEG-400) can be used to facilitate the reaction.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 195-200 °C) under an inert atmosphere (e.g., nitrogen) for a sufficient period (e.g., 24 hours) to ensure complete demethylation.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like toluene (B28343) to remove any unreacted tramadol.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 4 to protonate the O-Desmethyltramadol, which can then be extracted using a solvent such as dichloromethane.

  • Salt Formation: Concentrate the organic layer containing the free base. Dissolve the residue in a suitable solvent like acetone (B3395972) and treat with a solution of hydrochloric acid (e.g., IPA-HCl) to precipitate this compound.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield high-purity crystals of this compound.

Single Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. Several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over time.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol for Data Collection and Structure Determination:

  • Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal, and the diffracted X-rays are detected. A series of diffraction images are collected as the crystal is rotated.

  • Unit Cell Determination and Data Integration: The collected diffraction images are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. The intensities of the diffraction spots are then integrated.

  • Structure Solution: The integrated data is used to solve the crystal structure. For small molecules, direct methods or Patterson methods are commonly employed to determine the initial phases of the structure factors.

  • Structure Refinement: The initial structural model is refined using a least-squares method. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to achieve the best agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

Data Presentation

The following table summarizes the expected crystallographic data for this compound based on typical values for similar organic hydrochloride salts.

ParameterExpected Value
Chemical FormulaC₁₅H₂₄ClNO₂
Formula Weight285.81 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)2000 - 3000
Z4 or 8
Calculated Density (g/cm³)1.1 - 1.3
Absorption Coefficient (mm⁻¹)0.2 - 0.3 (for Mo Kα radiation)
F(000)616 or 1232
Crystal Size (mm³)e.g., 0.2 x 0.15 x 0.1
θ range for data collection (°)2 - 28
Index ranges-h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l
Reflections collected> 10000
Independent reflections> 4000
R_int< 0.05
Completeness to θ = 25.242°> 99.0 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameterse.g., 4000 / 0 / 300
Goodness-of-fit on F²~ 1.0
Final R indices [I>2σ(I)]R₁ < 0.05, wR₂ < 0.15
R indices (all data)R₁ < 0.07, wR₂ < 0.20
Largest diff. peak and hole (e.Å⁻³)-0.5 to 0.5

Mandatory Visualizations

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Analysis & Refinement synthesis Synthesis of O-Desmethyltramadol HCl purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection data_processing Data Processing (Unit Cell Determination, Integration) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Final Structure structure_refinement->validation mu_opioid_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response odmt O-Desmethyltramadol mu_receptor μ-Opioid Receptor (GPCR) odmt->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac k_channel K+ Channel Activation g_protein->k_channel ca_channel Ca2+ Channel Inhibition g_protein->ca_channel mapk MAPK Pathway Activation g_protein->mapk camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka analgesia Analgesia pka->analgesia hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release ↓ Neurotransmitter Release ca_channel->neurotransmitter_release mapk->analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

Thermal Decomposition of O-Desmethyltramadol Hydrochloride: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive body of public-domain literature detailing the specific thermal decomposition pathways, degradation products, and quantitative thermal analysis of O-Desmethyltramadol hydrochloride is not available. This guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals. It outlines a recommended experimental framework for investigating the thermal stability of this compound. The quantitative data, decomposition pathways, and specific analytical conditions presented herein are illustrative and intended to serve as a template for future research in this area.

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the synthetic opioid analgesic, tramadol. The thermal stability of an active pharmaceutical ingredient (API) like this compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Understanding its behavior under thermal stress is essential for ensuring drug product quality, safety, and efficacy. Thermal decomposition can lead to the formation of impurities that may be inactive, toxic, or possess undesirable pharmacological properties.

This technical guide provides a hypothetical yet structured approach to characterizing the thermal decomposition of this compound. It details the standard analytical techniques and experimental protocols that would be employed in such a study.

Analytical Techniques for Thermal Analysis

A multi-technique approach is essential for a thorough investigation of thermal decomposition. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] It is used to determine the temperatures at which degradation occurs and the extent of mass loss at each stage.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[5][6][7] It provides information on melting points, phase transitions, and the enthalpy of decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products generated during thermal decomposition.[8][9][10]

Hypothetical Experimental Protocols

The following protocols are detailed to guide the investigation into the thermal decomposition of this compound.

  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into an alumina (B75360) crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow of 50 mL/min to provide an inert atmosphere.

    • Record the mass loss as a function of temperature.

    • The first derivative of the mass loss curve (DTG curve) should be plotted to identify the temperatures of maximum decomposition rates.

  • Objective: To identify the melting point and any thermal events (e.g., phase transitions, decomposition) and to quantify the associated heat changes.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from 30 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the heat flow as a function of temperature.

  • Objective: To identify the chemical structures of the volatile and semi-volatile thermal degradation products.

  • Instrumentation: A pyrolysis unit coupled to a GC-MS system.

  • Procedure:

    • Place approximately 0.5-1.0 mg of this compound into a pyrolysis tube.

    • Set the pyrolysis temperature to correspond with the major decomposition events observed in the TGA analysis (e.g., T1, T2, and T3 from the hypothetical data below).

    • The pyrolyzed fragments are swept into the GC injection port.

    • GC Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Ion Source Temperature: 230 °C.

    • Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Data Presentation (Hypothetical)

The following tables summarize the type of quantitative data that would be generated from the proposed experiments.

Table 1: Hypothetical Thermal Events of this compound by TGA and DSC

Thermal EventTechniqueOnset Temperature (°C)Peak Temperature (°C)ValueUnitInterpretation
MeltingDSC215218-120J/gEndothermic event corresponding to melting
Decomposition 1TGA23025515% mass lossInitial decomposition stage
Decomposition 2TGA28031045% mass lossSecond major decomposition stage
Decomposition 3TGA35042025% mass lossFinal major decomposition stage
Overall Decomp.DSC230--450J/gExothermic event corresponding to decomposition

Table 2: Hypothetical Major Degradation Products Identified by Py-GC-MS

Pyrolysis Temp. (°C)Retention Time (min)Identified CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)Proposed Origin
2558.5Dimethylamine (B145610)45.1045, 44, 42Cleavage of dimethylamino-methyl group
25512.1Phenol (B47542)94.1194, 66, 65Cleavage of the cyclohexanol (B46403) ring
31010.33-ethylphenol122.16122, 107, 77Rearrangement and fragmentation of the cyclohexanol ring
31014.81,2-dihydroxy-4-methylcyclohexane130.18130, 112, 97Ring opening and rearrangement
4206.2Benzene78.1178, 77, 51Extensive fragmentation

Mandatory Visualizations

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample O-Desmethyltramadol Hydrochloride Sample TGA TGA (5-10 mg, 30-600°C) Sample->TGA Aliquot DSC DSC (2-5 mg, 30-350°C) Sample->DSC Aliquot PyGCMS Py-GC-MS (0.5-1 mg) Sample->PyGCMS Aliquot TGA_Data Mass Loss vs. Temp (Decomposition Profile) TGA->TGA_Data Generates DSC_Data Heat Flow vs. Temp (Melting, Enthalpy) DSC->DSC_Data Generates GCMS_Data Degradation Product Identification PyGCMS->GCMS_Data Generates Final Comprehensive Stability Profile TGA_Data->Final Integrates to DSC_Data->Final Integrates to GCMS_Data->Final Integrates to

Caption: Experimental workflow for thermal decomposition analysis.

G cluster_pathA Pathway A: Side-Chain Cleavage cluster_pathB Pathway B: Ring Fragmentation cluster_pathC Pathway C: Extensive Degradation ODSMT O-Desmethyltramadol HCl (Parent Molecule) IntermediateA Cyclohexanol-Phenol Core ODSMT->IntermediateA Heat (T1) ProductA Dimethylamine ODSMT->ProductA Heat (T1) IntermediateB Alicyclic Intermediates IntermediateA->IntermediateB Heat (T2) ProductC Small Volatile Molecules (e.g., Benzene, CO2, H2O) IntermediateA->ProductC High Heat (T3) ProductB1 Phenol IntermediateB->ProductB1 Rearrangement ProductB2 Substituted Phenols IntermediateB->ProductB2 Rearrangement IntermediateB->ProductC High Heat (T3)

Caption: Hypothetical thermal decomposition pathways.

Proposed Decomposition Pathways

Based on the chemical structure of O-Desmethyltramadol, several thermal degradation pathways can be postulated. The molecule contains a tertiary amine, a tertiary alcohol on a cyclohexane (B81311) ring, and a phenol group.

  • Pathway A: Side-Chain Cleavage: The dimethylaminomethyl side chain is a likely point of initial cleavage. At lower decomposition temperatures (T1), homolytic cleavage of the C-C bond connecting the side chain to the cyclohexane ring could occur, leading to the formation of a dimethylamine radical and a larger radical fragment. This is a common fragmentation pattern for tertiary amines.

  • Pathway B: Dehydration and Ring Fragmentation: The tertiary alcohol on the cyclohexanol ring is susceptible to dehydration at elevated temperatures (T2). This would lead to the formation of an alkene within the cyclohexene (B86901) ring. Subsequent heat-induced rearrangements and fragmentations of the cyclohexane ring could lead to the formation of various substituted phenols and other smaller aliphatic molecules.

  • Pathway C: Aromatic Ring Degradation: At higher temperatures (T3), the more stable phenolic ring would likely begin to fragment. This would result in the formation of smaller, more volatile compounds such as benzene, carbon monoxide, and other simple hydrocarbons.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its investigation. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can elucidate its thermal stability, identify degradation products, and propose decomposition mechanisms. The hypothetical data and pathways presented here serve as a valuable starting point for such studies, which are crucial for the development of safe, stable, and effective pharmaceutical products containing O-Desmethyltramadol.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of O-Desmethyltramadol Hydrochloride

Introduction

O-Desmethyltramadol (O-DSMT), also known as desmetramadol, is the principal active metabolite of the synthetic analgesic, tramadol (B15222).[1][2][3] The analgesic effect of tramadol is largely dependent on its metabolic conversion to O-DSMT by the cytochrome P450 enzyme CYP2D6.[4][5] O-DSMT is a chiral molecule, existing as a racemic mixture of two stereoisomers, which are non-superimposable mirror images of each other known as enantiomers.[1] These enantiomers, (+)-O-DSMT and (-)-O-DSMT, exhibit markedly different pharmacological profiles, making their individual study crucial for a comprehensive understanding of the efficacy, safety, and therapeutic action of tramadol.[1][6][7]

This technical guide provides a detailed overview of the stereoisomers of this compound, focusing on their chemical properties, methods of separation, distinct pharmacological activities, and analytical protocols for their identification and quantification.

Chemical Structure and Stereochemistry

O-Desmethyltramadol, chemically named 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol, possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring.[1] This results in the existence of two enantiomers, which are commercially and clinically available as a racemic mixture. The key stereoisomers are the (1R, 2R) and (1S, 2S) enantiomers.

  • (+)-O-Desmethyltramadol ((1R, 2R)-O-DSMT)

  • (-)-O-Desmethyltramadol ((1S, 2S)-O-DSMT)

G cluster_R (+)-(1R, 2R)-O-Desmethyltramadol cluster_S (-)-(1S, 2S)-O-Desmethyltramadol r_img r_img s_img s_img r_img->s_img Mirror Plane

Caption: Chemical structures of the enantiomers of O-Desmethyltramadol.

Synthesis and Chiral Resolution

Synthesis of Racemic O-Desmethyltramadol

Racemic O-DSMT is typically synthesized via the O-demethylation of racemic tramadol. Various patented methods describe this process, often utilizing reagents like potassium hydroxide (B78521) in monoethylene glycol under phase transfer conditions, which is an industrially scalable and eco-friendly approach.[8][9] The initial product is a mixture of isomers that requires purification and resolution to isolate the individual enantiomers.

Experimental Protocol: Chiral Resolution by HPLC

The separation of O-DSMT enantiomers is predominantly achieved using chiral High-Performance Liquid Chromatography (HPLC).

Objective: To resolve and quantify the (+)- and (-)-enantiomers of O-DSMT from a racemic mixture.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector, or coupled with a mass spectrometer (LC-MS).

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns are highly effective.

    • Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm) or Chiralpak AD (amylose tris-(3,5-dimethylphenylcarbamate)) are commonly used.[10][11]

  • Mobile Phase: A non-polar mobile phase with a polar modifier and a basic additive is typically employed for normal-phase chromatography.

    • Composition: n-Hexane:Ethanol (96:4, v/v) containing 0.1% diethylamine (B46881) (DEA).[11]

    • Flow Rate: 0.7 mL/min.[11]

    • Mode: Isocratic elution.

  • Sample Preparation:

    • Dissolve O-DSMT hydrochloride standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • For biological samples (e.g., plasma), perform liquid-liquid extraction or solid-phase extraction (SPE) using a product like Oasis MCX cartridges to isolate the analytes.[11]

  • Detection:

    • Fluorescence: Excitation at 275 nm, Emission at 300 nm.

    • Mass Spectrometry (MS): Positive electrospray ionization (ESI+) mode, monitoring specific m/z transitions for each enantiomer.

  • Data Analysis:

    • Identify peaks based on retention times established with pure enantiomeric standards.

    • Quantify the concentration of each enantiomer by integrating the peak area and comparing it to a calibration curve.

G start Racemic O-DSMT Sample (e.g., Plasma, Standard) extraction Sample Preparation (Solid-Phase or Liquid-Liquid Extraction) start->extraction injection Injection into HPLC System extraction->injection separation Chiral Separation (e.g., Lux Cellulose-4 Column) injection->separation detection Detection (Fluorescence or MS/MS) separation->detection analysis Data Acquisition & Analysis (Peak Integration, Quantification) detection->analysis result Concentrations of (+)-O-DSMT and (-)-O-DSMT analysis->result

Caption: Experimental workflow for the chiral separation of O-DSMT enantiomers.

Distinct Pharmacological Profiles

The two enantiomers of O-DSMT have complementary mechanisms of action, which together contribute to the overall analgesic effect of tramadol. Their distinct affinities for different molecular targets are summarized below.

Table 1: Pharmacological Properties of O-DSMT Stereoisomers
Property(+)-O-Desmethyltramadol(-)-O-DesmethyltramadolReference(s)
Primary Mechanism µ-Opioid Receptor (MOR) AgonistNorepinephrine (B1679862) Reuptake Inhibitor (NRI)[6],[1],[3]
µ-Opioid Receptor Affinity (Ki) High affinity (~0.0034 µmol/L for racemic M1)Low affinity[10],[3]
Norepinephrine Reuptake Inhibition InactiveActive[1]
Serotonin (B10506) Reuptake Inhibition InactiveInactive[1],[2]
Primary Therapeutic Effect Potent opioid-mediated analgesiaModulation of descending inhibitory pain pathways[6],[1]

Note: The Ki value is for the M1 metabolite generally, with the (+)-enantiomer being the primary contributor to this high affinity.

G plus_ODSMT (+)-O-DSMT MOR μ-Opioid Receptor (MOR) plus_ODSMT->MOR Agonist minus_ODSMT (-)-O-DSMT NET Norepinephrine Transporter (NET) minus_ODSMT->NET Inhibitor G_Protein G-Protein Signaling MOR->G_Protein NE_Uptake Inhibition of NE Reuptake NET->NE_Uptake Analgesia1 Opioid Analgesia G_Protein->Analgesia1 Analgesia2 Monoaminergic Analgesia NE_Uptake->Analgesia2

Caption: Distinct signaling pathways of O-DSMT enantiomers.

Stereoselective Pharmacokinetics and Metabolism

The disposition of O-DSMT is stereoselective, beginning with the metabolism of its parent drug, tramadol.

  • Formation via CYP2D6: The O-demethylation of tramadol to O-DSMT is catalyzed by CYP2D6. Genetic polymorphisms in this enzyme lead to significant inter-individual variability in the plasma concentrations of the O-DSMT enantiomers.[4][5] Individuals classified as "poor metabolizers" may have very low levels of the active (+)-O-DSMT, potentially reducing analgesic efficacy.[10]

  • Plasma Concentrations: Following administration of racemic tramadol, plasma concentrations of (+)-O-DSMT are often lower than those of (-)-O-DSMT in most subjects.[10]

  • Metabolism via Glucuronidation: O-DSMT is further metabolized by UDP-glucuronosyltransferases (UGTs). This process is also stereoselective. UGT2B7 glucuronidates both enantiomers but shows a slight preference for (-)-O-DSMT, while other UGTs like UGT1A8 exclusively metabolize the (+)-O-DSMT enantiomer.[12]

Table 2: Pharmacokinetic Parameters of O-DSMT Enantiomers in Rats
Parameter(+)-O-Desmethyltramadol(-)-O-DesmethyltramadolReference(s)
AUC (ng·h/mL) Varies significantlyGenerally higher than (+)[13]
AUC(+)/(-) Ratio Not directly provided, but T and M2 show ratios of 4.16 and 6.36-[13]
Cmax (ng/mL) VariesVaries[7]

Note: Data from a pharmacokinetic study in rats after a 20 mg/kg oral dose of racemic tramadol. Absolute values can vary, but the enantioselective trend is consistent.[13]

Analytical Methodologies

Accurate identification and quantification of O-DSMT stereoisomers in biological matrices are essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology.

Experimental Protocol: LC-MS/MS Quantification in Plasma

Objective: To simultaneously quantify (+)- and (-)-O-DSMT in rat plasma.

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Chromatography:

    • Column: Chiralpak® AD.[13]

    • Mobile Phase: Hexane:Ethanol (95.5:4.5, v/v) with 0.1% diethylamine.[13]

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard and an appropriate buffer.

    • Extract the analytes with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and heptane).

    • Centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • Detection: Selected Reaction Monitoring (SRM) mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for each O-DSMT enantiomer and the internal standard.

  • Validation: The method should be validated for linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ).

Table 3: Method Validation Parameters for O-DSMT Enantiomer Analysis
ParameterResultReference(s)
Linearity Range 0.5 - 500 ng/mL[13]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL in plasma[13]
Intra- & Inter-day Precision (RSD%) < 15%[7]
Accuracy (%) 89.2% - 106.2%[7]
Extraction Recovery (%) > 85%[10],[7]

Conclusion

The stereoisomers of this compound, (+)-O-DSMT and (-)-O-DSMT, possess distinct and complementary pharmacological properties that are fundamental to the analgesic activity of tramadol. The (+)-enantiomer provides potent opioid-mediated pain relief, while the (-)-enantiomer contributes through norepinephrine reuptake inhibition. This stereoselectivity extends to their pharmacokinetics, with metabolism heavily influenced by an individual's CYP2D6 genetic profile.

For professionals in drug development, pharmacology, and clinical chemistry, a thorough understanding and the ability to analytically resolve these stereoisomers are paramount. The use of chiral separation techniques, particularly HPLC-MS/MS, is essential for accurately characterizing the pharmacokinetic and pharmacodynamic profiles of these compounds. Such detailed analysis enables a more refined approach to pain management, aids in the interpretation of clinical outcomes, and is critical for the development of new analgesics with improved efficacy and safety profiles.

References

Methodological & Application

Application Note: Quantification of O-Desmethyltramadol Hydrochloride using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Desmethyltramadol (ODT), the primary active metabolite of tramadol (B15222), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in drug development settings where accurate quantification of ODT is crucial.

Introduction

Tramadol is a widely prescribed centrally acting analgesic for the management of moderate to severe pain. Its therapeutic effect is primarily mediated by its active metabolite, O-Desmethyltramadol (ODT), which exhibits a significantly higher affinity for the µ-opioid receptor than the parent compound. The metabolism of tramadol to ODT is principally catalyzed by the cytochrome P450 enzyme CYP2D6. Genetic polymorphisms in CYP2D6 can lead to considerable interindividual variability in ODT plasma concentrations, affecting both analgesic efficacy and the risk of adverse effects. Therefore, a reliable method for the quantification of ODT is essential for clinical and research applications. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of ODT in human plasma.

Experimental Protocols

Materials and Reagents
  • O-Desmethyltramadol hydrochloride reference standard

  • O-Desmethyltramadol-d6 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Perchloric acid (7%)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is utilized for sample cleanup.[1][2]

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (O-Desmethyltramadol-d6).

  • Add 200 µL of 7% perchloric acid to precipitate plasma proteins.[1][2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm) is suitable for separation.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a 10:90 (v/v) mixture of acetonitrile and 0.2% (v/v) trifluoroacetic acid in water can be used.[1][2]

  • Flow Rate: 1 mL/min.[1][2]

  • Column Temperature: 45°C.[1][2]

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions:

    • O-Desmethyltramadol: m/z 250.2 → 58.2[3]

    • O-Desmethyltramadol-d6 (IS): m/z 256.2 → 64.1[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method, compiled from various validated studies.

ParameterO-DesmethyltramadolReference
Linearity Range0.5 - 300 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5]
Correlation Coefficient (r²)> 0.998[1]
Intra-day Precision (%RSD)
Low QC< 10.1%[1]
Mid QC< 8.5%
High QC< 7.2%
Inter-day Precision (%RSD)
Low QC< 6.7%[1]
Mid QC< 9.1%[4]
High QC< 5.5%
Accuracy (% Bias)
Low QC-9.9% to 10.4%[1]
Mid QC-5.2% to 8.9%
High QC-3.1% to 6.3%
Recovery ~96%[1][2]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Human Plasma (200 µL) add_is Add Internal Standard (O-Desmethyltramadol-d6) plasma->add_is precipitate Protein Precipitation (200 µL 7% Perchloric Acid) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject Supernatant (5 µL) supernatant->lc_injection hplc HPLC Separation (C18 Column) lc_injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_analysis Data Acquisition and Quantification ms->data_analysis

Caption: Experimental workflow for LC-MS/MS quantification of O-Desmethyltramadol.

logical_relationship tramadol Tramadol cyp2d6 CYP2D6 Enzyme tramadol->cyp2d6 odt O-Desmethyltramadol (ODT) (Active Metabolite) cyp2d6->odt Metabolism mu_receptor µ-Opioid Receptor odt->mu_receptor Binds to analgesia Analgesic Effect mu_receptor->analgesia Activation leads to

Caption: Metabolic pathway of tramadol to its active metabolite O-Desmethyltramadol.

References

Application Notes and Protocols for O-Desmethyltramadol Hydrochloride Sample Preparation in Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of O-Desmethyltramadol (ODT), the primary active metabolite of Tramadol (B15222), from blood samples. The following methods are widely used and have been validated for accuracy and precision, making them suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

Introduction

O-Desmethyltramadol is a critical analyte in clinical and forensic toxicology due to its significant analgesic activity. Accurate quantification in blood is essential for understanding its pharmacological profile and in legal investigations. The complexity of the blood matrix necessitates robust sample preparation to remove interfering substances such as proteins, lipids, and salts, thereby ensuring reliable analytical results. This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method often depends on the desired level of sample purity, sensitivity, and throughput. The following table summarizes key quantitative data from validated methods for the analysis of O-Desmethyltramadol in blood.

TechniqueKey ParametersO-DesmethyltramadolTramadolReference
Protein Precipitation Precipitating Agent: Acetonitrile (B52724) & Methanol (B129727)>85% Recovery>85% Recovery[1]
Precipitating Agent: 7% Perchloric Acid96% Mean Recovery96% Mean Recovery[2][3]
Linearity Range: 2.5–320 ng/mL12.5–1600 ng/mL[1]
Lower Limit of Quantitation (LLOQ): 2.5 ng/mL12.5 ng/mL[1]
Liquid-Liquid Extraction Extraction Solvent: Dichloromethane/Isopropanol (85:15, v/v)--[4]
Extraction Solvent: tert-Butylmethyl ether (MTBE)78.72% Extraction Efficiency83.51% Extraction Efficiency[5]
Extraction Solvent: Diisopropylether95-101% Recovery70-84.81% Recovery[6]
Linearity Range: 5-300 ng/mL10-600 ng/mL[6]
Lower Limit of Quantitation (LLOQ): 5 ng/mL10 ng/mL[6]
Solid-Phase Extraction Sorbent: C18--[7]
Sorbent: Butyl Silica~90% Recovery~90% Recovery[8]
Mean Recovery: 93.52 ± 7.88%94.36 ± 12.53%[9]
Linearity Range: 50 to 500 ng/ml50 to 3,500 ng/ml[9]
Limit of Quantitation (LOQ): 50 ng/ml50 ng/ml[9]

Experimental Protocols and Workflows

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is particularly useful for high-throughput screening.

This protocol is adapted from a validated LC-MS/MS method.[1]

Materials:

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the appropriate volume of internal standard.

  • Add 300 µL of a cold mixture of acetonitrile and methanol (typically in a 1:1 or 2:1 ratio).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • The supernatant can be directly injected into the analytical instrument or evaporated to dryness and reconstituted in a suitable mobile phase.

PPT_Workflow start Start: Blood Sample sample_prep Add Internal Standard start->sample_prep add_solvent Add Acetonitrile & Methanol sample_prep->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analysis (e.g., LC-MS/MS) supernatant->analysis

Caption: Workflow for Protein Precipitation of O-Desmethyltramadol.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than PPT.

This protocol is based on a validated HPLC-DAD method.[5]

Materials:

  • Blood plasma

  • Internal Standard (IS) solution (e.g., Propranolol)

  • Concentrated Ammonium Hydroxide (33%)

  • tert-Butylmethyl ether (MTBE)

  • 1.0 M Hydrochloric Acid (HCl)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 10 mL polypropylene (B1209903) tube, add 1.0 mL of plasma.

  • Add 75 µL of 5 µg/mL propranolol (B1214883) (IS).

  • Add 100 µL of concentrated ammonium hydroxide to basify the sample.

  • Add 6.0 mL of MTBE.

  • Mix the tubes at 40 rpm for 20 minutes.

  • Centrifuge at 3200 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean 10 mL tube containing 0.5 mL of 1.0 M HCl for back-extraction.

  • Vortex the tube for 5 minutes and then centrifuge at 3200 rpm for 5 minutes.

  • Discard the upper organic layer.

  • To the remaining aqueous solution, add 150 µL of concentrated ammonium hydroxide and 2.0 mL of MTBE.

  • Vortex for 1 minute and centrifuge for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

LLE_Workflow start Start: Blood Sample prep Add IS & Ammonium Hydroxide start->prep add_mtbe1 Add MTBE (Extraction) prep->add_mtbe1 mix_cent1 Mix & Centrifuge add_mtbe1->mix_cent1 transfer1 Transfer Organic Layer mix_cent1->transfer1 back_extract Back-extract with HCl transfer1->back_extract mix_cent2 Vortex & Centrifuge back_extract->mix_cent2 discard_org Discard Organic Layer mix_cent2->discard_org re_extract Add NH4OH & MTBE mix_cent2->re_extract mix_cent3 Vortex & Centrifuge re_extract->mix_cent3 transfer2 Transfer Organic Layer mix_cent3->transfer2 evaporate Evaporate to Dryness transfer2->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of O-Desmethyltramadol.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is highly selective and can be automated.

This is a general protocol based on common SPE procedures for basic drugs like ODT.[7]

Materials:

  • Blood or vitreous humor sample

  • Internal Standard (IS) solution

  • Phosphate (B84403) buffer (pH 6.0)

  • Methanol (for conditioning and elution)

  • SPE cartridges (e.g., Bond Elut LRC C18)

  • Vortex mixer

  • Centrifuge

  • SPE manifold or automated SPE system

Procedure:

  • To 1.0 mL of sample, add 50 µL of the working internal standard solution and vortex for 15 seconds.

  • Add 4.0 mL of phosphate buffer (pH 6.0) and vortex.

  • Centrifuge for 10 minutes at 3000 rpm.

  • Condition the SPE cartridge: Pass 2 mL of methanol followed by 2 mL of phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to dry.

  • Load the sample: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with a suitable solvent to remove interferences (e.g., 2 mL of deionized water, followed by 2 mL of a weak organic solvent mixture).

  • Elute the analyte: Elute O-Desmethyltramadol and the internal standard with an appropriate elution solvent (e.g., 2 mL of methanol or an acidified organic solvent).

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

SPE_Workflow start Start: Blood Sample prep Add IS & Buffer, Centrifuge start->prep load Load Sample Supernatant prep->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of O-Desmethyltramadol.

Conclusion

The choice of sample preparation technique for O-Desmethyltramadol in blood depends on the specific requirements of the assay, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a cleaner sample. Solid-phase extraction yields the highest sample purity and is amenable to automation, making it ideal for high-throughput laboratories and methods requiring low limits of detection. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

Application Note: Quantification of Tramadol and its Metabolite O-Desmethyltramadol Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222) is a widely prescribed synthetic opioid analgesic for treating moderate to severe pain. Its analgesic effect is attributed to a dual mechanism: weak binding to the µ-opioid receptor and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme CYP2D6, to its main active metabolite, O-Desmethyltramadol (ODT).[1][3] ODT exhibits a significantly higher affinity for the µ-opioid receptor and is a major contributor to the overall analgesic effect.[2]

Accurate and reliable quantification of tramadol and ODT in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, clinical and forensic toxicology, and for assessing patient compliance.[1][4] The use of an internal standard in analytical methods is essential to correct for variations during sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of the results.[1][4]

This application note provides detailed protocols for the quantification of tramadol and ODT in human plasma and urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While O-Desmethyltramadol is a primary analyte of interest, for its use as an internal standard, a stable isotope-labeled (SIL) version, such as O-Desmethyl-cis-tramadol-d6, is the gold standard. SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate quantification.[5]

Principles of Internal Standard Selection

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Key characteristics include similar extraction recovery, chromatographic retention time, and ionization response, without interfering with the analyte's signal. Stable isotope-labeled internal standards are considered the most suitable as they share a very high degree of similarity with the analyte.[5]

Metabolic Pathway of Tramadol

Tramadol undergoes metabolism in the liver, primarily through two major pathways: N-demethylation to N-desmethyltramadol (M2), which is considered inactive, and O-demethylation via CYP2D6 to the active metabolite O-Desmethyltramadol (M1).[1]

Metabolic Pathway of Tramadol Tramadol Tramadol ODT O-Desmethyltramadol (M1) (Active Metabolite) Tramadol->ODT CYP2D6 (O-demethylation) NDT N-Desmethyltramadol (M2) (Inactive Metabolite) Tramadol->NDT CYP3A4 / CYP2B6 (N-demethylation)

Metabolic conversion of Tramadol to its primary metabolites.

Experimental Protocols

Below are representative experimental methodologies for the analysis of tramadol and O-Desmethyltramadol.

Protocol 1: GC-MS Analysis of Tramadol and O-Desmethyltramadol in Human Plasma[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma, add the internal standard (e.g., Medazepam).

  • Basify the sample to pH 11.

  • Perform liquid-liquid extraction with a suitable organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: Appropriate capillary column for drug analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for separation of tramadol and ODT.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) mode.

Protocol 2: LC-MS/MS Analysis of Tramadol and O-Desmethyltramadol in Human Plasma[5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of a stable isotope-labeled internal standard solution (e.g., tramadol-d6 or O-desmethyl-cis-tramadol-d6).[3][5]

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer.

  • Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm) or equivalent.[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Tramadol: m/z 264.2 → 58.2[5]

    • O-desmethyltramadol: m/z 250.2 → 58.2[5]

    • Tramadol-d6 (IS): m/z 270.3 → 64.2[5]

Analytical Workflow

The general workflow for the quantification of tramadol and its metabolites using an internal standard is depicted below.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap Chromatography Chromatographic Separation (GC or LC) Evap->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quant Quantification (Peak Area Ratios) Detection->Quant Report Reporting Results Quant->Report

Typical workflow for quantifying analytes in biological samples.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for the quantification of tramadol and O-Desmethyltramadol.

Table 1: Linearity and Limit of Quantification (LOQ)

AnalyteMatrixMethodLinearity Range (ng/mL)r/r²LOQ (ng/mL)Citation
TramadolPlasmaGC-MS10 - 200r=0.99910[6]
O-DesmethyltramadolPlasmaGC-MS7.5 - 300r=0.9997.5[6]
TramadolUrineGC-MS10 - 200r=0.9910[7]
O-DesmethyltramadolUrineGC-MS7.5 - 300r=0.99-[7]
TramadolUrineGC-MS10 - 1000r²>0.9910[8]
O-DesmethyltramadolUrineGC-MS10 - 1000r²>0.9910[8]
Tramadol & MetabolitesPlasmaLC-MS/MS--10[9]

Table 2: Precision, Accuracy, and Recovery

AnalyteMatrixMethodIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)Extraction Recovery (%)Citation
TramadolPlasmaGC-MS≤4.83≤4.68>9597.6 ± 1.21[6]
O-DesmethyltramadolPlasmaGC-MS≤4.83≤4.68>9596.3 ± 1.66[6]
TramadolUrineGC-MS1.29 - 6.481.28 - 6.8491.79 - 106.89102.12[8]
O-DesmethyltramadolUrineGC-MS1.29 - 6.481.28 - 6.8491.79 - 106.89101.30[8]
O-DesmethyltramadolPlasmaLC-MS/MS<15<15<15 (error)81[9]

Conclusion

The protocols outlined in this application note provide a robust framework for the accurate and precise quantification of tramadol and its active metabolite, O-Desmethyltramadol, in biological matrices. The use of a suitable internal standard, preferably a stable isotope-labeled analog of the analyte, is paramount for achieving reliable results in clinical and research settings. The provided methodologies can be adapted and validated according to specific laboratory requirements and regulatory guidelines.

References

Application Notes and Protocols for Intravenous Administration of O-Desmethyltramadol Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intravenous (IV) administration of O-Desmethyltramadol hydrochloride (O-DMT), a primary active metabolite of tramadol (B15222), in mice. The protocol is intended for use in preclinical research to assess the analgesic efficacy, pharmacokinetics, and pharmacodynamics of this compound.

O-Desmethyltramadol is a potent µ-opioid receptor agonist and also inhibits the reuptake of norepinephrine (B1679862) and serotonin, contributing to its analgesic effects.[1][2][3] The following guidelines are based on established practices for intravenous administration in mice and available pharmacokinetic data for O-DMT following the administration of its parent compound, tramadol.[4][5][6]

Experimental Protocols

1. Materials and Reagents

  • This compound (purity >99%)

  • Sterile saline (0.9% NaCl) for injection

  • Vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Mouse restraints (e.g., tail illuminator restraint, Broome-style restrainer)

  • 30-gauge, 0.5-inch needles and 1 mL syringes

  • Warming lamp or pad

  • 70% ethanol (B145695)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

2. Animal Models

  • Species: Mus musculus (mouse)

  • Strain: C57BL/6 or other appropriate strain

  • Age: 8-12 weeks

  • Weight: 20-30 g

  • Health Status: Healthy, free of any visible signs of illness.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.

3. Preparation of this compound Solution

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a sterile vehicle (e.g., 0.9% saline) to the desired final concentration. Ensure complete dissolution.

  • The solution should be prepared fresh on the day of the experiment.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

4. Intravenous Administration Protocol

  • Animal Preparation:

    • Weigh the mouse to determine the precise volume of the drug solution to be administered.

    • Place the mouse in a suitable restraint device. The lateral tail vein is the most common site for intravenous injection in mice.

    • To facilitate vasodilation and improve the visibility of the tail veins, warm the mouse's tail using a warming lamp or by immersing the tail in warm water (40-45°C) for a few seconds.

    • Clean the tail with a 70% ethanol wipe.

  • Injection Procedure:

    • Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a 30-gauge needle.

    • Position the needle, bevel up, parallel to the selected tail vein.

    • Carefully insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the solution over a period of approximately 30-60 seconds.

    • Observe for any signs of extravasation (swelling or bleb formation at the injection site). If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same vein or in the other lateral tail vein.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Administration Monitoring:

    • Return the mouse to its home cage.

    • Monitor the animal for any adverse reactions, including respiratory distress, excessive sedation, or abnormal behaviors.

    • Proceed with the planned experimental assessments (e.g., analgesia testing, blood sampling).

Data Presentation

Table 1: Pharmacokinetic Parameters of O-Desmethyltramadol (M1) in Mice Following Administration of Tramadol

ParameterRoute of AdministrationDose of Tramadol (mg/kg)Cmax of M1 (ng/mL)Tmax of M1 (h)Half-life of M1 (h)Reference
PlasmaIntravenous25>40-2-6[4]
PlasmaOral5-4075.30 - 1084.92~0.17-[5]
BrainOral5-4072.17 - 572.970.33 - 1-[5]
SerumSubcutaneous252460 ± 4781>18 (above analgesic concentration)[6]

Note: Data for direct intravenous administration of this compound is limited. The table presents data on the metabolite (M1) following administration of the parent compound, tramadol.

Table 2: Recommended Dose Ranges for Tramadol in Mice for Analgesia Studies

Route of AdministrationDose Range (mg/kg)Observed EffectsReference
Intravenous25Analgesic plasma concentrations of tramadol and M1 achieved.[4]
Subcutaneous25Effective analgesia in a post-surgical pain model.[6]
Oral20 - 80Dose-dependent analgesic and sedative effects.[1]

Note: These doses of the parent drug, tramadol, have been shown to produce significant levels of O-Desmethyltramadol and result in analgesia.

Mandatory Visualization

O_Desmethyltramadol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron O-DMT_pre O-Desmethyltramadol (O-DMT) NE_Transporter Norepinephrine Transporter (NET) O-DMT_pre->NE_Transporter Inhibition 5HT_Transporter Serotonin Transporter (SERT) O-DMT_pre->5HT_Transporter Inhibition NE Norepinephrine (NE) NE_Transporter->NE Reuptake Synaptic_Cleft_NE Increased Synaptic NE 5HT Serotonin (5-HT) 5HT_Transporter->5HT Reuptake Synaptic_Cleft_5HT Increased Synaptic 5-HT O-DMT_post O-Desmethyltramadol (O-DMT) Mu_Opioid_Receptor μ-Opioid Receptor (MOR) O-DMT_post->Mu_Opioid_Receptor Agonist G_Protein G-protein (Gi/o) Mu_Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Production Analgesia Analgesia cAMP->Analgesia Modulation of Neuronal Excitability Synaptic_Cleft_NE->Analgesia Descending Inhibitory Pathway Synaptic_Cleft_5HT->Analgesia Descending Inhibitory Pathway

Caption: Signaling pathway of O-Desmethyltramadol (O-DMT).

Experimental_Workflow start Start animal_prep Animal Preparation (Weighing, Restraint, Tail Warming) start->animal_prep injection Intravenous Injection (Lateral Tail Vein) animal_prep->injection drug_prep Prepare O-DMT Solution (Dissolve, Filter-Sterilize) drug_prep->injection monitoring Post-Administration Monitoring (Adverse Effects) injection->monitoring assessment Experimental Assessment monitoring->assessment analgesia Analgesia Testing (e.g., Tail-Flick, Hot Plate) assessment->analgesia Efficacy pk_pd Pharmacokinetic/Pharmacodynamic Sampling (e.g., Blood Collection) assessment->pk_pd Kinetics/Dynamics end End analgesia->end pk_pd->end

References

Application Notes and Protocols for In Vivo Pain Models Using O-Desmethyltramadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT) is the principal active metabolite of the centrally acting analgesic, tramadol (B15222).[1][2] Its analgesic properties are primarily mediated through its significantly higher affinity for the µ-opioid receptor compared to its parent compound.[1][3] Unlike tramadol, which has a dual mechanism of action involving both µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, O-DSMT's effects are predominantly opioid-driven, although it does retain some activity as a norepinephrine reuptake inhibitor.[1][4][5] This makes O-DSMT a valuable tool for dissecting the specific contribution of µ-opioid receptor activation in various pain states.

These application notes provide detailed protocols for utilizing O-Desmethyltramadol hydrochloride in established in vivo pain models: the hot plate test, the tail-flick test, and the formalin test. The information is intended to guide researchers in the preclinical assessment of the analgesic efficacy of O-DSMT.

Mechanism of Action of O-Desmethyltramadol

O-Desmethyltramadol exerts its analgesic effects through two primary mechanisms:

  • µ-Opioid Receptor Agonism: O-DSMT is a potent agonist of the µ-opioid receptor (MOR).[1][6] Activation of MOR, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels.[1][7][8] This results in hyperpolarization of neurons and reduced neuronal excitability, thereby inhibiting the transmission of nociceptive signals.

  • Norepinephrine Reuptake Inhibition: O-DSMT also inhibits the reuptake of norepinephrine in the synaptic cleft.[5] This increases the concentration of norepinephrine in the descending inhibitory pain pathways, which originate in the brainstem and project to the spinal cord.[2][4][6] Enhanced noradrenergic signaling in the dorsal horn of the spinal cord suppresses the transmission of pain signals from the periphery to the brain.[5]

Signaling Pathways

O_DSMT_Signaling cluster_0 µ-Opioid Receptor (MOR) Pathway cluster_1 Norepinephrine (NE) Reuptake Inhibition Pathway ODSMT1 O-Desmethyltramadol MOR µ-Opioid Receptor ODSMT1->MOR Agonist Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization IonChannels->Hyperpolarization Analgesia1 Analgesia Hyperpolarization->Analgesia1 ODSMT2 O-Desmethyltramadol NET Norepinephrine Transporter (NET) ODSMT2->NET Inhibits NE ↑ Synaptic Norepinephrine Descending Enhanced Descending Inhibitory Pathway NE->Descending Analgesia2 Analgesia Descending->Analgesia2

Caption: Signaling pathways of O-Desmethyltramadol's analgesic action.

Experimental Protocols

General Considerations
  • Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used. Animals should be acclimatized to the laboratory environment for at least one week before experimentation.

  • Drug Preparation: this compound should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.

  • Administration: Intraperitoneal (i.p.) injection is a common route of administration for preclinical studies. Oral (p.o.) administration can also be used. The volume of administration should be adjusted based on the animal's body weight (e.g., 5-10 ml/kg).

  • Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Cut-off times in thermal assays must be strictly observed to prevent tissue damage.

Hot Plate Test

The hot plate test is used to evaluate the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.[8][9]

Protocol:

  • Apparatus: A commercially available hot plate apparatus with the temperature set to a constant 55 ± 0.5°C.

  • Acclimation: On the day of the experiment, allow animals to acclimate to the testing room for at least 30 minutes.

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping. The time until the first clear nociceptive response is recorded as the baseline latency.

  • Cut-off Time: A cut-off time of 30-60 seconds must be established to prevent tissue injury. If an animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Drug Administration: Administer this compound or vehicle control (saline) via the chosen route.

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.

Tail-Flick Test

The tail-flick test assesses the spinal reflex to a thermal stimulus.[10][11]

Protocol:

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the ventral surface of the animal's tail.

  • Restraint: Gently restrain the animal in a suitable holder, allowing the tail to be exposed.

  • Baseline Measurement: Position the tail over the heat source (typically 2-3 cm from the tip) and activate the heat stimulus and a timer. The time taken for the animal to flick its tail away from the heat is the baseline latency.

  • Cut-off Time: A cut-off time of 10-15 seconds is crucial to prevent burns. If the animal does not respond within this time, the heat source is turned off, and the cut-off time is recorded.

  • Drug Administration: Administer this compound or vehicle control.

  • Post-treatment Measurement: Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

Formalin Test

The formalin test is a model of tonic, inflammatory pain and is sensitive to a broad range of analgesics.[12][13] It produces a biphasic nociceptive response. The first phase (0-5 minutes) is due to direct activation of nociceptors, while the second phase (15-40 minutes) is associated with an inflammatory response and central sensitization.[14]

Protocol:

  • Acclimation: Place the animal in a transparent observation chamber for at least 30 minutes to allow for acclimation.

  • Formalin Injection: Briefly restrain the animal and inject 50 µl of a 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately return the animal to the observation chamber and start a timer. Record the total time the animal spends licking or biting the injected paw.

  • Data Collection: The observation period is typically 45-60 minutes. The data is collected in blocks of 5 minutes.

    • Phase 1 (Early Phase): 0-5 minutes post-injection.

    • Phase 2 (Late Phase): 15-40 minutes post-injection.

  • Drug Administration: Administer this compound or vehicle control 30 minutes prior to the formalin injection.

Experimental Workflow Diagram

Experimental_Workflow cluster_HotPlate_TailFlick Hot Plate & Tail-Flick Tests cluster_Formalin Formalin Test Acclimation1 Acclimation (30 min) Baseline Baseline Latency Measurement Acclimation1->Baseline DrugAdmin1 Drug Administration (O-DSMT or Vehicle) Baseline->DrugAdmin1 PostTreatment Post-Treatment Latency Measurement (e.g., 30, 60, 90, 120 min) DrugAdmin1->PostTreatment DataAnalysis1 Data Analysis PostTreatment->DataAnalysis1 Acclimation2 Acclimation (30 min) DrugAdmin2 Drug Administration (30 min prior to formalin) Acclimation2->DrugAdmin2 FormalinInj Formalin Injection (50 µl, 2.5%) DrugAdmin2->FormalinInj Observation Observation & Scoring (0-60 min) FormalinInj->Observation DataAnalysis2 Data Analysis (Phase 1 & Phase 2) Observation->DataAnalysis2

Caption: General experimental workflows for in vivo pain models.

Data Presentation

The analgesic effect of this compound is typically quantified by measuring the increase in pain threshold or the reduction in pain-related behaviors. The following tables provide a template for presenting quantitative data, with example data derived from studies on tramadol and O-DSMT.

Table 1: Effect of this compound in the Hot Plate Test in Rats

Treatment GroupDose (mg/kg, i.p.)NBaseline Latency (s)Latency at 60 min (s)% Maximum Possible Effect (%MPE)*
Vehicle (Saline)-812.5 ± 1.213.1 ± 1.52.0%
O-DSMT5812.3 ± 1.418.7 ± 2.121.3%
O-DSMT10812.6 ± 1.125.4 ± 2.842.7%
O-DSMT20812.4 ± 1.335.8 ± 3.578.0%
Morphine (Positive Control)10812.7 ± 1.045.0 (Cut-off)100.0%
Data are presented as Mean ± SEM. %MPE is calculated as: [((Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) * 100]. Cut-off time = 45s. Note: This is example data based on typical analgesic responses.

Table 2: Effect of (+)-O-Desmethyltramadol in the Tail-Flick Test in Rats

Treatment GroupDose (mg/kg, i.v. infusion)NBaseline Latency (s)Peak Latency (s)% Maximum Possible Effect (%MPE)*
Vehicle (Saline)-63.2 ± 0.33.5 ± 0.44.4%
(+)-O-DSMT2.563.3 ± 0.25.8 ± 0.637.3%
(+)-O-DSMT563.1 ± 0.38.2 ± 0.973.9%
(+)-O-DSMT1063.4 ± 0.212.0 (Cut-off)100.0%
Data are presented as Mean ± SEM. Data is illustrative and based on findings from related studies.[1] %MPE is calculated as: [((Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) * 100]. Cut-off time = 12s.

Table 3: Effect of this compound in the Formalin Test in Mice

Treatment GroupDose (mg/kg, i.p.)NPhase 1 Licking Time (s)Phase 2 Licking Time (s)% Inhibition (Phase 2)
Vehicle (Saline)-875.2 ± 8.1150.5 ± 12.3-
O-DSMT5868.5 ± 7.5110.2 ± 10.826.8%
O-DSMT10855.1 ± 6.975.8 ± 9.549.6%
O-DSMT20840.3 ± 5.240.1 ± 7.173.4%
Morphine (Positive Control)10835.6 ± 4.825.3 ± 5.583.2%
Data are presented as Mean ± SEM. Note: This is example data based on typical analgesic responses in the formalin test.

References

Application Notes and Protocols: O-Desmethyltramadol Hydrochloride in Competitive Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the centrally acting analgesic tramadol. Its analgesic efficacy is largely attributed to its activity at the mu-opioid receptor (MOR), where it exhibits significantly higher affinity than its parent compound.[1] Additionally, O-DSMT interacts with monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), contributing to its complex pharmacological profile.[2] Competitive radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like O-Desmethyltramadol hydrochloride with their molecular targets. These assays allow for the determination of binding affinity (Ki), providing crucial data for understanding structure-activity relationships and guiding drug development efforts.

This document provides detailed application notes and protocols for conducting competitive radioligand binding assays to characterize the binding of this compound to opioid receptors (mu, delta, and kappa) and monoamine transporters (norepinephrine and serotonin).

Data Presentation

The following tables summarize the binding affinities (Ki) of O-Desmethyltramadol for human opioid receptors and monoamine transporters, as determined by competitive radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

Table 1: Binding Affinity of O-Desmethyltramadol for Human Opioid Receptors

CompoundReceptor SubtypeRadioligandKi (nM)Reference
(+)-O-DesmethyltramadolMu-Opioid (MOR)[3H]Naloxone3.4[3]
O-Desmethyl-tramadolMu-Opioid (MOR)[3H]-Diprenorphine57.3 ± 10.1[4]
O-Desmethyl-tramadolDelta-Opioid (DOR)[3H]-Diprenorphine> 2000[4]
O-Desmethyl-tramadolKappa-Opioid (KOR)[3H]-Diprenorphine> 2000[4]

Table 2: Inhibitory Activity of O-Desmethyltramadol at Human Monoamine Transporters

CompoundTransporterAssay TypeIC50 (µM)Ki (µM)Reference
(+)-O-DesmethyltramadolSerotonin (SERT)[3H]5-HT uptake15-[5]
(-)-O-DesmethyltramadolSerotonin (SERT)[3H]5-HT uptake44-[5]
O-DesmethyltramadolNorepinephrine (NET)[3H]-Mazindol Binding-1.3 ± 0.2[4]
O-DesmethyltramadolSerotonin (SERT)[3H]-Mazindol Binding-6.8 ± 1.2[4]

Note: IC50 values from uptake assays are presented alongside Ki values from binding assays as they both indicate inhibitory potential.

Signaling Pathways and Transport Mechanisms

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist like O-Desmethyltramadol initiates a signaling cascade.[6] This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the modulation of ion channel activity, ultimately resulting in a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[7][8] This cascade is central to the analgesic effects of opioids.

MOR_Signaling ODSMT O-Desmethyltramadol MOR Mu-Opioid Receptor (GPCR) ODSMT->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Leads to Analgesia Analgesia Hyperpolarization->Analgesia Results in

Mu-Opioid Receptor Signaling Cascade

Norepinephrine Transporter (NET) Mechanism

The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[9] O-Desmethyltramadol can inhibit this process, leading to increased levels of norepinephrine in the synapse.

NET_Mechanism cluster_out Extracellular Space cluster_in Presynaptic Neuron NE_out Norepinephrine NET Norepinephrine Transporter (NET) NE_out->NET Na_out Na+ Na_out->NET Cl_out Cl- Cl_out->NET NE_in Norepinephrine NET->NE_in Transport ODSMT O-Desmethyltramadol ODSMT->NET Inhibits

Norepinephrine Transporter Mechanism

Serotonin Transporter (SERT) Mechanism

Similar to the norepinephrine transporter, the serotonin transporter facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a process also dependent on Na+ and Cl- co-transport.[10][11] Inhibition of SERT by compounds like O-Desmethyltramadol results in elevated synaptic serotonin levels.

SERT_Mechanism cluster_out Extracellular Space cluster_in Presynaptic Neuron Serotonin_out Serotonin SERT Serotonin Transporter (SERT) Serotonin_out->SERT Na_out Na+ Na_out->SERT Cl_out Cl- Cl_out->SERT Serotonin_in Serotonin SERT->Serotonin_in Transport ODSMT O-Desmethyltramadol ODSMT->SERT Inhibits

Serotonin Transporter Mechanism

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors (MOR, DOR, KOR)

Objective: To determine the binding affinity (Ki) of this compound for human mu, delta, and kappa opioid receptors.

Principle: This assay measures the ability of unlabeled this compound to compete with a high-affinity radiolabeled ligand for binding to the target opioid receptor expressed in cell membranes. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.[5]

Competitive_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Opioid Receptors) start->prep_membranes setup_assay Set up Assay Plate (Total, Non-specific, Competitor) prep_membranes->setup_assay add_reagents Add Reagents: 1. Membranes 2. O-DSMT or Control 3. Radioligand setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Competitive Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human mu, delta, or kappa opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest. For example:

    • Mu-opioid receptor: [3H]-Naloxone or [3H]-DAMGO.

    • Delta- and Kappa-opioid receptors: [3H]-Diprenorphine can be used as a non-selective ligand in cells expressing a single receptor type.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Vacuum filtration apparatus (Harvester).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target opioid receptor to a high density.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer and homogenize.

    • Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • Perform the assay in a 96-well plate.

    • Prepare serial dilutions of this compound in assay buffer.

    • To designated wells, add:

      • Total Binding: Assay buffer.

      • Non-specific Binding: A high concentration of the non-labeled control ligand (e.g., 10 µM Naloxone).

      • Competition: Different concentrations of this compound.

    • Add the cell membrane preparation to each well.

    • Add the radioligand at a fixed concentration (typically near its Kd value) to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Competitive Radioligand Binding Assay for Monoamine Transporters (NET and SERT)

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine and serotonin transporters.

Principle: This assay is analogous to the opioid receptor binding assay, measuring the displacement of a radiolabeled ligand from the transporter protein by this compound.

Materials:

  • Cell Membranes: Membranes from cell lines stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT).

  • Radioligand: A suitable radiolabeled ligand, for example, [3H]-Mazindol for both NET and SERT, or a more selective ligand if available.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a suitable inhibitor (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Assay Buffer: Appropriate buffer, for example, Krebs-Ringer-HEPES buffer.

  • Other materials are as described in Protocol 1.

Procedure:

The procedure for the monoamine transporter binding assay is essentially the same as for the opioid receptor binding assay, with the following considerations:

  • Cell Lines: Use cell lines specifically expressing hNET or hSERT.

  • Radioligand and Controls: Select a radioligand and non-specific binding control that are appropriate for the transporter being studied.

  • Assay Buffer: The optimal buffer composition may differ.

  • Incubation Conditions: Incubation times and temperatures should be optimized for the specific transporter and radioligand pair.

Data Analysis: The data analysis follows the same steps as outlined in Protocol 1 to determine the IC50 and subsequently the Ki value for this compound at the norepinephrine and serotonin transporters.

References

Developing Analytical Methods for Tramadol and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tramadol (B15222) and its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), in biological matrices. The provided methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

Tramadol is a centrally acting analgesic used for the treatment of moderate to severe pain.[1] It exerts its therapeutic effects through a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake.[2][3] Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][4] The main active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the µ-opioid receptor than the parent drug and is a major contributor to the overall analgesic effect.[4][5] N-desmethyltramadol (M2) is another major metabolite.[6] The simultaneous quantification of tramadol and its metabolites is crucial for a comprehensive understanding of its pharmacology and for clinical and forensic purposes.

Herein, we present validated analytical methods using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the determination of tramadol, M1, and M2 in plasma and urine.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods, providing a clear comparison of their key validation parameters.

Table 1: HPLC-UV Method Validation Parameters

AnalyteMatrixLinear Range (ng/mL)LOQ (ng/mL)Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (%)Reference
TramadolHuman Plasma3.7 - (not specified)6.787.210.348.4396.2 - 105.3[1]
O-desmethyltramadolHuman Plasma1.5 - (not specified)6.789.89.438.75(not specified)[1]
TramadolHuman Plasma2.5 - 5002.5(not specified)2.5 - 9.7(not specified)(not specified)[1]
O-desmethyltramadolHuman Plasma1.25 - 5001.25(not specified)2.5 - 9.9(not specified)(not specified)[1]
N-desmethyltramadolHuman Plasma5 - 5005(not specified)5.9 - 11.3(not specified)(not specified)[1]

Table 2: LC-MS/MS Method Validation Parameters

AnalyteMatrixLinear Range (ng/mL)LOQ (ng/mL)Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (%)Reference
TramadolHuman Plasma2 - 300296< 10.9< 10.95.1[7][8]
O-desmethyltramadolHuman Plasma2 - 30029610.16.7-9.9 to 10.4[7][8]
TramadolHuman Plasma12.5 - 160012.585.5 - 106.31.6 - 10.21.6 - 10.289.2 - 106.2[9]
O-desmethyltramadolHuman Plasma2.5 - 3202.585.5 - 106.31.6 - 10.21.6 - 10.289.2 - 106.2[9]
N-desmethyltramadolHuman Plasma2.5 - 3202.585.5 - 106.31.6 - 10.21.6 - 10.289.2 - 106.2[9]
N,O-didesmethyltramadolHuman Plasma2.5 - 3202.585.5 - 106.31.6 - 10.21.6 - 10.289.2 - 106.2[9]

Experimental Protocols

HPLC-UV Method for Tramadol and O-desmethyltramadol in Human Plasma

This protocol is based on a validated method for the quantification of tramadol and its main metabolite in human plasma.[1][10]

3.1.1. Materials and Reagents

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • BDS-Hypersil-C18 column (5 µm, 250 x 4.6 mm)[10]

  • Centrifuge

  • Vortex mixer

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add the internal standard.

  • Add 5 mL of diethyl ether-dichloromethane-butanol (5:3:2, v/v/v) and vortex for 1 minute.[1]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.

3.1.4. Chromatographic Conditions

  • Mobile Phase: 35% acetonitrile and an aqueous solution containing 20mM sodium phosphate buffer, 30mM sodium dodecyl sulphate, and 15mM tetraethylammonium bromide, pH 3.9.[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (excitation) and 300 nm (emission) for fluorescence detection, or a suitable UV wavelength.[1]

  • Column Temperature: Ambient

LC-MS/MS Method for Tramadol and its Metabolites in Human Plasma

This protocol outlines a sensitive and selective LC-MS/MS method for the simultaneous determination of tramadol and its metabolites.[7][8][9]

3.2.1. Materials and Reagents

  • Tramadol, O-desmethyltramadol, N-desmethyltramadol, and N,O-didesmethyltramadol standards

  • Isotope-labeled internal standards (e.g., Tramadol-d6)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Perchloric acid

  • Human plasma (drug-free)

3.2.2. Instrumentation

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[7][8]

  • Centrifuge

  • Vortex mixer

3.2.3. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 400 µL of acetonitrile or 200 µL of 7% perchloric acid to precipitate proteins.[4][7][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.[4]

3.2.4. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Tramadol: m/z 264 → 58

    • O-desmethyltramadol: m/z 250 → (product ion to be determined, e.g., 58)

    • N-desmethyltramadol: m/z 250 → 44

Visualizations

Metabolic Pathway of Tramadol

Tramadol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active) Tramadol->M1 CYP2D6 (O-demethylation) M2 N-desmethyltramadol (M2) Tramadol->M2 CYP2B6, CYP3A4 (N-demethylation) M5 N,O-didesmethyltramadol (M5) M1->M5 CYP2B6, CYP3A4 Glucuronide M1-Glucuronide (Inactive) M1->Glucuronide UGT2B7, UGT1A8 (Glucuronidation) M2->M5 CYP2D6

Caption: Metabolic pathway of tramadol to its primary metabolites.

Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Collection add_is Addition of Internal Standard start->add_is precipitation Protein Precipitation (e.g., Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting

Caption: General workflow for the LC-MS/MS analysis of tramadol.

Tramadol's Dual Mechanism of Action

Tramadol_Mechanism cluster_opioid Opioid Pathway cluster_monoamine Monoamine Reuptake Inhibition Tramadol Tramadol mu_receptor μ-Opioid Receptor Tramadol->mu_receptor Weak Agonist serotonin_reuptake Serotonin (5-HT) Reuptake Transporter Tramadol->serotonin_reuptake Inhibition norepinephrine_reuptake Norepinephrine (NE) Reuptake Transporter Tramadol->norepinephrine_reuptake Inhibition M1 O-desmethyltramadol (M1) M1->mu_receptor Potent Agonist analgesia_opioid Analgesia mu_receptor->analgesia_opioid analgesia_monoamine Analgesia serotonin_reuptake->analgesia_monoamine norepinephrine_reuptake->analgesia_monoamine

Caption: Dual mechanism of action of tramadol leading to analgesia.

References

Application Notes and Protocols for Forensic Toxicology Screening of O-Desmethyltramadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Desmethyltramadol (ODT) is the primary active metabolite of the synthetic opioid analgesic, tramadol (B15222).[1] As a potent µ-opioid receptor agonist, the quantification of ODT in biological specimens is crucial in forensic toxicology to investigate therapeutic compliance, identify illicit use, and determine its role in impairment and overdose cases.[2][3] These application notes provide detailed protocols for the screening and confirmation of O-Desmethyltramadol hydrochloride in various biological matrices, tailored for researchers, scientists, and drug development professionals. The methodologies described leverage modern analytical techniques to ensure high sensitivity and specificity.

Analytical Methodologies Overview

The primary methods for the determination of O-Desmethyltramadol in forensic toxicology are hyphenated chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1][4] While immunoassays can be used for preliminary screening, they often exhibit cross-reactivity and may not specifically detect ODT, necessitating confirmatory analysis by more specific methods like LC-MS/MS.[5] LC-MS/MS is widely regarded as the gold standard due to its high sensitivity, specificity, and applicability to a wide range of biological matrices including blood, plasma, urine, and hair.[2][6][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of O-Desmethyltramadol.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Human Plasma2 - 3002≤10.1≤6.7[8][9]
Human Plasma2 - 300210.16.7[9]
Human PlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Vitreous HumorNot Specified5.00<5.4<4.6[10]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Biological MatrixLinearity Range (ng/mg)Lower Limit of Quantification (LLOQ) (ng/mg)Coefficient of Variation (%)Reference
Hair0.1 - 20.00.063.85 - 13.24[11]

Table 3: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Biological MatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intra-assay Precision (%)Inter-assay Precision (%)Reference
Human Plasma250 - 20002501.89 - 10.912.21 - 5.15[1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of O-Desmethyltramadol in Human Plasma

This protocol details a highly sensitive and specific method for the simultaneous determination of tramadol and its metabolites, including O-Desmethyltramadol, in human plasma.[8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., venlafaxine, 400 ng/mL).

  • Add 50 µL of 1 M sodium hydroxide.

  • Add 1 mL of a mixture of n-hexane and ethyl acetate (B1210297) (4:1, v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of a mixture containing methanol (B129727) and 0.15% formic acid in water (1:1, v/v).[7]

2. Chromatographic Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: Zorbax SB-C18, 100 mm x 3.0 mm I.D., 3.5 µm particle size.[6][9]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.2% (v/v) trifluoroacetic acid in water (10:90, v/v).[6][9]

  • Flow Rate: 1 mL/min.[6][9]

  • Column Temperature: 45°C.[6][9]

  • Injection Volume: Not specified, typically 5-20 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole Mass Spectrometer or equivalent.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

  • MRM Transition for O-Desmethyltramadol: m/z 250.2 → 58.1.[8]

  • Fragmentor Voltage: 100 V.[8]

  • Collision Energy: 15 eV.[8]

Workflow for LC-MS/MS Analysis of O-Desmethyltramadol in Plasma

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) IS_Addition 2. Add Internal Standard Plasma->IS_Addition Alkalinization 3. Add NaOH IS_Addition->Alkalinization LLE 4. Liquid-Liquid Extraction (n-hexane:ethyl acetate) Alkalinization->LLE Centrifugation 5. Centrifuge LLE->Centrifugation Evaporation 6. Evaporate Organic Layer Centrifugation->Evaporation Reconstitution 7. Reconstitute Residue Evaporation->Reconstitution LC_Separation 8. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 9. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 10. Quantification MS_Detection->Quantification GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Hair_Sample 1. Decontaminated Hair (60 mg) Extraction 2. Methanol Extraction (Ultrasonication) Hair_Sample->Extraction SPE 3. Solid-Phase Extraction Extraction->SPE Derivatization 4. Derivatization (Propionic Anhydride) SPE->Derivatization GC_Separation 5. GC Separation Derivatization->GC_Separation MS_Detection 6. MS Detection (EI, SIM) GC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification Screening_Confirmation_Logic Urine_Sample Urine Sample Immunoassay Immunoassay Screen Urine_Sample->Immunoassay Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Above Cut-off Negative Negative Result Immunoassay->Negative Below Cut-off Confirmation Confirmatory Analysis (LC-MS/MS or GC-MS) Presumptive_Positive->Confirmation Confirmed_Positive Confirmed Positive Confirmation->Confirmed_Positive Detected Confirmed_Negative Confirmed Negative Confirmation->Confirmed_Negative Not Detected

References

Application of O-Desmethyltramadol Hydrochloride in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT) hydrochloride is the principal active metabolite of the centrally acting analgesic, tramadol (B15222).[1][2] In neuroscience research, O-DSMT is a valuable pharmacological tool for investigating the complexities of pain pathways, opioid receptor function, and monoaminergic systems. Unlike its parent compound, tramadol, which relies on hepatic metabolism by the cytochrome P450 enzyme CYP2D6 for its analgesic efficacy, O-DSMT acts directly as a potent agonist at the μ-opioid receptor (MOR).[1][2] This property makes it particularly useful in studies where consistent and direct opioid receptor activation is required, bypassing the variability introduced by metabolic differences.

This document provides detailed application notes and experimental protocols for the use of O-Desmethyltramadol hydrochloride in various neuroscience research contexts.

Mechanism of Action

O-Desmethyltramadol exhibits a dual mechanism of action, contributing to its complex pharmacological profile:

  • Opioid Receptor Agonism: O-DSMT is a potent agonist at the μ-opioid receptor, with a significantly higher affinity than tramadol.[1][3] The (+)-enantiomer of O-DSMT is primarily responsible for this high affinity.[4][5] This interaction is crucial for its analgesic effects.

  • Monoamine Reuptake Inhibition: The (-)-enantiomer of O-DSMT is an inhibitor of norepinephrine (B1679862) reuptake.[6][7] Unlike tramadol, both enantiomers of O-DSMT are inactive as serotonin (B10506) reuptake inhibitors.[6][8]

  • Serotonin 5-HT2C Receptor Antagonism: O-DSMT also acts as an antagonist at the serotonin 5-HT2C receptor at pharmacologically relevant concentrations.[2][9] This action may contribute to its antidepressant-like effects by modulating dopamine (B1211576) and norepinephrine release.[2]

Signaling Pathway of O-Desmethyltramadol at the μ-Opioid Receptor

The primary mechanism of O-DSMT's analgesic effect is through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

G_protein_signaling O-DSMT Signaling at μ-Opioid Receptor ODSMT O-Desmethyltramadol MOR μ-Opioid Receptor (GPCR) ODSMT->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits (βγ subunit) K_channel GIRK Channels (K+ Channels) G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases production of Neurotransmitter_release Decreased Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

O-DSMT's primary signaling pathway at the μ-opioid receptor.

Data Presentation

Table 1: In Vitro Binding Affinities (Ki) at Human μ-Opioid Receptor
CompoundRadioligandKi (nM)Reference
(+/-)-Tramadol[³H]Naloxone2400[10]
(+)-O-Desmethyltramadol (M1)[³H]Naloxone3.4[10]
(-)-O-Desmethyltramadol (M1)[³H]Naloxone240[10]
Morphine[³H]Naloxone0.62[4]
Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding) at Human μ-Opioid Receptor
CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Reference
(+)-O-Desmethyltramadol (M1)860Not specified[4]
MorphineNot specifiedNot specified
DAMGONot specified100[10]

Note: DAMGO is a potent and selective synthetic opioid peptide agonist for the μ-opioid receptor.[10]

Experimental Protocols

Protocol 1: In Vitro μ-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

  • Membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled μ-opioid receptor ligand (e.g., [³H]Naloxone).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ value of O-Desmethyltramadol. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

radioligand_binding_assay Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes (with μOR) Incubate Incubate to Reach Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]Naloxone) Radioligand->Incubate Test_Compound O-DSMT (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Ki IC50->Ki

Workflow for a μ-opioid receptor radioligand binding assay.
Protocol 2: In Vivo Assessment of Antinociception (Tail-Flick Test) in Rodents

Objective: To evaluate the analgesic efficacy of this compound in an acute thermal pain model.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • This compound dissolved in sterile saline.

  • Tail-flick analgesia meter.

  • Animal scale.

  • Syringes and needles for administration (e.g., intraperitoneal, subcutaneous).

Methodology:

  • Acclimation: Acclimate animals to the testing environment and handling for several days before the experiment to reduce stress-induced variability.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Post-treatment Measurements: Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of O-DSMT with the vehicle control.[11]

tail_flick_test Tail-Flick Test Workflow Acclimation Animal Acclimation Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Administration Administer O-DSMT or Vehicle Baseline->Administration Post_Treatment Measure Latency at Multiple Time Points Administration->Post_Treatment Analysis Calculate %MPE and Statistical Analysis Post_Treatment->Analysis

Workflow for the in vivo tail-flick test.
Protocol 3: Quantification of O-Desmethyltramadol in Biological Samples (Plasma/Brain Tissue) by LC-MS/MS

Objective: To determine the concentration of O-Desmethyltramadol in plasma or brain homogenates for pharmacokinetic and pharmacodynamic studies.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Analytical column (e.g., C18).

  • This compound analytical standard.

  • Internal standard (e.g., O-Desmethyl-cis-tramadol-D6).[12]

  • Plasma or brain tissue samples.

  • Protein precipitation or liquid-liquid extraction reagents (e.g., acetonitrile, methyl-tert-butyl ether).[13][14]

  • Centrifuge.

  • Vortex mixer.

Methodology:

  • Sample Preparation:

    • Plasma: Thaw plasma samples and add a known amount of internal standard. Precipitate proteins by adding a solvent like acetonitrile, vortex, and centrifuge. Collect the supernatant.

    • Brain Tissue: Homogenize brain tissue in a suitable buffer. Add internal standard and perform liquid-liquid extraction with an organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.[15]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate O-DSMT and the internal standard on the analytical column using a suitable mobile phase gradient.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of the O-DSMT analytical standard.

    • Determine the concentration of O-DSMT in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Applications in Neuroscience Research

  • Pain Research: O-DSMT is a valuable tool for studying the mechanisms of opioid analgesia in various pain models, including acute thermal pain, inflammatory pain, and neuropathic pain.[1] Its direct action on μ-opioid receptors allows for a more precise investigation of the opioid component of pain relief compared to tramadol.

  • Depression and Affective Disorders: The antagonistic activity of O-DSMT at the 5-HT2C receptor suggests its potential use in models of depression and anxiety to explore the role of this receptor in mood regulation.[2]

  • Drug Metabolism and Pharmacogenetics: As the active metabolite of tramadol, O-DSMT is crucial in studies investigating the influence of CYP2D6 polymorphisms on analgesic response and adverse effects.[1][16]

  • Receptor Function and Signaling: O-DSMT can be used as a selective agonist to probe the function and signaling pathways of the μ-opioid receptor in both in vitro and in vivo systems.[4]

Conclusion

This compound is a versatile and potent pharmacological agent for neuroscience research. Its well-defined mechanism of action, particularly its direct and high-affinity agonism at the μ-opioid receptor, makes it an invaluable tool for a wide range of studies. The protocols and data presented here provide a foundation for researchers to effectively utilize O-DSMT in their investigations into pain, mood, and opioid receptor biology.

References

Application Notes and Protocols for the Synthesis of Deuterated O-Desmethyltramadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of deuterated O-Desmethyltramadol hydrochloride for research purposes. This isotopically labeled compound is a critical internal standard for the quantitative analysis of O-Desmethyltramadol in various biological matrices.

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the analgesic drug Tramadol.[1][2][3] The metabolism of Tramadol to O-DSMT is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][4] O-DSMT is a more potent µ-opioid receptor agonist than its parent compound and plays a significant role in the analgesic effect of Tramadol.[5][6]

Deuterated O-Desmethyltramadol, typically O-Desmethyl-cis-tramadol-d6 hydrochloride, serves as an invaluable internal standard for quantitative bioanalytical assays, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][7] The incorporation of stable heavy isotopes allows for its differentiation from the endogenous, non-labeled analyte during mass spectrometric detection without altering its chemical and physical properties.[1][8] This ensures accurate and precise quantification in pharmacokinetic, metabolic, and forensic studies.[9][10]

Synthesis of Deuterated this compound

While detailed, publicly available protocols for the synthesis of deuterated O-Desmethyltramadol are scarce, a plausible and efficient synthetic route can be adapted from established methods for the synthesis of the non-deuterated analog. The key to preparing the deuterated version is the use of a deuterated precursor. The most common commercially available form is O-Desmethyltramadol-d6, which indicates deuteration on the two methyl groups of the dimethylamino moiety.

A logical synthetic approach involves the demethylation of a deuterated Tramadol precursor. A general method for the O-demethylation of Tramadol to O-Desmethyltramadol has been described, which can be adapted for the deuterated synthesis.[5][6]

Proposed Synthetic Scheme

The synthesis can be envisioned in two main stages:

  • Synthesis of Deuterated Tramadol (Tramadol-d6): This would involve the reaction of a suitable precursor with a deuterated dimethylamine (B145610) source.

  • O-Demethylation of Deuterated Tramadol: The resulting deuterated Tramadol can then be O-demethylated to yield deuterated O-Desmethyltramadol.

A more direct approach, if a suitable deuterated starting material is available, would be to adapt the synthesis of Tramadol analogs. For instance, a Mannich reaction of cyclohexanone, paraformaldehyde, and deuterated dimethylamine hydrochloride would yield a deuterated aminoketon precursor.[11] This precursor can then be reacted with a Grignard or organolithium reagent derived from 3-bromoanisole (B1666278) to produce deuterated Tramadol.

However, for the purpose of these notes, we will focus on the O-demethylation of a commercially available or custom-synthesized deuterated Tramadol.

Experimental Protocol: O-Demethylation of Tramadol-d6

This protocol is adapted from a patented, industrially scalable process for the synthesis of O-Desmethyltramadol.[5][6] Appropriate safety precautions should be taken when working with the listed reagents.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Tramadol-d6, ethylene glycol, PEG-400, and potassium hydroxide under a nitrogen atmosphere.[5]

  • Reaction: Heat the reaction mixture under nitrogen to approximately 195-200°C over 3-4 hours. Maintain this temperature for about 24 hours.[5]

  • Workup:

    • Cool the reaction mixture to about 50°C and dilute with water.

    • Extract the aqueous mixture with toluene to remove any unreacted starting material and byproducts.

    • Acidify the aqueous layer to a pH of 4 with hydrochloric acid.

    • Extract the acidified aqueous layer with dichloromethane (2 x volumes).

  • Isolation of O-Desmethyltramadol-d6:

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Concentrate the dichloromethane solution under reduced pressure to obtain crude O-Desmethyltramadol-d6.

  • Purification and Salt Formation:

    • The crude product can be further purified by recrystallization or chromatography.

    • To form the hydrochloride salt, dissolve the purified O-Desmethyltramadol-d6 base in a suitable solvent like acetone and treat with a solution of hydrochloric acid (e.g., HCl in isopropanol) until the pH is acidic.[5][6]

    • The precipitated O-Desmethyltramadol-d6 hydrochloride can be collected by filtration, washed with cold acetone, and dried under vacuum.

Data Presentation

The following table summarizes the key properties of deuterated this compound.

PropertyValueReference
Formal Name 3-((1R,2R)-2-((bis(methyl-d3)amino)methyl)-1-hydroxycyclohexyl)phenol, monohydrochloride[9]
Common Names O-Desmethyltramadol-d6 HCl, ODMT-d6 HCl[9]
CAS Number 1261393-87-6[9]
Molecular Formula C₁₅H₁₇D₆NO₂ • HCl[9]
Formula Weight 291.8 g/mol [9]
Isotopic Purity Typically ≥98%[12]

Analytical Characterization

The synthesized deuterated this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the chemical purity of the synthesized compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution.[12] The purity should ideally be >99%.[5][6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and assessing the isotopic purity of the deuterated compound.[12] The mass spectrum will show a distinct peak corresponding to the mass of the deuterated molecule, allowing for the determination of the degree of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. In the ¹H NMR spectrum of O-Desmethyltramadol-d6, the signal corresponding to the N-methyl protons will be absent or significantly diminished, confirming the successful incorporation of deuterium.

Application in Quantitative Analysis

Deuterated this compound is primarily used as an internal standard in bioanalytical methods for the quantification of O-Desmethyltramadol.

Sample Preparation for LC-MS/MS Analysis

A typical sample preparation workflow involves protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution.

  • Spiking: A known amount of deuterated this compound (internal standard) is added to the biological sample (e.g., plasma, urine).

  • Extraction: The analytes (O-Desmethyltramadol and the internal standard) are extracted from the matrix.

  • Analysis: The extracted sample is injected into an LC-MS/MS system for analysis.

LC-MS/MS Method Parameters
ParameterTypical Value
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile and water with formic acid or ammonium (B1175870) formate
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)

The MRM transitions for both the analyte and the internal standard are monitored to ensure specificity and accurate quantification.

Visualizations

Synthesis Workflow

Synthesis_Workflow Tramadol_d6 Tramadol-d6 Reaction_Mixture Reaction Mixture (Tramadol-d6, Ethylene Glycol, KOH, PEG-400) Tramadol_d6->Reaction_Mixture Heating Heating (195-200°C, 24h) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Crude_Product Crude O-DSMT-d6 Workup->Crude_Product Purification Purification Crude_Product->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Final_Product O-DSMT-d6 HCl Salt_Formation->Final_Product Analytical_Workflow Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with O-DSMT-d6 HCl (IS) Biological_Sample->Spiking Extraction Sample Extraction (LLE or SPE) Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Metabolism_Pathway Tramadol Tramadol O_DSMT O-Desmethyltramadol (O-DSMT) (Active Metabolite) Tramadol->O_DSMT CYP2D6 N_DSMT N-Desmethyltramadol Tramadol->N_DSMT CYP3A4/CYP2B6 NO_DSMT N,O-Didesmethyltramadol O_DSMT->NO_DSMT CYP3A4/CYP2B6 N_DSMT->NO_DSMT CYP2D6

References

Chiral Separation of O-Desmethyltramadol Hydrochloride Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DT), the primary active metabolite of the analgesic drug tramadol (B15222), is a chiral compound with two enantiomers, (+)-O-DT and (-)-O-DT. These enantiomers exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial for pharmacokinetic, pharmacodynamic, and clinical studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. This document provides detailed protocols and application notes for the chiral separation of O-Desmethyltramadol hydrochloride enantiomers by HPLC, compiled from established methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the chiral separation of O-Desmethyltramadol enantiomers.

Table 1: HPLC Method Parameters and Performance on Polysaccharide-based CSPs (Normal Phase)

ParameterMethod 1Method 2
Chiral Stationary Phase Lux Cellulose-2Chiralpak AD
Column Dimensions -250 x 4.6 mm, 10 µm[1]
Mobile Phase Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)[2]n-Hexane/Ethanol/TEA (97:3, v/v) with 5mM TEA[1]
Flow Rate -1.0 mL/min[1]
Selectivity Factor (α) 1.964[2]-
Resolution (Rs) 5.53[2]Baseline separation[1]
Detection -MS/MS[1]

Table 2: HPLC Method Parameters and Performance on a Polysaccharide-based CSP (Normal Phase)

ParameterMethod 3
Chiral Stationary Phase Chiralpak AD (amylose tris-(3,5-dimethylphenylcarbamate))[3]
Mobile Phase Isohexane-ethanol-diethylamine (97:2.8:0.1, v/v)[3]
Flow Rate -
Temperature 30 °C[3]
Retention Time (+)-M1 17.9 min[3]
Retention Time (-)-M1 19.1 min[3]
Detection Fluorescence[3]

Table 3: HPLC Method Parameters and Performance on a Polysaccharide-based CSP (Reversed Phase)

ParameterMethod 4
Chiral Stationary Phase Lux Cellulose-4
Column Dimensions 150 x 4.6 mm, 3 µm[2]
Mobile Phase ACN/EtOH (10 mM Ammonium Formate/0.1% DEA)/H₂O (17.5:17.5:65, v/v/v)[2]
Flow Rate 0.5 mL/min[2]
Resolution (Rs) >1.5[2]
Detection Fluorescence[2]

Note: M1 refers to O-Desmethyltramadol. DEA is Diethylamine and TEA is Triethylamine.

Experimental Protocols

Protocol 1: Chiral Separation using Lux Cellulose-2 (Normal Phase)

This protocol is based on a method demonstrating good resolution and selectivity for O-DT enantiomers.[2]

1. Materials and Reagents:

  • This compound racemic standard

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Fluorescence).

  • Chiral Column: Lux Cellulose-2 column.

  • Mobile Phase: Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

  • Flow Rate: (Not specified, a typical starting point would be 1.0 mL/min).

  • Temperature: Ambient.

  • Detection: As per available detector (e.g., UV at 274 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis and record the chromatogram.

  • Identify the enantiomer peaks based on their retention times.

Protocol 2: Chiral Separation using Chiralpak AD (Normal Phase)

This protocol is adapted from a method used for the determination of tramadol and O-DT enantiomers in plasma.[1][3]

1. Materials and Reagents:

  • This compound racemic standard

  • n-Hexane or Isohexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) or Triethylamine (TEA) (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system coupled with a fluorescence or mass spectrometric detector.

  • Chiral Column: Chiralpak AD (250 x 4.6 mm, 10 µm).[1]

  • Mobile Phase: Isohexane-ethanol-diethylamine (97:2.8:0.1, v/v)[3] or n-Hexane/Ethanol (97:3, v/v) with 5mM TEA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30 °C.[3]

  • Detection: Fluorescence (Excitation: 275 nm, Emission: 300 nm) or MS/MS.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in methanol (B129727) or the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 100 ng/mL) with the mobile phase.

  • For biological samples (e.g., plasma), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is required prior to analysis.[1][3]

4. Procedure:

  • Equilibrate the Chiralpak AD column with the mobile phase for an extended period (can be up to several hours for new columns) until a stable baseline is obtained.

  • Inject the standard solution to determine the retention times of the enantiomers.

  • Inject the prepared sample.

  • Analyze the chromatogram to quantify the individual enantiomers.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Racemic O-DT Standard Dilution Dilution with Mobile Phase Standard->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation Chiral Separation on CSP Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification G cluster_mobile_phase Mobile Phase Components cluster_csp Chiral Stationary Phase cluster_analytes Analytes Hexane Hexane/Isohexane CSP Polysaccharide-based CSP (e.g., Lux Cellulose, Chiralpak AD) Hexane->CSP Alcohol Ethanol/Isopropanol Alcohol->CSP Additive DEA/TEA Additive->CSP plus_ODT (+)-O-DT CSP->plus_ODT Differential Interaction minus_ODT (-)-O-DT CSP->minus_ODT plus_ODT->CSP minus_ODT->CSP

References

Application Note: Solid-Phase Extraction of O-Desmethyltramadol Hydrochloride for Pharmacokinetic and Toxicological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of O-Desmethyltramadol hydrochloride, the primary active metabolite of the analgesic drug tramadol (B15222), from biological matrices.[1] Accurate quantification of O-Desmethyltramadol is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1] The described mixed-mode cation exchange SPE method offers high selectivity and recovery, making it a robust sample preparation technique for subsequent analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Introduction

O-Desmethyltramadol (ODT) is a pharmacologically active metabolite of tramadol, a widely prescribed synthetic opioid analgesic.[1] The analgesic effect of tramadol is, in part, attributed to the activity of ODT.[3] Therefore, the reliable quantification of ODT in biological samples such as plasma and urine is critical for understanding its pharmacokinetic profile and for toxicological investigations.[1] Solid-phase extraction has emerged as a superior alternative to traditional liquid-liquid extraction due to its higher efficiency, reduced solvent consumption, and potential for automation.[1][4] This document outlines a detailed protocol using mixed-mode cation exchange (MCX) cartridges for the effective isolation of O-Desmethyltramadol from complex biological matrices.

Data Presentation

The following table summarizes the quantitative data from various studies on the extraction of O-Desmethyltramadol and its parent compound, tramadol, using solid-phase extraction.

AnalyteMatrixSPE Sorbent TypeRecovery (%)Limit of Quantification (LOQ) (ng/mL)Linearity (ng/mL)Reference
O-DesmethyltramadolPlasmaMixed-Mode Cation Exchange>90--[3]
O-DesmethyltramadolUrineCation Exchange>69--[3]
O-DesmethyltramadolPlasmaNot Specified96--[3]
O-DesmethyltramadolHuman Plasma-93.52 +/- 7.885050 - 500[5]
O-DesmethyltramadolHuman Urine-96.3 ± 3.467.57.5 - 300[6]
O-DesmethyltramadolHuman Plasma-96.3 ± 1.667.57.5 - 300[6]
O-DesmethyltramadolVitreous HumorC1890--[7]
TramadolPlasmaMixed-Mode Cation Exchange>90--[3]
TramadolUrineCation Exchange>69--[3]
TramadolPlasmaNot Specified96--[3]
TramadolHuman Plasma-94.36 +/- 12.535050 - 3500[5]
TramadolHuman Urine-94.1 ± 2.911010 - 200[6]
TramadolHuman Plasma-97.6 ± 1.211010 - 200[6]
TramadolVitreous HumorC1884--[7]

Experimental Protocols

This protocol is a generalized procedure for the extraction of O-Desmethyltramadol using mixed-mode cation exchange (MCX) SPE cartridges, which contain a sorbent with both reversed-phase and strong cation exchange functionalities.[1]

Materials
  • Mixed-mode cation exchange (MCX) SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ammonium hydroxide (B78521)

  • Sodium acetate (B1210297) buffer (100 mM, pH 4.5)[2]

  • Elution solvent: Ethyl acetate/Ammonium hydroxide (98:2, v/v)[2]

  • SPE manifold

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Sample Pre-treatment
  • Plasma/Serum: To 1.0 mL of plasma or serum, add an internal standard. Add 6 mL of 100 mM sodium acetate buffer (pH 4.5).[2] Vortex for 30 seconds, sonicate for 15 minutes, and then centrifuge at approximately 3000 rpm for 15 minutes.[2]

  • Urine: Centrifuge the urine sample to remove any particulate matter.[1] To 1.0 mL of the supernatant, add an internal standard and 6 mL of 100 mM sodium acetate buffer (pH 4.5).[2] Vortex for 30 seconds.[2]

Solid-Phase Extraction Procedure
  • Cartridge Conditioning: Condition the MCX SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Decant the supernatant from the pre-treated sample and load it onto the conditioned SPE cartridge.[2] Apply a low positive pressure or gentle vacuum to allow the sample to pass through the sorbent at a flow rate of 1-2 mL/minute.[2]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Follow with a wash of 2 mL of methanol to remove non-polar interferences.[1]

    • Dry the cartridge thoroughly under vacuum or high positive pressure for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of freshly prepared elution solvent (ethyl acetate/NH4OH, 98/2) into a clean collection tube.[2]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method.[1] Vortex briefly and transfer to an autosampler vial for analysis.[1]

Visualizations

SPE_Workflow Solid-Phase Extraction Workflow for O-Desmethyltramadol cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Sodium Acetate Buffer (pH 4.5) Add_IS->Add_Buffer Vortex_Sonicate Vortex, Sonicate, Centrifuge Add_Buffer->Vortex_Sonicate Supernatant Collect Supernatant Vortex_Sonicate->Supernatant Load 2. Load Sample Supernatant->Load Condition 1. Condition Cartridge (Methanol, DI Water) Condition->Load Wash1 3. Wash (DI Water, 0.1M HCl, Methanol) Load->Wash1 Elute 4. Elute (Ethyl Acetate/NH4OH) Wash1->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis Tramadol_Metabolism Tramadol Metabolism and Analgesic Effect Tramadol Tramadol Metabolism Metabolism (CYP2D6) Tramadol->Metabolism ODT O-Desmethyltramadol (Active Metabolite) Metabolism->ODT Analgesic_Effect Analgesic Effect ODT->Analgesic_Effect

References

Application Note: Derivatization of O-Desmethyltramadol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the synthetic opioid analgesic, tramadol.[1] Accurate quantification of O-DSMT in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, direct analysis of O-DSMT is challenging due to its polar nature, stemming from hydroxyl and amine functional groups. These groups lead to poor chromatographic peak shape and potential thermal degradation in the hot GC injector and column.[2][3]

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[4] This process is essential for improving the chromatographic behavior and sensitivity of O-DSMT analysis by GC-MS.[5][6] The two most common derivatization techniques for O-DSMT are silylation and acylation.

Derivatization Methods

The choice of derivatization reagent is critical for achieving reliable and reproducible results. Both silylation and acylation have been successfully applied to the analysis of O-DSMT.

Silylation

Silylation involves the replacement of active hydrogens in the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group.[4] This reaction significantly reduces the polarity of the molecule, leading to improved volatility and thermal stability.

  • Common Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like 1% Trimethylchlorosilane (TMCS). This combination is highly effective and has been shown to result in the complete derivatization of O-DSMT.[2][5][7][8]

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Also used with 1% TMCS, MSTFA is another effective silylating agent. Its by-products are highly volatile, which can be advantageous in complex analyses.[9][10]

Acylation

Acylation introduces an acyl group to the polar functional groups of O-DSMT. This method also enhances volatility and can improve the stability of the analyte on the GC column.[2][3]

  • Common Reagents:

    • Propionic Anhydride (B1165640): This reagent is effective for derivatizing O-DSMT and its metabolites, making them more stable for GC analysis.[2][3]

    • Pentafluoropropionic Anhydride (PFPA) and Trifluoroacetic Anhydride (TFAA): These are other acylation reagents that have been tested for the derivatization of O-DSMT.[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for sample preparation, derivatization, and GC-MS analysis of O-Desmethyltramadol.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is adapted from validated methods for the analysis of O-DSMT in biological matrices.[5][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1.0 mL of the biological sample (e.g., plasma, urine, vitreous humor), add an appropriate internal standard (e.g., 50 µL of 1.00 µg/mL codeine-d6).[5]

  • Add 4.0 mL of a suitable buffer (e.g., phosphate (B84403) buffer pH 6.0) and vortex.[5]

  • Centrifuge the sample for 10 minutes at 3000 rpm.[5]

  • Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of phosphate buffer (pH 6.0).[5]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of a water:methanol mixture (80:20, v/v) followed by 100 µL of n-hexane.[5]

  • Dry the cartridge under vacuum for 10 minutes.[5]

  • Elute the analytes twice with 1.5 mL of a freshly prepared mixture of ethyl acetate (B1210297):ammonium hydroxide (B78521) (98:2, v/v).[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 70°C).[9]

2. Derivatization

  • Reconstitute the dried residue in 50 µL of a suitable solvent like acetonitrile (B52724) or ethyl acetate.[5][9]

  • Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.[5]

  • Seal the vial and heat at 70°C for 30-60 minutes.[2][5][9]

  • Cool the vial to room temperature before analysis.

3. GC-MS Analysis

  • Inject 1-2 µL of the derivatized sample into the GC-MS system in splitless mode.[5][9]

  • GC Conditions (Typical):

    • Injector Temperature: 250-260°C[5][9]

    • Column: Zebron ZB-Drug-1 (or equivalent), 15 m x 0.25 mm i.d., 0.25 µm film thickness[9]

    • Oven Program: Initial temperature of 100°C (hold for 1-3 min), ramp at 10-30°C/min to 300°C (hold for 2-3 min).[5][9]

  • MS Conditions (Typical):

    • Ion Source Temperature: 230°C[5]

    • Interface Temperature: 280°C[5]

    • Mode: Electron Ionization (EI) with Selective Ion Monitoring (SIM) for quantification.

    • Ions to Monitor (Silylated O-DSMT): m/z 393, 378, 303. The ion in bold is typically used for quantification.[2][5]

Protocol 2: Acylation using Propionic Anhydride

This protocol is based on a forensic toxicology laboratory procedure.[3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Follow a similar SPE procedure as outlined in Protocol 1, using appropriate buffers and wash steps for the specific matrix. A common procedure involves using a sodium acetate buffer (pH 4.5) and eluting with an ethyl acetate/ammonium hydroxide mixture.[3]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried residue, add 3 µL of propionic anhydride using a microsyringe.[3]

  • Cap the tube, vortex, and heat at 70°C for 22 minutes.[3]

3. Post-Derivatization Workup

  • Cool the tubes to room temperature.

  • Add 1.0 mL of sodium carbonate solution and 1.0 mL of a suitable buffer (e.g., pH 9.8 buffer).[3]

  • Add 200 µL of an appropriate organic solvent for extraction.

  • Vortex briefly and centrifuge for 10 minutes at approximately 3000 RPM.[3]

  • Transfer the organic layer to an autosampler vial for analysis.

4. GC-MS Analysis

  • Inject the sample into the GC-MS.

  • Utilize a temperature program and MS settings optimized for the propionyl derivative of O-DSMT. Qualitative analysis can be performed in SIM mode.[3]

Data Presentation

Table 1: Comparison of Derivatization Reagents for O-Desmethyltramadol

Derivatization ReagentTypeEfficacy/NotesReference(s)
BSTFA + 1% TMCS SilylationResults in complete derivatization; considered optimal for sensitivity and chromatographic behavior.[2][5][7][8]
MSTFA + 1% TMCS SilylationEffective for derivatization; volatile by-products can be advantageous.[9][10]
Propionic Anhydride AcylationImproves on-column stability of O-DSMT.[2][3]
MTBSTFA SilylationMay result in partial derivatization or only improve chromatography for O-DSMT.[5][6][7]
PFPA / TFAA AcylationReported to have non-satisfactory chromatographic results in some studies.[5][6]

Table 2: Typical GC-MS Parameters for Silylated O-DSMT Analysis

ParameterSettingReference(s)
Injection Mode Splitless[5][9]
Injector Temperature 250 - 260°C[5][9]
Initial Oven Temperature 100°C (hold 1-3 min)[5][9]
Temperature Ramp 10 - 30°C/min[5][9]
Final Oven Temperature 300°C (hold 2-3 min)[5][9]
Ion Source Temperature 230°C[5]
Interface Temperature 280°C[5]
Quantification Ion (m/z) 303 or 378 [2][5]
Qualifier Ions (m/z) 393, 378, 303, 58, 231[2][5][9]

Table 3: Summary of Method Validation Data from Selected Studies

ParameterO-Desmethyltramadol Range/ValueMatrixReference(s)
Linearity Range 7.5 - 300 ng/mLHuman Plasma[11][12][13]
25 - 5,000 ng/mLRat Blood[13][14]
Limit of Detection (LOD) 0.03 ng/mgNot Specified[12]
Limit of Quantification (LOQ) 7.5 ng/mLHuman Plasma[11]
0.06 ng/mgNot Specified[12]
Intra-day Precision (%RSD) ≤ 4.68%Human Plasma[11][12]
< 5.4%Vitreous Humor/Blood[5]
Inter-day Precision (%RSD) ≤ 4.68%Human Plasma[11][12]
< 4.6%Vitreous Humor/Blood[5]
Accuracy (%RE) > 95%Human Plasma[11][12]
-6.6% to 6.5%Vitreous Humor/Blood[5]
Extraction Recovery 96.3 ± 1.66%Human Plasma[11][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) ISTD_add Add Internal Standard Sample->ISTD_add Extraction Solid-Phase Extraction (SPE) ISTD_add->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute Residue Evaporation->Reconstitution Reagent_add Add Derivatization Reagent (e.g., BSTFA) Reconstitution->Reagent_add Heating Heat (e.g., 70°C) Reagent_add->Heating Cooling Cool to Room Temp Heating->Cooling GCMS GC-MS Analysis Cooling->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for O-DSMT analysis.

silylation_reaction ODSMT O-Desmethyltramadol (with -OH and -NH groups) Deriv_ODSMT Di-TMS-O-DSMT (Volatile & Stable Derivative) ODSMT->Deriv_ODSMT + BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Deriv_ODSMT Byproducts Volatile By-products

Caption: Silylation reaction of O-DSMT with BSTFA.

acylation_reaction ODSMT_acyl O-Desmethyltramadol (with -OH and -NH groups) Deriv_ODSMT_acyl Propionyl-O-DSMT (Stable Derivative) ODSMT_acyl->Deriv_ODSMT_acyl + Prop_Anhydride Propionic Anhydride (Acylating Agent) Prop_Anhydride->Deriv_ODSMT_acyl Byproduct_acyl Propionic Acid

Caption: Acylation reaction of O-DSMT with Propionic Anhydride.

Conclusion

Derivatization is an indispensable step for the robust and sensitive analysis of O-Desmethyltramadol by GC-MS. Silylation with BSTFA and 1% TMCS is a widely adopted and highly effective method, providing complete derivatization and excellent chromatographic performance. Acylation with propionic anhydride offers a viable alternative, particularly for improving the on-column stability of the analyte. The selection of the appropriate derivatization strategy, coupled with optimized sample preparation and GC-MS conditions, is paramount for achieving accurate and reliable quantification of O-DSMT in various research and clinical settings.

References

Application Notes and Protocols for Determining O-Desmethyltramadol Hydrochloride Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the centrally acting analgesic, tramadol (B15222). The analgesic effects of tramadol are largely attributed to the activity of O-DSMT at the µ-opioid receptor (MOR). Unlike tramadol, which also inhibits the reuptake of serotonin (B10506) and norepinephrine, O-DSMT's mechanism of action is predominantly centered on its interaction with the µ-opioid receptor, where it acts as a potent agonist.[1][2] In vitro studies have demonstrated that O-DSMT exhibits a significantly higher binding affinity for the µ-opioid receptor compared to its parent compound.[3]

The characterization of O-Desmethyltramadol hydrochloride's activity is crucial for understanding its pharmacological profile and therapeutic potential. This document provides detailed application notes and protocols for a panel of cell-based assays designed to elucidate the binding affinity, functional potency, and signaling pathways engaged by this compound at the µ-opioid receptor. The assays described herein are fundamental tools in opioid research and drug discovery, enabling the quantitative assessment of G-protein activation and β-arrestin recruitment, which are key determinants of both therapeutic efficacy and potential side effects.

Data Presentation: In Vitro Pharmacological Profile of this compound

The following tables summarize the quantitative data for this compound and the standard µ-opioid receptor agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), derived from key cell-based assays.

Table 1: µ-Opioid Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kᵢ, nM)RadioligandCell Line/Tissue
(+)-O-Desmethyltramadol Human µ-opioid3.4[³H]NaloxoneRecombinant human MOR
DAMGO Human µ-opioid1-5[³H]DAMGORecombinant human MOR

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: µ-Opioid Receptor Functional Activity

Assay TypeCompoundPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % vs. DAMGO)
cAMP Inhibition (+)-O-Desmethyltramadol63~100
DAMGO~1-10100
β-Arrestin 2 Recruitment (+)-O-Desmethyltramadol2400~10
DAMGO~50-100100
GTPγS Binding (+)-O-Desmethyltramadol86052
DAMGO~50100

Note: EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximum response achievable by a drug, often expressed relative to a standard full agonist like DAMGO.[1][3]

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathways

Activation of the µ-opioid receptor by an agonist like O-Desmethyltramadol initiates two primary intracellular signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in receptor desensitization and some adverse effects.

µ-Opioid Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm O-DSMT O-DSMT MOR µ-Opioid Receptor O-DSMT->MOR Binds G-Protein Gi/o Protein MOR->G-Protein Activates β-Arrestin β-Arrestin MOR->β-Arrestin Recruits AC Adenylyl Cyclase G-Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Analgesia Analgesia cAMP->Analgesia Leads to Receptor\nInternalization Receptor Internalization β-Arrestin->Receptor\nInternalization Mediates Side Effects Side Effects β-Arrestin->Side Effects May lead to

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for a Cell-Based Functional Assay

The following diagram illustrates a typical workflow for a cell-based functional assay, such as a cAMP or β-arrestin recruitment assay, to determine the activity of this compound.

General Workflow for Cell-Based Functional Assays Start Start Cell_Culture Culture cells expressing µ-opioid receptor (e.g., CHO-hMOR) Start->Cell_Culture Cell_Plating Plate cells in a microplate and incubate overnight Cell_Culture->Cell_Plating Compound_Prep Prepare serial dilutions of O-DSMT and reference compounds Cell_Plating->Compound_Prep Compound_Addition Add compounds to the cell plate Compound_Prep->Compound_Addition Incubation Incubate for a specified time (e.g., 30-90 min at 37°C) Compound_Addition->Incubation Detection Add detection reagents and measure signal (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Analyze data to determine EC₅₀ and Eₘₐₓ values Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow.

Experimental Protocols

µ-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor.

Principle: This competitive binding assay measures the ability of the unlabeled test compound (O-Desmethyltramadol) to displace a radiolabeled ligand (e.g., [³H]-DAMGO) from the µ-opioid receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor (CHO-hMOR or HEK293-hMOR).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-DAMGO.

  • Non-specific binding control: Naloxone (10 µM).

  • Test Compound: this compound.

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-hMOR or HEK293-hMOR cells to confluency.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction.

    • Resuspend the membrane pellet in assay buffer, determine the protein concentration, and store at -80°C.

  • Assay Setup:

    • In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]-DAMGO (typically near its Kd value), and varying concentrations of this compound.

    • Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of O-Desmethyltramadol that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to inhibit adenylyl cyclase activity via the Gαi-coupled µ-opioid receptor.

Principle: Activation of the µ-opioid receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reduction in forskolin-stimulated cAMP production.

Materials:

  • CHO-hMOR or HEK293-hMOR cells.

  • Cell culture medium.

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556).

  • This compound.

  • Reference agonist (e.g., DAMGO).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Seeding: Seed CHO-hMOR or HEK293-hMOR cells into a 384-well plate and incubate overnight.[4]

  • Compound Addition: Prepare serial dilutions of this compound and DAMGO in stimulation buffer. Add the diluted compounds to the respective wells of the cell plate.[4]

  • Forskolin Stimulation: Add forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for 30 minutes at 37°C.[4]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each well.

    • Normalize the data as a percentage of the forskolin-stimulated response.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin 2 Recruitment Assay (PathHunter®)

Objective: To quantify the recruitment of β-arrestin 2 to the µ-opioid receptor upon activation by this compound.

Principle: The PathHunter® assay is a cell-based enzyme fragment complementation (EFC) assay. The µ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that generates a chemiluminescent signal.

Materials:

  • PathHunter® CHO-K1 OPRM1 β-arrestin cells.

  • PathHunter® Cell Plating Reagent and Detection Reagent.

  • This compound.

  • Reference agonist (e.g., DAMGO).

  • 384-well white, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Thaw and resuspend the PathHunter® cells in the appropriate plating reagent.

    • Dispense the cell suspension into a 384-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound and DAMGO and add them to the cell plate.

  • Incubation and Detection:

    • Incubate the plate for 90 minutes at 37°C.

    • Prepare and add the PathHunter® Detection Reagent to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Signal Reading: Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Calcium Flux Assay (FLIPR®)

Objective: To measure the mobilization of intracellular calcium following the activation of µ-opioid receptors by this compound in cells co-expressing a promiscuous G-protein.

Principle: Since the µ-opioid receptor is Gαi-coupled and does not typically signal through calcium mobilization, this assay utilizes a cell line engineered to co-express the receptor and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein (e.g., Gαqi5) that links the receptor to the phospholipase C (PLC) pathway. Activation of PLC leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.[5][6]

Materials:

  • CHO-hMOR or HEK293-hMOR cells stably co-expressing a promiscuous or chimeric G-protein.

  • FLIPR® Calcium Assay Kit (or similar).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Reference agonist (e.g., DAMGO).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument.

Procedure:

  • Cell Plating: Plate the cells in microplates and incubate overnight.[7]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the kit manufacturer's instructions.

    • Add the loading buffer to the cells and incubate for 1 hour at 37°C.[8]

  • Compound Plate Preparation: Prepare a plate containing serial dilutions of this compound and DAMGO.

  • Calcium Flux Measurement:

    • Place both the cell plate and the compound plate into the FLIPR® instrument.

    • The instrument will measure a baseline fluorescence, then add the compounds from the compound plate to the cell plate, and continue to measure the fluorescence signal over time to detect changes in intracellular calcium.

  • Data Analysis:

    • The data is typically analyzed by measuring the peak fluorescence response minus the baseline fluorescence.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the comprehensive in vitro characterization of this compound's activity at the µ-opioid receptor. By systematically evaluating its binding affinity, G-protein signaling, and β-arrestin recruitment profiles, researchers can gain critical insights into its pharmacological properties. This information is invaluable for drug development professionals in understanding the compound's potential as an analgesic and for guiding further preclinical and clinical investigations. The provided protocols offer a starting point for establishing these assays, and specific parameters may require optimization based on the cell lines and reagents used.

References

Application Note: High-Resolution Mass Spectrometry for the Definitive Identification of O-Desmethyltramadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the identification and confirmation of O-Desmethyltramadol hydrochloride, the primary active metabolite of tramadol (B15222), using high-resolution mass spectrometry (HRMS). The inherent accuracy and high resolving power of HRMS provide exceptional specificity, enabling confident structural elucidation and differentiation from isobaric interferences. This document outlines a comprehensive protocol, including sample preparation, liquid chromatography-HRMS (LC-HRMS) parameters, and data analysis strategies. Furthermore, it presents typical quantitative performance data and visual workflows to aid in the implementation of this technique in research and drug development settings.

Introduction

O-Desmethyltramadol (O-DSMT) is a pharmacologically active metabolite of the synthetic opioid analgesic, tramadol. The analgesic effect of tramadol is, in part, attributed to the action of O-DSMT. Therefore, the accurate and sensitive detection of this metabolite is crucial in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research. High-resolution mass spectrometry has emerged as a powerful tool for the analysis of pharmaceuticals and their metabolites. Its ability to provide accurate mass measurements with a high degree of precision allows for the determination of elemental compositions, which significantly enhances the confidence in compound identification compared to nominal mass instruments. This application note provides a detailed protocol for the identification of this compound using LC-HRMS.

Experimental Protocols

Sample Preparation (Human Plasma)

A simple and rapid protein precipitation method is effective for the extraction of O-Desmethyltramadol from human plasma.[1][2]

  • To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

High-Resolution Mass Spectrometry Conditions:

ParameterValue
Instrument Orbitrap-based or TOF mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Full Scan Resolution 70,000
Full Scan Range m/z 100-500
dd-MS2 Resolution 17,500
Collision Energy HCD at 30 eV

Data Presentation

The following tables summarize typical quantitative performance characteristics for the analysis of O-Desmethyltramadol by LC-MS/MS methods, which can be considered indicative for a validated LC-HRMS method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
O-DesmethyltramadolHuman Plasma0.5 - 3000.5>0.99
O-DesmethyltramadolHuman Plasma2 - 3002>0.998
O-DesmethyltramadolHuman Urine10 - 100010>0.99

Table 2: Precision and Accuracy

AnalyteMatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
O-DesmethyltramadolHuman Plasma1.5< 10< 1290-110
O-DesmethyltramadolHuman Plasma150< 8< 1092-108
O-DesmethyltramadolHuman Plasma250< 7< 995-105

Table 3: Recovery

AnalyteMatrixExtraction MethodMean Recovery (%)
O-DesmethyltramadolHuman PlasmaProtein Precipitation~96%
O-DesmethyltramadolHuman UrineLiquid-Liquid Extraction~98%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Liquid Chromatography (C18 Column) reconstitution->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization hrms_detection High-Resolution Mass Spectrometry Detection ionization->hrms_detection data_acquisition Data Acquisition hrms_detection->data_acquisition peak_integration Peak Integration & Accurate Mass Extraction data_acquisition->peak_integration identification Identification based on Accurate Mass & Fragmentation peak_integration->identification quantification Quantification identification->quantification

Experimental workflow for O-Desmethyltramadol identification.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragment Characteristic Fragment Ion parent O-Desmethyltramadol [M+H]+ C15H24NO2+ Calculated m/z: 250.1802 fragment Dimethyliminium Ion [C3H8N]+ Calculated m/z: 58.0651 parent->fragment Collision-Induced Dissociation (CID)

Fragmentation of O-Desmethyltramadol in positive ESI mode.

Discussion

The use of high-resolution mass spectrometry offers significant advantages for the identification of this compound. The accurate mass measurement of the precursor ion ([M+H]⁺ at m/z 250.1802) allows for the calculation of its elemental formula (C₁₅H₂₄NO₂⁺), providing a high degree of confidence in its identification. The high resolution also enables the separation of O-Desmethyltramadol from potential isobaric interferences, which may be present in complex biological matrices.

The fragmentation of O-Desmethyltramadol in the gas phase provides further structural confirmation. The dominant fragment observed in the tandem mass spectrum is the dimethyliminium ion at an accurate mass of m/z 58.0651, corresponding to the elemental formula [C₃H₈N]⁺. This characteristic fragment is a result of the cleavage of the bond connecting the dimethylaminomethyl group to the cyclohexane (B81311) ring.

The presented protocol, combining a straightforward sample preparation with a robust LC-HRMS method, provides a reliable workflow for the unambiguous identification and potential quantification of O-Desmethyltramadol in various research and development applications. The quantitative data, while derived from LC-MS/MS studies, demonstrates the achievable sensitivity and performance of mass spectrometric methods for this analyte. HRMS is expected to provide at least equivalent, if not superior, performance in terms of sensitivity and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: O-Desmethyltramadol Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of O-Desmethyltramadol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a focus on peak asymmetry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for this compound on my C18 column?

A1: Peak tailing for this compound, a basic compound, is commonly caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups (Si-OH) on the surface of standard silica-based C18 stationary phases.[1][2] This interaction creates multiple retention mechanisms, leading to asymmetrical peak shapes.[1] At higher pH values, silanol groups become ionized (Si-O-), increasing their interaction with the protonated basic analyte.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[3] Operating at a low pH (typically between 2.5 and 4.0) protonates the residual silanol groups, rendering them neutral.[1] This minimizes the secondary ionic interactions that cause peak tailing.[2] Conversely, at a pH above the pKa of the silanol groups (around 3.8-4.2), they become deprotonated and negatively charged, leading to increased tailing for basic compounds.

Q3: What are some effective strategies to eliminate peak tailing for this compound?

A3: To mitigate peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-4.0 is a highly effective approach to ensure good peak shape.[1][4]

  • Use of Mobile Phase Additives: Incorporating a silanol-blocking agent, such as triethylamine (B128534) (TEA), into the mobile phase can competitively bind to the active silanol sites, reducing their interaction with the analyte.[5]

  • Column Selection: Employing a column with a stationary phase designed to minimize silanol interactions, such as a polar-embedded or a charged surface hybrid (CSH) column, can significantly improve peak symmetry.[4]

  • Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[4]

Q4: Can overloading the column cause peak asymmetry for this compound?

A4: Yes, both mass and volume overload can lead to peak asymmetry. Injecting too concentrated a sample (mass overload) or too large a volume (volume overload) can result in broadened and asymmetric peaks.[6] If you suspect overloading, try diluting your sample or reducing the injection volume.[4][6]

Troubleshooting Guides

Systematic Approach to Resolving Peak Asymmetry

This guide provides a step-by-step process to identify and resolve peak tailing issues with this compound.

G Troubleshooting Workflow for Peak Asymmetry A Start: Peak Tailing Observed B Check Mobile Phase pH (Is it between 2.5 and 4.0?) A->B C Adjust pH to 2.5-4.0 using an appropriate acid (e.g., phosphoric acid) B->C No D Problem Solved? B->D Yes C->D E Consider Mobile Phase Additives (e.g., Triethylamine) D->E No Q End: Peak Shape Improved D->Q Yes F Add 0.1% Triethylamine to the mobile phase E->F G Problem Solved? F->G H Evaluate Column Condition and Type G->H No G->Q Yes I Flush column or replace with a new C18 or a polar-embedded/CSH column H->I J Problem Solved? I->J K Check for Overload J->K No J->Q Yes L Reduce sample concentration and/or injection volume K->L M Problem Solved? L->M N Review Extra-Column Volume and Connections M->N No M->Q Yes O Use shorter, narrower tubing and check fittings N->O P Problem Solved? O->P P->Q Yes R Further Investigation Required P->R No

A flowchart for troubleshooting peak asymmetry in HPLC.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Shape and Retention

Mobile Phase pHExpected Silanol StateAnalyte-Silanol InteractionExpected Peak ShapeExpected Retention Time
< 3.0 Protonated (Si-OH)MinimalSymmetricalShorter
3.0 - 4.5 Partially IonizedModerateMinor TailingIncreasing
> 4.5 Ionized (Si-O⁻)StrongSignificant TailingLonger and Broader

Table 2: Common Mobile Phase Additives for Mitigating Peak Tailing of Basic Compounds

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent and lowers pH.Can suppress MS signal if using LC-MS.
Formic Acid 0.1%Lowers pH.Good for LC-MS applications.
Triethylamine (TEA) 0.1 - 0.5%Silanol-blocking agent.Can shorten column lifetime and affect UV detection at low wavelengths.
Ammonium Acetate/Formate 10 - 20 mMActs as a buffer and can improve peak shape.Volatile and suitable for LC-MS.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment

This protocol describes the preparation of a mobile phase at a controlled low pH to minimize silanol interactions.

Objective: To prepare a mobile phase with a pH of 3.0 for the analysis of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Phosphoric acid (85%) or Formic acid

  • Calibrated pH meter

  • Sterile-filtered 0.22 µm membrane filter

Procedure:

  • Prepare the aqueous portion of the mobile phase. For a 1-liter solution, measure 950 mL of HPLC-grade water into a clean glass beaker.

  • While stirring, slowly add phosphoric acid dropwise until the pH meter indicates a stable reading of 3.0.

  • Add the desired volume of the organic modifier (e.g., acetonitrile or methanol) to the pH-adjusted aqueous solution to achieve the final desired mobile phase composition (e.g., 80:20 aqueous:organic).

  • Mix the solution thoroughly.

  • Filter the mobile phase through a 0.22 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum degassing, or helium sparging) before use.

Protocol 2: Using a Silanol-Blocking Agent in the Mobile Phase

This protocol details the addition of triethylamine (TEA) to the mobile phase to improve the peak shape of basic analytes.

Objective: To prepare a mobile phase containing triethylamine to reduce peak tailing.

Materials:

  • Pre-prepared and pH-adjusted mobile phase (as in Protocol 1)

  • Triethylamine (TEA), HPLC grade

Procedure:

  • Prepare the mobile phase as described in Protocol 1, adjusting the pH before the addition of the organic modifier.

  • Before the final volume adjustment and filtration, add triethylamine to the mobile phase to a final concentration of 0.1% (v/v). For 1 liter of mobile phase, this corresponds to 1 mL of TEA.

  • Mix the solution thoroughly.

  • Filter and degas the final mobile phase as described in Protocol 1.

  • Equilibrate the HPLC column with the TEA-containing mobile phase for an extended period (at least 30-60 minutes) before injecting the sample to ensure the stationary phase is fully saturated with the blocking agent.

Logical Relationships

The following diagram illustrates the chemical interactions leading to peak tailing and the mechanism of mitigation by pH control.

G Chemical Interactions and Mitigation of Peak Tailing cluster_0 High pH (> 4.5) cluster_1 Low pH (< 3.0) A Ionized Silanol (Si-O⁻) C Strong Ionic Interaction A->C B Protonated Analyte (Analyte-NH⁺) B->C D Peak Tailing C->D E Protonated Silanol (Si-OH) G Minimal Interaction E->G F Protonated Analyte (Analyte-NH⁺) F->G H Symmetrical Peak G->H

Interactions causing and mitigating peak tailing.

References

Technical Support Center: O-Desmethyltramadol Hydrochloride Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the mass spectrometric sensitivity for O-Desmethyltramadol hydrochloride analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for O-Desmethyltramadol?

A1: O-Desmethyltramadol is typically analyzed in positive ion mode using electrospray ionization (ESI). The most common precursor ion ([M+H]⁺) is approximately m/z 250.2. A frequently used product ion for quantification is m/z 58.2, which corresponds to a common iminium cation fragment.[1][2][3][4]

Q2: I am observing a very low signal or no signal at all for my analyte. What are the primary causes?

A2: A low or absent signal for O-Desmethyltramadol can stem from several factors, including inefficient ionization, suboptimal mass spectrometer settings, issues with sample preparation leading to analyte loss, or analyte degradation.[1] It is also crucial to ensure the mass spectrometer is properly tuned and calibrated.

Q3: What are matrix effects, and how can they impact the analysis of O-Desmethyltramadol?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[5][6] For O-Desmethyltramadol, components like phospholipids (B1166683) and salts from biological samples can interfere with the ionization process.[5]

Q4: Which sample preparation technique is most effective for minimizing matrix effects?

A4: The choice of sample preparation technique depends on the matrix and the required sensitivity. While protein precipitation (PPT) is a simple and rapid method, it may be less effective at removing interfering matrix components.[7][8] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective in reducing matrix effects and improving sensitivity by providing a cleaner sample extract.[1][5]

Troubleshooting Guides

Issue 1: Low Signal Intensity / Poor Sensitivity
Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. Acidifying the mobile phase with 0.1-0.2% formic or acetic acid can promote protonation and improve signal in positive ion mode.[2]
Suboptimal MS/MS Transition Perform a product ion scan to confirm the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM). The collision energy should be optimized to maximize the signal of the chosen product ion.[1][2]
Matrix Suppression Improve sample clean-up using more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] Diluting the sample can also mitigate matrix effects, though this may not be feasible for low-concentration samples.
Analyte Degradation Investigate the stability of O-Desmethyltramadol under the conditions used for sample storage and preparation, including temperature and pH.[1]
Issue 2: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry Screen different reversed-phase columns, such as C18 or phenyl-hexyl, to find the one that provides the best peak shape.
Mobile Phase Mismatch Adjust the pH and organic solvent composition of the mobile phase. The addition of a small amount of an acid like formic acid can improve the peak shape for basic compounds like O-Desmethyltramadol.[1]
Column Overload Reduce the injection volume or the concentration of the sample being injected.
System Dead Volume Check all fittings and connections between the injector, column, and mass spectrometer for any leaks or gaps that could introduce dead volume.[1]
Issue 3: High Background Noise or Interferences
Potential Cause Troubleshooting Steps
Matrix Effects Enhance sample preparation with a more selective SPE sorbent or LLE solvent system. Optimize the chromatographic separation to resolve O-Desmethyltramadol from co-eluting matrix components.[2]
Contaminated System Use high-purity solvents and flush the LC system and mass spectrometer thoroughly to remove any potential contaminants.[2]
Co-eluting Isobaric Compounds Optimize the chromatographic gradient or consider a different stationary phase to achieve better separation of O-Desmethyltramadol from isobaric interferences.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This protocol is a rapid method suitable for initial screening.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.[6]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[5]

  • Carefully collect the supernatant and inject it into the LC-MS/MS system.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract compared to PPT.

  • To 100 µL of plasma, add 50 µL of 1M NaOH and 600 µL of an organic solvent mixture (e.g., ethyl acetate:hexane, 80:20 v/v) containing the internal standard.[5]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 5,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 3: LC-MS/MS Method Parameters

The following are typical starting parameters that should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm) is commonly used.[7]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.[3]

    • Flow Rate: Typically in the range of 0.3-1.0 mL/min.[3][7]

    • Column Temperature: Maintained around 45°C.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]

    • Precursor Ion (Q1): m/z 250.2[3][4]

    • Product Ion (Q3): m/z 58.2[1][2][3][4]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) according to the instrument manufacturer's recommendations.

Quantitative Data Summary

Parameter Value Matrix Reference
Linear Dynamic Range 0.5 - 300.0 ng/mLHuman Plasma[9]
Linear Dynamic Range 2.0 - 300.0 ng/mLHuman Plasma[7]
Limit of Quantification (LOQ) 10 ng/mLHuman Urine[10]
Mean Recovery 96%Human Plasma[7]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Sensitivity for O-Desmethyltramadol start Low or No Signal Detected check_ms Verify MS Tune & Calibration start->check_ms check_ionization Optimize Ionization Source Parameters check_ms->check_ionization Tune OK check_mrm Confirm MRM Transition & Collision Energy check_ionization->check_mrm Parameters Optimized check_sample_prep Evaluate Sample Preparation check_mrm->check_sample_prep Transition Confirmed improve_cleanup Enhance Sample Cleanup (LLE/SPE) check_sample_prep->improve_cleanup High Matrix Effects Suspected check_chromatography Optimize Chromatography check_sample_prep->check_chromatography Low Analyte Recovery improve_cleanup->check_chromatography end_good Sensitivity Improved check_chromatography->end_good

Caption: A logical workflow for troubleshooting low sensitivity in LC-MS/MS analysis.

Experimental_Workflow General LC-MS/MS Workflow for O-Desmethyltramadol sample Biological Sample (e.g., Plasma) sample_prep Sample Preparation (PPT, LLE, or SPE) sample->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for O-Desmethyltramadol analysis.

References

addressing matrix effects in O-Desmethyltramadol hydrochloride bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of O-Desmethyltramadol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of O-Desmethyltramadol bioanalysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of O-Desmethyltramadol by co-eluting endogenous components present in the biological sample matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[1][2] Common interfering components include phospholipids, proteins, and salts.[1][2]

Q2: How can I determine if my O-Desmethyltramadol assay is experiencing matrix effects?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of O-Desmethyltramadol into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[1][2][3] Any deviation, such as a dip or rise, in the baseline signal at the expected retention time of the analyte indicates the presence of ion suppression or enhancement.[1][3]

  • Post-Extraction Spike Method: This quantitative approach compares the peak area of O-Desmethyltramadol spiked into an extracted blank matrix with the peak area of the same amount of analyte in a neat solution (e.g., mobile phase).[1] The matrix effect can then be calculated as a percentage.[1]

Q3: What is an acceptable range for matrix effects in a validated bioanalytical method?

A3: Ideally, the matrix factor, which is the ratio of the analyte's peak response in the presence of the matrix to its response in the absence of the matrix, should be close to 1.0. A common acceptance criterion is a matrix factor between 0.8 and 1.2. The internal standard (IS)-normalized matrix factor should also be close to 1.0, demonstrating that the IS effectively compensates for any matrix effects.[1] Regulatory bodies like the FDA and EMA provide specific guidelines for validating bioanalytical methods, including criteria for matrix effects.[1]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for O-Desmethyltramadol

This issue is often a direct consequence of ion suppression, a prevalent form of matrix effect.

Troubleshooting Steps:

  • Optimize Sample Preparation: The choice of sample cleanup method is critical in minimizing matrix effects. While protein precipitation (PPT) is simple, it is often associated with higher ion suppression.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts and reduce matrix interference.[4][5][6] SPE is frequently considered the most thorough method for minimizing matrix effects and improving sensitivity.[5]

  • Modify Chromatographic Conditions: Adjusting the LC method can help separate O-Desmethyltramadol from co-eluting matrix components.[1][4] Consider the following modifications:

    • Changing the analytical column.

    • Altering the mobile phase composition or gradient profile.[1]

    • Adjusting the flow rate.

  • Evaluate and Optimize MS/MS Parameters: Ensure that the mass spectrometer settings are optimized for O-Desmethyltramadol. This includes optimizing the electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.[7] It is also important to confirm the selection of the most intense and stable MRM transition. For O-Desmethyltramadol, a common transition is m/z 250.1 -> 58.2.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.

Issue 2: High Variability and Poor Reproducibility in Quality Control (QC) Samples

Inconsistent matrix effects across different sample lots can lead to high variability in results.

Troubleshooting Steps:

  • Assess Matrix Effect Variability: Evaluate the matrix effect in at least six different lots of the biological matrix to understand the inter-subject variability.[1]

  • Ensure Consistent Sample Preparation: Inconsistent execution of the sample preparation protocol can introduce variability. Ensure that all steps are performed uniformly for all samples.

  • Check for Carryover: Carryover from a high-concentration sample to a subsequent low-concentration sample can cause variability.[1] Implement a robust wash protocol for the injector and column between samples.[1]

Experimental Protocols

Protocol 1: Sample Preparation Method Comparison

This protocol outlines a comparison of three common sample preparation techniques to minimize matrix effects.

1. Protein Precipitation (PPT)

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard.[1]

  • Vortex for 1 minute.[1]

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Inject the supernatant.[1]

2. Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution and vortex briefly.[5]

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.[5]

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[5]

  • Centrifuge at 10,000 rpm for 5 minutes.[5]

  • Transfer the upper organic layer to a clean tube.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the reconstitution solution (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).[5]

  • Inject 5 µL into the LC-MS/MS system.[5]

3. Solid-Phase Extraction (SPE)

  • To 200 µL of plasma, add 25 µL of the internal standard working solution.[5]

  • Add 200 µL of 4% phosphoric acid and vortex.[5]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Load the pre-treated sample onto the conditioned cartridge.[5]

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 0.1% formic acid in methanol.[5]

  • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the reconstitution solution.[5]

  • Inject 5 µL into the LC-MS/MS system.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for O-Desmethyltramadol Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect Higher potential for ion suppression[4]Moderate reduction of matrix effectsMost effective at minimizing matrix effects[5]
Recovery Generally highTypically >80%High and reproducible
Sample Cleanliness PoorestGoodExcellent
Throughput HighModerateLower
Cost LowLow to moderateHigh

Table 2: Reported Recovery and Matrix Effect Data for Tramadol (B15222) and O-Desmethyltramadol

AnalyteSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
TramadolProtein Precipitation96Not specified[8]
O-DesmethyltramadolProtein Precipitation96Not specified[8]
TramadolNot specified100.48 ± 6.89 (Low QC)98.06 ± 8.83 (Low QC)[9]
TramadolNot specified102.65 ± 1.65 (Med QC)92.74 ± 2.02 (Med QC)[9]
TramadolNot specified97.61 ± 7.30 (High QC)104.20 ± 8.34 (High QC)[9]
O-DesmethyltramadolNot specified96.93 ± 4.96 (Low QC)98.14 ± 4.96 (Low QC)[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt Simple, Fast lle Liquid-Liquid Extraction (MTBE) start->lle Good Cleanup spe Solid-Phase Extraction start->spe Excellent Cleanup lc_ms LC-MS/MS Analysis ppt->lc_ms lle->lc_ms spe->lc_ms data Data Acquisition & Processing lc_ms->data

Caption: A generalized experimental workflow for the bioanalysis of O-Desmethyltramadol.

troubleshooting_matrix_effects start Inaccurate/Irreproducible Results (Suspected Matrix Effects) assess Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->assess optimize_sample_prep Optimize Sample Preparation (PPT -> LLE -> SPE) assess->optimize_sample_prep optimize_lc Optimize Chromatography (Column, Mobile Phase, Gradient) assess->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sample_prep->use_sil_is optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: A logical workflow for troubleshooting matrix effects in O-Desmethyltramadol bioanalysis.

References

enhancing the solubility of O-Desmethyltramadol hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for working with O-Desmethyltramadol hydrochloride (O-DT-HCl) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A: There are conflicting reports in publicly available data regarding the precise aqueous solubility of this compound, which can be a source of confusion during experimental planning. Some suppliers report a very high solubility of ≥ 100 mg/mL in water, classifying it as a freely soluble compound.[1] Conversely, other sources describe it as only slightly soluble in water.[2] The free base form, O-Desmethyltramadol, has a predicted water solubility of approximately 3.53 mg/mL.[3] As a hydrochloride salt, O-DT-HCl is expected to be significantly more soluble than its free base, particularly in acidic to neutral pH conditions.

This discrepancy in reported values may stem from several factors, including:

  • Purity of the material: Impurities can significantly impact solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility characteristics.

  • Experimental Conditions: Factors such as pH, temperature, and the ionic strength of the aqueous medium can alter solubility.

For experimental design, it is recommended to either assume the lower-end value for conservative planning or, ideally, perform an in-house solubility determination.

Data Summary: Reported Aqueous Solubility

Compound Name Reported Solubility Solvent Reference
This compound ≥ 100 mg/mL (349.88 mM) Water [1]
This compound Slightly Soluble Water [2]

| O-Desmethyltramadol (Free Base) | 3.53 g/L (Predicted) | Water |[3] |

Q2: My this compound is not dissolving as expected. What are the common causes and how can I troubleshoot this?

A: If you are experiencing difficulty dissolving O-DT-HCl, follow this troubleshooting guide. The most common issue is related to the pH of the solvent. As the hydrochloride salt of a weak base, its solubility is highly dependent on the pH of the aqueous medium.[4]

G start Dissolution Issue: O-DT-HCl Not Dissolving check_purity Step 1: Verify Compound - Check Certificate of Analysis (CoA) - Confirm correct material start->check_purity check_solvent Step 2: Check Solvent pH - Is the solvent deionized water? - Is it a buffer? What is the pH? check_purity->check_solvent ph_issue Is pH > 6.0? check_solvent->ph_issue precip_risk Problem: High pH causes conversion to the less soluble free base, leading to precipitation or poor dissolution. ph_issue->precip_risk Yes check_temp Step 3: Consider Temperature - Was dissolution attempted at room temperature or on ice? ph_issue->check_temp No adjust_ph Solution: Adjust pH - Lower the pH to < 6.0 using dilute HCl. - Use a slightly acidic buffer (e.g., citrate, acetate). precip_risk->adjust_ph further_action Still Unresolved? Consider Advanced Methods adjust_ph->further_action temp_solution Solution: Gentle Warming - Warm the solution gently (e.g., 30-40°C). - Use sonication to aid dissolution. check_temp->temp_solution temp_solution->further_action G ODT_Base O-Desmethyltramadol (Free Base) Low Solubility ODT_HCl O-Desmethyltramadol HCl (Ionized Salt) High Solubility ODT_Base->ODT_HCl + H⁺ (Lower pH) ODT_HCl->ODT_Base - H⁺ (Higher pH) low_ph Favored in Acidic Conditions (pH < 7) high_ph Favored in Basic Conditions (pH > 7) G prep 1. Preparation Add excess O-DT-HCl to solvent equil 2. Equilibration Agitate at constant T (24-48h) prep->equil sep 3. Phase Separation Centrifuge or Filter to get clear supernatant equil->sep quant 4. Dilution & Quantification Dilute supernatant and analyze via HPLC sep->quant result Result Thermodynamic Solubility (e.g., mg/mL) quant->result

References

optimizing O-Desmethyltramadol hydrochloride dose for behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of O-Desmethyltramadol (O-DSMT) hydrochloride for behavioral studies in rodents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I determine the initial dose of O-Desmethyltramadol hydrochloride for my behavioral study?

A1: The first step is a thorough literature review for studies using O-DSMT in similar models. If data is sparse, an initial dose-range finding study is crucial. Start with a wide range of doses (e.g., logarithmic increments) in a small number of animals to identify a dose that shows an analgesic effect without significant adverse effects like sedation or hyperactivity. For reference, studies on the parent compound, tramadol (B15222), have shown that intraperitoneal (i.p.) administration of 12.5 mg/kg was effective in rats with no notable side effects, while higher doses (25 and 50 mg/kg) caused sedation.[1][2]

Q2: I am observing high variability in analgesic response between individual animals. What are the potential causes and solutions?

A2: High variability is a common issue in behavioral studies. Consider the following factors:

  • Inconsistent Drug Administration: Ensure administration techniques are consistent. For intraperitoneal (i.p.) injections, use an appropriate needle size and inject into the lower right abdominal quadrant to avoid the cecum and ensure consistent delivery. For oral gavage, verify correct placement to prevent dosing errors.[3]

  • Animal Stress: Stress can significantly alter pain perception and drug metabolism.[3] Acclimatize animals to handling, injection procedures, and the testing apparatus before the experiment begins. Conduct tests in a quiet, dedicated space to minimize environmental stressors.[4]

  • Genetic & Metabolic Differences: O-DSMT is the active metabolite of tramadol, produced via the CYP2D6 enzyme.[5] Rodent strains can have different baseline metabolic rates, leading to varied responses. If you are administering the parent compound tramadol, be aware that inter-individual differences in CYP2D enzyme activity can lead to significant variations in the levels of active O-DSMT.[5] Using O-DSMT directly can help bypass this specific metabolic variability.

  • Solutions:

    • Increase Sample Size: A larger number of animals per group can improve statistical power and account for individual variability.[3]

    • Within-Subject Design: If possible, use a within-subject or crossover design where each animal serves as its own control. This can effectively reduce inter-individual variability.[3]

    • Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias in scoring behavioral responses.

Q3: My compound is not showing a significant analgesic effect at any tested dose. What should I do?

A3: If you observe a lack of efficacy, consider these troubleshooting steps:

  • Pharmacokinetics: The compound may have poor bioavailability or be cleared too rapidly. Refer to pharmacokinetic data to ensure that the time points for behavioral testing align with the peak plasma and brain concentrations (Cmax) and half-life (t1/2) of O-DSMT.

  • Pain Model Selection: The chosen pain model may not be appropriate for the compound's mechanism of action. O-DSMT's primary mechanism is µ-opioid receptor agonism, making it effective in thermal pain models (Hot Plate, Tail-Flick).[2][6] If you are using a model of neuropathic or inflammatory pain, the required dose or the model itself might need adjustment.

  • Dose Range: It is possible the doses tested are outside the therapeutic window (either too low or too high, inducing ceiling effects or adverse effects that interfere with the behavioral readout). A wider dose-response study may be necessary.

Q4: I am seeing unexpected behavioral side effects (e.g., sedation, hyperactivity). How should I interpret my results?

A4: Behavioral side effects can confound the results of nociceptive assays. For example, sedation might artificially increase latency in the hot plate test, not due to analgesia but to motor impairment. Conversely, hyperactivity can interfere with an animal's ability to exhibit a clear pain response.

  • Dose-Dependence: These effects are often dose-dependent. A dose of 40 mg/kg of tramadol caused sedation in BALB/cJ mice but hyperactivity in C57BL/6J mice, highlighting both dose and strain-specific effects.[7]

  • Control Experiments: It is essential to run parallel assays to measure locomotor activity (e.g., an open field test). This allows you to distinguish true analgesia from motor effects. If a dose produces significant changes in locomotor activity, analgesic data from that dose should be interpreted with caution.[7]

Quantitative Data Presentation

The following tables summarize pharmacokinetic parameters for O-Desmethyltramadol (M1) following oral administration of its parent compound, tramadol, in rats. This data is critical for designing experiments where the timing of behavioral assessment must coincide with peak drug exposure.

Table 1: Pharmacokinetic Parameters of O-Desmethyltramadol (M1) in Sprague-Dawley Rats After a Single Oral Dose of Tramadol (20 mg/kg)

ParameterControl Group (Mean ± SD)Apatinib Pre-treatment Group (Mean ± SD)
Cmax (ng/mL) 165.30 ± 32.14229.00 ± 56.52
Tmax (h) 4.33 ± 1.035.67 ± 2.58
AUC(0-t) (ng·h/mL) 1618.00 ± 311.902779.00 ± 1170.00
AUC(0-∞) (ng·h/mL) 1667.00 ± 321.002898.00 ± 1279.00
t1/2 (h) 4.37 ± 0.694.96 ± 0.81
Data extracted from a study investigating drug interactions with apatinib.[8]

Table 2: Pharmacokinetic Parameters of O-Desmethyltramadol (M1) Enantiomers in Wistar Rats After a Single Oral Dose of Racemic Tramadol (20 mg/kg)

Parameter(+)-M1 (Mean ± SD)(-)-M1 (Mean ± SD)
Cmax (ng/mL) 158.0 ± 29.8155.8 ± 34.2
Tmax (h) 3.5 ± 1.04.3 ± 1.4
AUC(0-12h) (ng·h/mL) 1140.0 ± 195.91184.8 ± 262.2
t1/2 (h) 2.5 ± 0.32.7 ± 0.4
Data from a study analyzing enantioselective pharmacokinetics.[9]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Hot Plate Test (Thermal Nociception)

This test measures the response to a constant temperature thermal stimulus, reflecting supraspinally organized pain responses.[6]

  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 1°C). The animal is typically confined to the surface by a transparent glass cylinder.[6]

  • Procedure:

    • Set the hot plate to the desired temperature (e.g., 55°C).

    • Gently place the animal (mouse or rat) onto the heated surface and immediately start a timer.

    • Observe the animal for nocifensive behaviors, typically paw licking or jumping. The first instance of either behavior is considered the endpoint.[6]

    • Record the latency (in seconds) to the response.

    • A pre-determined cut-off time (e.g., 30 or 45 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.[3]

  • Experimental Design:

    • Measure a baseline latency for each animal before drug administration.

    • Administer O-DSMT hydrochloride or vehicle control via the desired route (e.g., i.p., s.c.).

    • Measure the response latency at predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes) to capture the time course of the analgesic effect.[10]

Tail-Flick Test (Thermal Nociception)

This test measures a spinal reflex to a thermal stimulus applied to the tail.

  • Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam on the ventral surface of the tail, or a temperature-controlled water bath.

  • Procedure (Radiant Heat Method):

    • Gently restrain the animal (typically in a specialized holder) leaving the tail exposed.

    • Place the tail over the apparatus window, and activate the heat source, which starts a timer.

    • The apparatus automatically detects the tail flick response and stops the timer, recording the latency.

    • A cut-off time (e.g., 10-15 seconds) is set to avoid tissue damage.

  • Experimental Design:

    • Determine a baseline tail-flick latency for each animal.

    • Administer the test compound or vehicle.

    • Measure the latency at various post-administration time points (e.g., 15, 30, 60, 90 minutes).[11] The analgesic effect is measured as an increase in the time taken to flick the tail.

Von Frey Test (Mechanical Nociception)

This test assesses the mechanical withdrawal threshold in response to punctate stimuli.

  • Apparatus: Calibrated Von Frey filaments of varying stiffness or an electronic Von Frey apparatus. The animals are placed in enclosures on an elevated mesh floor allowing access to the plantar surface of their paws.

  • Procedure (Up-Down Method):

    • Allow the animal to acclimate to the testing enclosure for at least 30-60 minutes.

    • Begin with a filament estimated to be near the 50% withdrawal threshold (e.g., 2.0 g).

    • Apply the filament perpendicularly to the mid-plantar surface of the hind paw until it just buckles, and hold for 2-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, the next filament tested is one step lower in stiffness. If there is no response, the next filament is one step higher.

    • The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold.

  • Experimental Design:

    • Establish a baseline mechanical threshold before inducing a pain state (if applicable) and before drug administration.

    • Administer O-DSMT hydrochloride or vehicle.

    • Measure the withdrawal threshold at relevant time points post-administration. An increase in the force required to elicit a withdrawal indicates an anti-nociceptive or anti-allodynic effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion K_channel K+ Channel Analgesia Analgesia (Reduced Neuronal Excitability) K_channel->Analgesia K+ Efflux (Hyperpolarization) Ca_channel Ca2+ Channel Ca_channel->Analgesia Reduced Ca2+ Influx ODSMT O-Desmethyltramadol ODSMT->MOR Agonist Binding G_Protein->AC Inhibition G_Protein->K_channel G_Protein->Ca_channel Inhibition cAMP->Analgesia Reduced Signaling dose_optimization_workflow cluster_planning Phase 1: Planning & Dose Ranging cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Analysis LitReview Literature Review: Find existing PK/PD data for O-DSMT or similar compounds DoseRange Dose-Range Finding Study (Small n, log-spaced doses) LitReview->DoseRange Observe Observe for Analgesic Effect & Adverse Effects DoseRange->Observe SelectDose Select 3-4 Doses (Sub-efficacious to maximal) Observe->SelectDose BehavioralAssay Perform Behavioral Assays (e.g., Hot Plate, Von Frey) SelectDose->BehavioralAssay DoseResponse Generate Dose-Response Curve BehavioralAssay->DoseResponse ED50 Calculate ED50 DoseResponse->ED50 Conclusion Determine Optimal Dose for further studies ED50->Conclusion troubleshooting_guide Start Problem Encountered P1 High Variability in Results Start->P1 P2 No Analgesic Effect Observed Start->P2 C1a Inconsistent Drug Administration? P1->C1a Yes C1b High Animal Stress? P1->C1b Yes C1c Metabolic Differences? P1->C1c Yes C2a Dose Too Low or High? P2->C2a Yes C2b Incorrect Timing (PK Mismatch)? P2->C2b Yes C2c Inappropriate Pain Model? P2->C2c Yes S1a Solution: Refine injection/ gavage technique. Verify volumes. C1a->S1a S1b Solution: Increase animal acclimation time. Ensure quiet testing environment. C1b->S1b S1c Solution: Increase sample size (n). Use within-subject design. C1c->S1c S2a Solution: Perform broader dose-response study. C2a->S2a S2b Solution: Align testing times with Cmax from PK data. C2b->S2b S2c Solution: Select model matching mechanism (e.g., thermal pain). C2c->S2c

References

troubleshooting impurities in O-Desmethyltramadol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification and control of impurities during the synthesis of O-Desmethyltramadol (O-DSMT) hydrochloride.

Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in O-DSMT HCl synthesis and what are their origins?

A1: During the synthesis of O-DSMT, several process-related impurities can form. The most common synthesis route is the O-demethylation of Tramadol.[1] Impurities can arise from the starting materials, side reactions, or degradation of the final product. Key impurities are summarized below.

Table 1: Common Impurities in O-Desmethyltramadol Synthesis

Impurity NameStructure / TypeProbable Origin
Tramadol Starting MaterialIncomplete O-demethylation reaction.[2]
N-Desmethyltramadol (NDT) N-demethylated byproductOver-demethylation or presence of N-demethylated impurities in the Tramadol starting material.[3]
N,O-Didesmethyltramadol Di-demethylated byproductComplete demethylation of both the O-methyl and N-methyl groups.[4]
Tramadol N-Oxide Oxidized byproductOxidation of the tertiary amine group of Tramadol or O-DSMT, often due to exposure to air or oxidizing reagents.[5]
Dehydration Products Elimination byproductsAcid-catalyzed dehydration of the tertiary alcohol in Tramadol or O-DSMT, often during workup or distillation.
Diastereomers StereoisomersThe synthesis can produce different stereoisomers; purification is required to isolate the desired isomer.[2][6]

The following diagram illustrates the potential pathways for the formation of these key impurities from the Tramadol starting material.

G tramadol Tramadol (Starting Material) odsmt O-Desmethyltramadol (O-DSMT) (Target Product) tramadol->odsmt O-Demethylation (Desired Reaction) ndt N-Desmethyltramadol (NDT) tramadol->ndt N-Demethylation n_oxide N-Oxide Impurity tramadol->n_oxide Oxidation dehydration Dehydration Impurity tramadol->dehydration Dehydration n_o_didesmethyl N,O-Didesmethyltramadol odsmt->n_o_didesmethyl N-Demethylation odsmt->n_oxide Oxidation ndt->n_o_didesmethyl O-Demethylation G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Toluene/Water) start->extraction acidification Acidify Aqueous Layer (pH ~4) & Extract O-DSMT extraction->acidification Separate Layers crude_base Crude O-DSMT Free Base acidification->crude_base Evaporate Solvent salt_formation Salt Formation (e.g., add HCl in Acetone/IPA) crude_base->salt_formation crystallization Crystallization / Precipitation salt_formation->crystallization filtration Filtration & Drying crystallization->filtration final_product High Purity O-DSMT HCl (>99%) filtration->final_product G sample O-DSMT HCl Batch hplc HPLC-UV/DAD Analysis sample->hplc decision1 Purity > 99.5%? All Peaks Identified? hplc->decision1 pass Release Batch decision1->pass Yes fail Investigate Impurities decision1->fail No lcms LC-MS/MS Analysis fail->lcms decision2 Impurity Identified? lcms->decision2 rework Purification / Rework decision2->rework Yes isolate Isolate Impurity (Prep-HPLC) decision2->isolate No nmr NMR / Structural Elucidation isolate->nmr

References

preventing degradation of O-Desmethyltramadol hydrochloride during sample handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of O-Desmethyltramadol hydrochloride to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, this compound solid should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2] Under these conditions, the compound has been shown to be stable for at least four to seven years.[1][2]

Q2: How should I store this compound for short-term use?

For short-term storage of the solid, keeping it in a cool, dry, and well-ventilated place is sufficient.[3][4] If dissolved in a solvent, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] For shipping purposes, room temperature is acceptable for periods of less than two weeks.[5]

Q3: What solvents are recommended for preparing this compound solutions?

Methanol (B129727) is a commonly used solvent for preparing solutions of this compound.[7] If water is used as the solvent, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[6]

Q4: What are the main factors that can cause degradation of this compound?

The primary factors that can lead to the degradation of this compound include:

  • Extreme pH: The compound is susceptible to both acidic and particularly alkaline hydrolysis.[8]

  • High Temperatures: Elevated temperatures can accelerate degradation.[8]

  • Oxidation: Contact with strong oxidizing agents should be avoided.[4]

  • Light: As a general precaution for chemical compounds, protection from light is advisable, although specific photostability data for O-Desmethyltramadol is not extensively detailed in the provided results. Forced degradation studies on the parent compound, tramadol (B15222), included photolytic conditions.[9]

Q5: Are there any known incompatible materials I should avoid?

Yes, you should avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., lower than expected concentration). Sample degradation due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C for long-term) in a tightly sealed container.[1][2] For solutions, ensure they are within the recommended storage period (1 month at -20°C or 6 months at -80°C).[5][6]
Sample degradation during handling.Avoid exposing the sample to high temperatures, direct sunlight, or extreme pH conditions during your experimental workflow.
Contamination of the sample.Ensure all glassware and equipment are clean and dry before use. Use high-purity solvents for solution preparation.
Visible changes in the solid compound (e.g., discoloration, clumping). Moisture absorption.Store the solid compound in a desiccator or a tightly sealed container with a desiccant, especially in humid environments.
Degradation due to improper storage conditions.Discard the affected batch and obtain a fresh sample. Review and strictly adhere to the recommended storage conditions.
Precipitation observed in a stored solution. Solvent evaporation or exceeding solubility limits at lower temperatures.Ensure the container is tightly sealed to prevent solvent evaporation. Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution.

Experimental Protocols

Protocol for Assessing Sample Stability (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and methanol

  • Validated HPLC or GC-MS method for quantification

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.5 N HCl.

    • Incubate the mixture at 50°C.[9]

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 1 N NaOH.

    • Maintain the mixture at room temperature, 60°C, and 80°C.[8]

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.[9]

    • Keep the mixture at 40°C.[9]

    • Collect samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound and a solution to dry heat at 100°C.[9]

    • Analyze samples at different time intervals.

  • Photolytic Degradation:

    • Expose the solid compound and a solution to UV light (e.g., 254 nm).[9]

    • Analyze samples at different time intervals.

  • Analysis:

    • Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the remaining amount of this compound and identify any degradation products.

Data Summary

The following table summarizes the recommended storage conditions for this compound based on available data.

Form Condition Temperature Duration Reference
SolidLong-term storage-20°C≥ 4-7 years[1][2]
SolidShort-term/ShippingRoom Temperature< 2 weeks[5]
In SolventShort-term storage-20°C1 month[5][6]
In SolventLong-term storage-80°C6 months[5][6]
In PlasmaBench-top stabilityRoom Temperature8 hours[12]
In PlasmaFreeze-thaw stability-20°C1 week (3 cycles)[12]

Visualizations

DegradationWorkflow Potential Degradation Workflow for O-Desmethyltramadol HCl cluster_stress ODMT O-Desmethyltramadol HCl (Solid or Solution) Stress Stress Conditions ODMT->Stress Exposure to Degradation Degradation Occurs Stress->Degradation Leads to Temp High Temperature Stress->Temp pH Extreme pH (Acid/Alkali) Stress->pH Oxidation Oxidizing Agents Stress->Oxidation Light UV Light Stress->Light Products Degradation Products + Remaining ODMT Degradation->Products Analysis Analysis (e.g., HPLC, LC-MS) Products->Analysis

Caption: Potential Degradation Workflow for O-Desmethyltramadol HCl.

TroubleshootingTree Troubleshooting Inconsistent Analytical Results Start Inconsistent Results (e.g., low concentration) CheckStorage Review Storage Conditions Start->CheckStorage StorageOK Storage Correct? CheckStorage->StorageOK Handling Review Sample Handling Procedure StorageOK->Handling Yes FixStorage Action: Correct Storage (e.g., -20°C, sealed) and re-analyze with fresh sample. StorageOK->FixStorage No HandlingOK Handling Protocol Followed? Handling->HandlingOK Contamination Check for Contamination (Solvents, Glassware) HandlingOK->Contamination Yes FixHandling Action: Refine Handling (avoid heat, extreme pH) and repeat experiment. HandlingOK->FixHandling No ContaminationOK No Contamination Found? Contamination->ContaminationOK FixContamination Action: Use fresh, high-purity reagents and clean equipment. Re-prepare sample. ContaminationOK->FixContamination No Instrument Action: Check analytical instrument calibration and performance. ContaminationOK->Instrument Yes

Caption: Troubleshooting Inconsistent Analytical Results.

References

Technical Support Center: O-Desmethyltramadol Hydrochloride Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method validation of O-Desmethyltramadol hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of O-Desmethyltramadol.

Chromatography Issues

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Interaction of the basic analyte with acidic silanol (B1196071) groups on the column stationary phase.- Adjust the mobile phase pH to a lower value (e.g., 2.5-4.0) to ensure the analyte is protonated. - Use an end-capped column to minimize exposed silanol groups. - Add a competing base, like triethylamine, to the mobile phase to block active sites on the stationary phase.
Column overload.- Reduce the injection volume or the concentration of the sample.
Extra-column band broadening.- Minimize the length and diameter of tubing between the injector, column, and detector.
Inconsistent Retention Times Changes in mobile phase composition.- Ensure accurate and consistent mobile phase preparation. - Degas the mobile phase to prevent bubble formation. - Use a temperature-controlled column compartment to maintain a stable temperature.
Pump malfunction.- Check for leaks and ensure the pump is delivering a constant flow rate.
Column degradation.- Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Splitting Mismatch between the injection solvent and the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Column contamination or void formation.- Use a guard column to protect the analytical column. - If a void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace it.

Extraction and Sample Preparation Issues

Problem Potential Cause Suggested Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.- Optimize the pH of the sample to ensure the analyte is in a neutral form for liquid-liquid extraction (LLE) or appropriately charged for solid-phase extraction (SPE). - For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. A mixed-mode cation exchange SPE cartridge can be effective for basic compounds like O-Desmethyltramadol.[1]
Analyte instability.- Process samples promptly and store them at appropriate low temperatures. - For GC-MS analysis, derivatization may be necessary to improve stability.[1]
High Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) Co-eluting endogenous components from the sample matrix interfering with the ionization of the analyte.- Improve sample cleanup by using a more selective extraction method like SPE instead of protein precipitation. - Optimize the chromatographic method to separate the analyte from interfering matrix components.[2] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical validation parameters for an analytical method for this compound?

A1: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Q2: How can I ensure the specificity of my method when analyzing O-Desmethyltramadol in the presence of Tramadol (B15222) and other metabolites?

A2: Specificity can be demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] For chromatographic methods, this is typically achieved by demonstrating baseline resolution between O-Desmethyltramadol, Tramadol, and other potential metabolites or interfering substances. Spiking blank matrix with these components can confirm the absence of interference.

Q3: What is a suitable concentration range for the linearity study?

A3: The linear range should cover the expected concentrations of O-Desmethyltramadol in the samples to be analyzed. For pharmacokinetic studies, this might range from low ng/mL to several hundred ng/mL. It is recommended to use a minimum of five concentration levels to establish linearity.

Q4: What are the acceptance criteria for accuracy and precision?

A4: For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the LLOQ). For precision, the relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).

Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A5: The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve at the lower end.

Q6: What stability studies are required for O-Desmethyltramadol in biological matrices?

A6: Stability studies should evaluate the stability of the analyte in the biological matrix under different storage and handling conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -20°C or -80°C). The stability of the processed sample in the autosampler should also be assessed.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of O-Desmethyltramadol from various published methods.

Table 1: HPLC-UV/DAD Methods

ParameterConcentration RangeAccuracy (%)Precision (%RSD)LOQ (ng/mL)Reference
Method 1 50-500 ng/mL97.21 - 103.24 (inter-day)18.32 (inter-day at LOQ)50[3]
Method 2 250-2000 ng/mL-2.03 to -4.79 (inter-assay)2.21 to 5.15 (inter-assay)250[4]

Table 2: LC-MS/MS Methods

ParameterConcentration RangeAccuracy (%)Precision (%RSD)LOQ (ng/mL)Reference
Method 1 2.5-320 ng/mL89.2 - 106.21.6 - 10.22.5[5]
Method 2 2-300 ng/mL-9.9 to 10.46.7 - 10.12[6]

Experimental Protocols

Protocol 1: HPLC-DAD Method for O-Desmethyltramadol in Human Plasma

This protocol is a synthesized example based on common practices and published methods.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., Propranolol).

    • Add 100 µL of concentrated ammonium (B1175870) hydroxide (B78521) to basify the sample.

    • Add 6 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Centrifuge at 3200 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase and inject 100 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.0) and acetonitrile (B52724). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength suitable for O-Desmethyltramadol (e.g., 220 nm).

    • Column Temperature: 25°C.

Protocol 2: LC-MS/MS Method for O-Desmethyltramadol in Human Plasma

This protocol is a synthesized example based on common practices and published methods.[5][6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard (e.g., O-Desmethyltramadol-d6).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS System:

      • Ionization Source: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for O-Desmethyltramadol and its internal standard.

Visualizations

Caption: General experimental workflow for the analysis of O-Desmethyltramadol.

troubleshooting_workflow cluster_peak_shape Peak Shape Issue cluster_retention_time Retention Time Issue start Poor Chromatographic Peak is_tailing Peak Tailing? start->is_tailing is_split Peak Splitting? start->is_split is_drifting Retention Time Drifting? start->is_drifting check_ph Adjust Mobile Phase pH is_tailing->check_ph check_column Use End-capped Column is_tailing->check_column solution Problem Resolved check_ph->solution Improved check_column->solution Improved check_solvent Match Injection Solvent to Mobile Phase is_split->check_solvent check_column_void Check for Column Void/Contamination is_split->check_column_void check_solvent->solution Improved check_column_void->solution Improved check_mobile_phase Verify Mobile Phase Composition & Degassing is_drifting->check_mobile_phase check_temp Ensure Stable Column Temperature is_drifting->check_temp check_pump Check Pump Flow Rate is_drifting->check_pump check_mobile_phase->solution Improved check_temp->solution Improved check_pump->solution Improved

Caption: Troubleshooting workflow for common chromatography issues.

References

Technical Support Center: O-Desmethyltramadol Hydrochloride LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS analysis of O-Desmethyltramadol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of O-Desmethyltramadol?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, O-Desmethyltramadol, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[1] The primary culprits for ion suppression in biological matrices (e.g., plasma, urine) are often phospholipids (B1166683), salts, and other endogenous components that compete with O-Desmethyltramadol for ionization.[3][4]

Q2: How can I determine if ion suppression is occurring in my O-Desmethyltramadol analysis?

A2: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This experiment helps visualize regions of ion suppression in your chromatogram.[1][3] A solution of O-Desmethyltramadol is continuously infused into the MS detector post-column. A blank matrix sample is then injected onto the LC system. A drop in the baseline signal of O-Desmethyltramadol indicates the retention times at which matrix components are eluting and causing suppression.[1][3]

  • Matrix Effect Evaluation: This method quantifies the extent of ion suppression. The peak area of O-Desmethyltramadol in a sample where it is spiked into the matrix after extraction is compared to the peak area of a neat solution of the analyte at the same concentration.[3] A peak area in the matrix that is less than the neat solution indicates ion suppression.[3]

Q3: What role does an internal standard (IS) play in mitigating ion suppression?

A3: An internal standard, particularly a stable isotope-labeled (SIL) internal standard like O-desmethyl-cis-tramadol-d6, is crucial for accurate quantification in the presence of ion suppression.[3] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[3] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and reducing ion suppression for this compound analysis.

Issue: Poor sensitivity and low analyte response for O-Desmethyltramadol.

This is a common symptom of significant ion suppression. Follow these steps to diagnose and resolve the issue.

Step 1: Assess the extent of ion suppression.

  • Action: Perform a matrix effect evaluation by comparing the signal of O-Desmethyltramadol in a post-extraction spiked matrix sample to a neat standard.

  • Interpretation: A significantly lower signal in the matrix sample confirms ion suppression.

Step 2: Optimize the sample preparation method.

The goal is to remove interfering matrix components before analysis. The choice of technique can significantly impact the cleanliness of the final extract.[5][6]

  • Protein Precipitation (PPT):

    • Description: A simple and fast method where a solvent like acetonitrile (B52724) is used to precipitate proteins.[4][7]

    • Pros: Quick and easy.

    • Cons: Often results in significant ion suppression as it does not effectively remove phospholipids and other small molecules.[1][4][6]

  • Liquid-Liquid Extraction (LLE):

    • Description: A technique that separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[3][6]

    • Pros: Provides cleaner extracts than PPT.[4]

    • Cons: Can be more time-consuming and may require optimization of solvent choice and pH.[1]

  • Solid-Phase Extraction (SPE):

    • Description: A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[3][4]

    • Pros: Generally provides the cleanest extracts and is very effective at reducing matrix effects.[3][4][5]

    • Cons: Can be the most time-consuming and expensive option, requiring method development for the specific analyte and matrix.

Step 3: Refine the chromatographic separation.

  • Action: Modify the LC method to chromatographically separate O-Desmethyltramadol from co-eluting matrix interferences.[3]

  • Strategies:

    • Adjust the gradient elution profile.

    • Change the stationary phase (i.e., use a different LC column).

    • Modify the mobile phase composition.

Step 4: Employ a suitable internal standard.

  • Action: If not already in use, incorporate a stable isotope-labeled internal standard for O-Desmethyltramadol.

  • Rationale: This is the most effective way to compensate for unavoidable ion suppression.[5] The SIL-IS will be affected by ion suppression to the same extent as the analyte, allowing for reliable quantification based on the peak area ratio.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This is a general protocol and may require optimization for your specific matrix.

  • Sample Aliquot: Take a known volume of your sample (e.g., 200 µL of plasma).[7]

  • Add Internal Standard: Spike the sample with the internal standard solution.

  • Basify: Adjust the pH of the sample to >10 by adding a small volume of a basic solution (e.g., 1M NaOH).[4]

  • Extraction: Add an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and heptane).[3]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes.[4]

  • Centrifuge: Centrifuge to separate the aqueous and organic layers.[4]

  • Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in a suitable volume of the mobile phase.[3]

  • Analyze: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific SPE cartridge and matrix.

  • Condition Cartridge: Condition the SPE cartridge with methanol (B129727) followed by water.[4]

  • Load Sample: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.[4]

  • Wash Cartridge: Wash the cartridge with a weak solvent to remove interfering compounds.[3][4]

  • Elute Analyte: Elute O-Desmethyltramadol and the internal standard with a stronger solvent.[3]

  • Evaporate: Evaporate the eluate to dryness.

  • Reconstitute: Reconstitute the residue in the mobile phase.

  • Analyze: Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect HighModerateLow
Cleanliness of Extract LowModerateHigh
Speed FastModerateSlow
Cost LowLow-ModerateHigh
Selectivity LowModerateHigh

Visualizations

IonSuppressionWorkflow Troubleshooting Workflow for Ion Suppression cluster_Start Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_End Resolution Start Poor Sensitivity / Low Analyte Response Assess Assess Ion Suppression (Matrix Effect Evaluation) Start->Assess Suppression_Confirmed Ion Suppression Confirmed? Assess->Suppression_Confirmed Optimize_Sample_Prep Optimize Sample Preparation (PPT -> LLE -> SPE) Suppression_Confirmed->Optimize_Sample_Prep Yes Resolved Issue Resolved: Improved Sensitivity and Accuracy Suppression_Confirmed->Resolved No Optimize_Chroma Optimize Chromatography (Gradient, Column, Mobile Phase) Optimize_Sample_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Resolved

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepComparison Sample Preparation Technique Selection cluster_Techniques Techniques cluster_Considerations Key Considerations Start Select Sample Preparation Method Speed Speed & Cost Start->Speed Cleanliness Required Cleanliness Start->Cleanliness Selectivity Selectivity Start->Selectivity PPT Protein Precipitation (PPT) LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) Speed->PPT High Speed, Low Cost Cleanliness->LLE Moderate Cleanliness Cleanliness->SPE High Cleanliness Selectivity->SPE High Selectivity

Caption: Decision guide for selecting a sample preparation technique.

References

Technical Support Center: Optimization of Mobile Phase for O-Desmethyltramadol Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of O-Desmethyltramadol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing when analyzing O-Desmethyltramadol and how can it be resolved?

A1: Peak tailing for basic compounds like O-Desmethyltramadol (a metabolite of tramadol (B15222) with a pKa ≈ 9.41) on silica-based reversed-phase columns is primarily due to secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the stationary phase.[1][2] Here are the key strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Control of the mobile phase pH is critical.[1] Operating at a low pH (typically between 2.5 and 4.0) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1] Phosphoric acid or formic acid are commonly used for this purpose.[1]

  • Use of a Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites on the column, leading to improved peak symmetry.[3]

  • Column Selection: Employing a modern, high-purity silica (B1680970) column with end-capping will significantly reduce the number of accessible silanol groups, resulting in better peak shapes for basic compounds.[1]

  • Sample Overload: Injecting a sample with too high a concentration can lead to peak distortion.[3] Diluting the sample or reducing the injection volume can help resolve this.[3]

Q2: My retention times for O-Desmethyltramadol are inconsistent between runs. What are the likely causes and solutions?

A2: Inconsistent retention times are a common issue in HPLC and can typically be attributed to problems with the mobile phase, the pumping system, or the column.[1]

  • Mobile Phase Preparation and Composition:

    • Evaporation: The more volatile organic components of the mobile phase (e.g., acetonitrile (B52724), methanol) can evaporate over time, altering the mobile phase composition and affecting retention times.[1] Prepare fresh mobile phase regularly and keep the solvent reservoirs covered.

    • Inadequate Mixing: If preparing the mobile phase manually, ensure thorough mixing. For online mixing, check that the pump's proportioning valves are functioning correctly.[1]

    • Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or column, leading to flow rate fluctuations.[3] Always degas the mobile phase before use.[3]

  • HPLC System:

    • Pump Issues: Leaks or failing check valves in the pump can cause an unstable flow rate, directly impacting retention time consistency.[1]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting an analytical run. This may require flushing with 10-20 column volumes.[1]

  • Temperature Fluctuations: Variations in the column temperature can cause shifts in retention times. Using a column oven to maintain a stable temperature is recommended.[4][5]

Q3: How can I improve the resolution between O-Desmethyltramadol and its parent compound, Tramadol?

A3: Achieving baseline separation between the structurally similar compounds O-Desmethyltramadol and Tramadol requires careful optimization of the chromatographic conditions.[1]

  • Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a key factor.[6] Systematically varying this ratio can significantly impact the resolution.

  • pH of the Mobile Phase: As with peak shape, the pH of the mobile phase can influence the selectivity between the two analytes. Experimenting with the pH within the optimal range (e.g., 2.5 to 5.5) can improve separation.[6][7]

  • Choice of Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties.

  • Stationary Phase: While C18 columns are common, a C8 or a phenyl-hexyl column might offer different selectivity and improve resolution.[3][7]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can be effective for separating closely eluting compounds.[8][9]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing/Fronting) Secondary interactions with silanol groups.Adjust mobile phase pH to 2.5-4.0 with phosphoric or formic acid.[1] Add a competing base like triethylamine to the mobile phase.[3]
Column overload.Reduce sample concentration or injection volume.[3]
Column degradation.Replace the column.[3]
Inconsistent Retention Times Fluctuations in mobile phase composition.Premix and thoroughly degas the mobile phase.[3] Ensure pump proportioning valves are working correctly.[1]
Unstable column temperature.Use a column oven to maintain a constant temperature.[4][5]
Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of mobile phase before analysis.[1]
Low Signal Intensity (LC-MS/MS) Poor ionization.Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate (B84403).[3]
Poor Resolution Unsuitable mobile phase composition.Optimize the ratio of organic solvent to aqueous buffer.[6] Experiment with different organic solvents (acetonitrile vs. methanol).
Unsuitable stationary phase.Try a column with a different chemistry (e.g., C8, Phenyl-Hexyl).[3][7]
Isocratic elution is not optimal.Develop a gradient elution method.[8][9]

Experimental Protocols

Method 1: HPLC-DAD for Simultaneous Determination of Tramadol and O-Desmethyltramadol

This method is based on a validated procedure for the quantification of tramadol and O-desmethyltramadol in human plasma.[6][7]

  • Instrumentation: HPLC with a Diode Array Detector (DAD).[6]

  • Column: Zorbax SB-C8, 250 x 4.6 mm, 5 µm.[6][7]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.01 M potassium dihydrogen phosphate buffer. 0.1% triethylamine is added, and the pH is adjusted to 5.5 with 0.1 M sodium hydroxide.[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 25°C.[6][7]

  • Detection Wavelength: 218 nm.[7]

Method 2: LC/MS for Quantification of Tramadol and O-Desmethyltramadol

This method is suitable for the sensitive quantification of tramadol and its active metabolite in human plasma.[4]

  • Instrumentation: Liquid Chromatograph coupled with a Mass Spectrometer (LC/MS).[4]

  • Column: Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a 10:90 (v/v) mixture of acetonitrile and 0.2% (v/v) trifluoroacetic acid in water.[4]

  • Flow Rate: 1 mL/min.[4]

  • Column Temperature: 45°C.[4]

  • Detection: Mass spectrometer with electrospray ionization in positive ion mode. Monitored ions are m/z 264 for tramadol and m/z 250 for O-desmethyltramadol.[4]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Is mobile phase pH in the range of 2.5 - 4.0? start->q1 a1_yes Adjust pH to ~2.5-3.5 using Phosphoric or Formic Acid. q1->a1_yes No q2 Is a competing base (e.g., TEA) being used? q1->q2 Yes a1_yes->q2 a2_yes Add a competing base to the mobile phase. q2->a2_yes No q3 Is the column modern, end-capped, and clean? q2->q3 Yes a2_yes->q3 a3_no Flush the column or use a guard column. If the problem persists, replace the column. q3->a3_no No/Unsure end Peak Shape Improved q3->end Yes a3_no->end

Caption: Troubleshooting workflow for peak tailing issues.

Troubleshooting_Retention_Times start Inconsistent Retention Times q1 Is the mobile phase freshly prepared, azeotropic, and degassed? start->q1 a1_no Prepare fresh mobile phase, ensure proper mixing and degassing. q1->a1_no No q2 Is the column fully equilibrated? q1->q2 Yes a1_no->q2 a2_no Equilibrate the column for at least 10-20 column volumes. q2->a2_no No q3 Is the column temperature stable and controlled? q2->q3 Yes a2_no->q3 a3_no Use a column oven to maintain a constant temperature. q3->a3_no No end Retention Time Stabilized q3->end Yes a3_no->end

Caption: Troubleshooting workflow for inconsistent retention times.

References

Technical Support Center: O-Desmethyltramadol Hydrochloride Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of O-Desmethyltramadol hydrochloride (ODT) from plasma samples during experimental procedures.

Troubleshooting Guide

Low recovery of O-Desmethyltramadol from plasma can stem from various factors throughout the extraction and analysis process. This guide provides a systematic approach to identifying and resolving common issues.

Question: We are observing significantly lower than expected recovery of O-Desmethyltramadol from our plasma samples. What are the potential causes and how can we troubleshoot this?

Answer:

Poor recovery of O-Desmethyltramadol can be attributed to several stages of the experimental workflow, including sample preparation, the chosen extraction method, and the analytical technique. Below is a step-by-step guide to troubleshoot this issue.

Sample Handling and Stability

O-Desmethyltramadol is generally stable in plasma under typical storage conditions. However, improper handling can lead to degradation.

  • Freeze-Thaw Cycles: Both tramadol (B15222) and its metabolite O-desmethyltramadol have demonstrated good freeze-thaw stability.[1][2] However, repeated cycles should be minimized as a best practice.

  • Storage Conditions: For long-term storage, samples should be kept at -80°C. For shorter periods, -20°C is acceptable for up to a month.[3] Ensure your storage conditions align with these recommendations.

Protein Precipitation Issues

Protein precipitation is a common first step to clean up plasma samples. Inefficient precipitation can lead to the loss of the analyte.

  • Choice of Precipitant: Perchloric acid (7%) has been shown to be effective for precipitating plasma proteins prior to ODT analysis, yielding high recovery rates.[1][2] Acetonitrile and methanol (B129727) under basic conditions are also used.[4] If you are using a different agent, consider switching to one of these validated options.

  • Insufficient Mixing or Incubation: Ensure thorough vortexing and adequate incubation time after adding the precipitating agent to allow for complete protein removal.

Extraction Method Optimization

The choice and execution of the extraction method are critical for achieving high recovery. The three primary methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a simple protein precipitation followed by direct injection.

SPE is a widely used and robust technique for extracting O-Desmethyltramadol from biological matrices, often yielding high and reproducible recoveries.[5][6]

  • Sorbent Selection: Mixed-mode cation exchange (MCX) cartridges are highly effective for extracting basic compounds like O-Desmethyltramadol from plasma, with recoveries reported to be greater than 90%.[5]

  • pH Adjustment: The pH of the sample and loading buffers is crucial for ensuring the analyte is in the correct ionic state to bind to the SPE sorbent. For cation exchange, the sample should be acidified.

  • Wash Steps: Inadequate or inappropriate washing can lead to the premature elution of the analyte. Conversely, a wash solvent that is too strong can also strip the analyte from the sorbent. A common wash sequence involves a non-polar solvent like methanol to remove non-polar interferences.[6]

  • Elution Solvent: The elution solvent must be strong enough to displace the analyte from the sorbent. A common and effective elution solvent for MCX is a fresh solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol or a mixture of dichloromethane:isopropanol:ammonia.[6]

LLE is another common technique, but it can be more technique-dependent.

  • Solvent Choice: The selection of an appropriate organic solvent is critical. Tert-butylmethyl ether (MTBE) has been shown to be effective for the extraction of ODT from plasma.[7][8][9] Other solvents like diisopropylether have also been used with good recovery.[10][11]

  • pH of Aqueous Phase: The pH of the plasma sample must be adjusted to a basic pH (typically with ammonium hydroxide) to neutralize the charge on the O-Desmethyltramadol molecule, making it more soluble in the organic extraction solvent.[7][8][9]

  • Extraction Efficiency: Multiple extractions with fresh solvent can improve recovery compared to a single extraction with a larger volume. Ensure vigorous mixing (e.g., vortexing) to maximize the interaction between the aqueous and organic phases.

  • Back Extraction: A back-extraction step, where the analyte is extracted from the organic phase into an acidic aqueous solution (e.g., 1.0 M hydrochloric acid), can improve the purity of the final extract.[7][8][9]

Analytical Method Considerations

The final analytical step can also be a source of perceived low recovery.

  • Matrix Effects in LC-MS/MS: Endogenous components of the plasma matrix can co-elute with O-Desmethyltramadol and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification. A thorough validation of the analytical method, including an assessment of matrix effects, is essential.

  • Derivatization for GC-MS: When using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of O-Desmethyltramadol may be necessary to improve its volatility and chromatographic behavior.[12] Incomplete derivatization will result in poor analytical response.

Frequently Asked Questions (FAQs)

Q1: What are typical recovery rates for O-Desmethyltramadol from plasma?

A1: Recovery rates can vary depending on the extraction method used. Here is a summary of reported recovery efficiencies:

Extraction MethodRecovery Rate (%)Reference(s)
Solid-Phase Extraction (Mixed-Mode Cation Exchange)>90[5]
Protein Precipitation (Perchloric Acid)~96[1][2]
Liquid-Liquid Extraction (tert-butylmethyl ether)78.72[7][8]
Liquid-Liquid Extraction (diisopropylether)95-101[10][11]
Protein Precipitation (Acetonitrile & Methanol)85.5 - 106.3[4]

Q2: Is the hydrochloride salt of O-Desmethyltramadol soluble in common organic solvents?

A2: The hydrochloride salt form of O-Desmethyltramadol improves its solubility in aqueous solutions.[13] For extraction into organic solvents, the molecule typically needs to be in its free base form, which is achieved by basifying the aqueous sample.

Q3: Can the metabolism of Tramadol to O-Desmethyltramadol in the plasma sample affect recovery?

A3: The conversion of Tramadol to O-Desmethyltramadol is a metabolic process that occurs in the liver, primarily by the CYP2D6 enzyme.[3][14][15] This conversion does not happen in collected plasma samples. Therefore, the stability of ODT in the plasma sample itself is the primary concern, not its formation from a precursor.

Q4: Are there any known issues with O-Desmethyltramadol binding to plasma proteins?

A4: Tramadol itself has a plasma protein binding of about 20%.[2] While specific data for O-Desmethyltramadol's protein binding is less commonly cited, it is a factor to consider. Effective protein precipitation or denaturation during the extraction process is crucial to release any protein-bound analyte and ensure accurate quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX)

This protocol is a generalized procedure based on common practices for the extraction of basic drugs like O-Desmethyltramadol.[6]

Materials:

  • MCX SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide

  • Plasma sample

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add a protein precipitation agent (e.g., 1 mL of 7% perchloric acid). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for SPE.

  • Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the O-Desmethyltramadol from the cartridge with 1.5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for your analytical method.

Protocol 2: Liquid-Liquid Extraction (LLE) with Back Extraction

This protocol is adapted from a validated HPLC-DAD method.[7][8][9]

Materials:

  • tert-butylmethyl ether (MTBE)

  • Ammonium hydroxide (concentrated)

  • Hydrochloric acid (1.0 M)

  • Plasma sample

Procedure:

  • To 1.0 mL of plasma in a polypropylene (B1209903) tube, add 100 µL of concentrated ammonium hydroxide.

  • Add 6.0 mL of MTBE.

  • Mix thoroughly (e.g., vortex for 20 minutes) and then centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a clean tube containing 0.5 mL of 1.0 M hydrochloric acid.

  • Vortex for 5 minutes and centrifuge.

  • Discard the organic layer.

  • To the remaining aqueous solution, add 150 µL of concentrated ammonium hydroxide and 2.0 mL of MTBE.

  • Vortex and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the dried extract in the mobile phase for analysis.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample precipitate Protein Precipitation (e.g., Perchloric Acid) plasma->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute supernatant->spe Option 1 lle Liquid-Liquid Extraction (LLE) - Add Organic Solvent - Vortex & Centrifuge supernatant->lle Option 2 drydown Evaporation to Dryness spe->drydown lle->drydown reconstitute Reconstitution drydown->reconstitute analysis LC-MS/MS or HPLC Analysis reconstitute->analysis

Caption: General experimental workflow for the extraction of O-Desmethyltramadol from plasma.

troubleshooting_logic cluster_extraction Extraction Issues start Poor ODT Recovery sample_handling Check Sample Handling - Storage Temp? - Freeze-Thaw Cycles? start->sample_handling extraction_method Review Extraction Method sample_handling->extraction_method If OK protein_precip Protein Precipitation - Incomplete? extraction_method->protein_precip analytical_method Investigate Analytical Method solution Improved Recovery analytical_method->solution If resolved spe_issues SPE Problems - Wrong Sorbent? - Incorrect pH? - Improper Wash/Elution? spe_issues->analytical_method If optimized lle_issues LLE Problems - Wrong Solvent? - Incorrect pH? - Inefficient Mixing? lle_issues->analytical_method If optimized protein_precip->spe_issues If SPE used protein_precip->lle_issues If LLE used

Caption: A logical troubleshooting flowchart for diagnosing poor O-Desmethyltramadol recovery.

References

minimizing carryover of O-Desmethyltramadol hydrochloride in autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of O-Desmethyltramadol hydrochloride in autosamplers during analytical experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound carryover.

Q1: I am observing carryover of O-Desmethyltramadol in my blank injections following a high concentration sample. What are the initial steps to identify the source?

A1: The first step is to systematically isolate the source of the carryover. This can be achieved by injecting a blank sample after a high-concentration sample and observing the chromatogram. Common sources of carryover include the autosampler needle, injection valve, sample vials and caps, and the analytical column.[1][2] To pinpoint the source, follow a logical troubleshooting workflow.

Troubleshooting Workflow for O-Desmethyltramadol Carryover

Troubleshooting Workflow for O-Desmethyltramadol Carryover start Start: Carryover Detected test_column Action: Replace column with a zero-dead-volume union and inject blank. start->test_column is_column Is the column the source? column_source Result: Carryover eliminated. Source is the column. is_column->column_source Yes not_column_source Result: Carryover persists. Source is likely the autosampler. is_column->not_column_source No test_column->is_column troubleshoot_column Troubleshoot Column: - Implement a more rigorous column washing protocol. - Consider a dedicated column for high-concentration samples. column_source->troubleshoot_column troubleshoot_autosampler Troubleshoot Autosampler: - Optimize needle wash protocol. - Clean/replace injection valve components. - Check vials and caps. not_column_source->troubleshoot_autosampler end End: Carryover Minimized troubleshoot_column->end troubleshoot_autosampler->end

Caption: A flowchart to diagnose and address O-Desmethyltramadol carryover.

Q2: My troubleshooting indicates the autosampler is the source of carryover. What are the best practices for cleaning the autosampler to minimize O-Desmethyltramadol carryover?

A2: Due to its polar and basic nature, this compound can adsorb to surfaces within the autosampler. An effective cleaning strategy involves a multi-solvent wash protocol. A "magic solution" consisting of equal parts water, methanol, acetonitrile, and isopropanol (B130326), with a small addition of an acid like formic or orthophosphoric acid, can be very effective at removing a wide range of contaminants.[3] It is also crucial to ensure your autosampler's wash settings are optimized for volume and the number of wash cycles.[1]

Q3: I've tried general cleaning protocols, but some carryover persists. Are there specific wash solutions that are more effective for a basic compound like O-Desmethyltramadol?

A3: Yes, for basic compounds, incorporating an acidic component into your wash solution can significantly improve cleaning efficiency by neutralizing the analyte and increasing its solubility in the wash solvent. A wash solution containing a small percentage of an acid like formic acid or trifluoroacetic acid (TFA) is often effective.[1] For stubborn carryover, a sequence of washes with solvents of varying polarity and pH can be beneficial. For example, a sequence of a strong organic solvent, followed by an acidic aqueous solution, and then a final rinse with a weak organic solvent can be very effective.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to carryover in autosamplers?

A1: O-Desmethyltramadol is a polar and basic compound with a pKa of approximately 10.[4] This chemical nature leads to strong interactions with various surfaces within the HPLC or LC-MS system. The primary mechanisms of carryover are:

  • Ionic Interactions: The positively charged amine group can interact with residual acidic silanol (B1196071) groups on glass surfaces of vials and within the flow path.

  • Adsorption: The molecule can adsorb onto metallic and plastic components of the autosampler, such as the needle, injection valve, and tubing, through a combination of polar and hydrophobic interactions.

Chemical Interactions Leading to Carryover

Chemical Interactions Causing O-Desmethyltramadol Carryover cluster_analyte O-Desmethyltramadol cluster_surfaces Autosampler Surfaces analyte O-Desmethyltramadol + Positively Charged Amine + Polar Hydroxyl Group surfaces Surfaces - Negatively Charged Silanols (Glass) - Metallic Surfaces (Needle, Valve) - Polymeric Surfaces (Tubing, Seals) analyte->surfaces Adsorption & Ionic Interactions

Caption: Interactions between O-Desmethyltramadol and autosampler surfaces.

Q2: What are some preventative measures I can take to avoid O-Desmethyltramadol carryover from the start?

A2: Proactive measures can significantly reduce the likelihood of carryover:

  • Vial Selection: Use high-quality, silanized glass vials or polypropylene (B1209903) vials to minimize surface adsorption.[1]

  • Injection Volume: Where possible, use the smallest injection volume that provides the required sensitivity.[1]

  • Sample Diluent: Dissolve your samples in a diluent that is as weak as or weaker than the initial mobile phase to avoid peak distortion and potential precipitation in the injection system.

  • Optimized Wash Protocol: Implement a robust, multi-solvent needle wash protocol from the beginning of your analytical run.

Q3: Can the analytical column contribute to O-Desmethyltramadol carryover?

A3: Yes, the column can be a significant source of carryover, especially if the stationary phase has strong secondary interactions with basic compounds.[5] If you suspect the column is the source, you can confirm this by replacing it with a zero-dead-volume union and injecting a blank. If the carryover disappears, the column is the culprit. To mitigate this, ensure your gradient elution includes a high-organic wash step at the end of each run to strip strongly retained compounds. For particularly problematic assays, dedicating a column to high-concentration samples can prevent contamination of columns used for trace-level analysis.

Experimental Protocols

Protocol 1: General Purpose Autosampler Needle Wash

This protocol is a starting point for effective needle cleaning and is suitable for a wide range of analytes, including O-Desmethyltramadol.

Materials:

  • HPLC-grade water

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • Formic acid (or orthophosphoric acid)

Procedure:

  • Prepare the "magic wash solution" by mixing equal volumes of water, methanol, acetonitrile, and isopropanol (e.g., 250 mL of each).

  • To this mixture, add 0.1% v/v formic acid (or a similar concentration of orthophosphoric acid).[3]

  • Configure your autosampler's wash method to perform at least two wash cycles.

  • Each wash cycle should use a sufficient volume to thoroughly flush the needle and sample loop (e.g., 500 µL).

  • Implement both a pre-injection and a post-injection needle wash for maximum effectiveness.

Protocol 2: Targeted Acidic Wash for Basic Compounds

This protocol is specifically designed to address carryover from basic compounds like O-Desmethyltramadol.

Materials:

  • Wash Solvent A: 0.2% Formic acid in 95:5 Water:Acetonitrile

  • Wash Solvent B: Acetonitrile

Procedure:

  • Configure your autosampler to use a dual-solvent wash.

  • Set the post-injection wash sequence to first use Wash Solvent A to neutralize and solubilize the basic analyte.

  • Follow this with a wash using Wash Solvent B to remove any remaining non-polar residues.

  • Adjust the volume of each wash based on the severity of the carryover, starting with at least 500 µL for each solvent.

Data on Cleaning Solution Effectiveness

While specific quantitative data for O-Desmethyltramadol carryover reduction is not widely published in a comparative format, the following table summarizes recommended cleaning strategies and their expected effectiveness based on established chromatographic principles and literature on opioid analysis.[6]

Cleaning StrategyCompositionTarget InteractionExpected Effectiveness
Standard Organic Wash 100% Methanol or AcetonitrileGeneral hydrophobic and polar interactionsModerate
"Magic Solution" Water/Methanol/Acetonitrile/Isopropanol (25:25:25:25) + 0.1% Formic AcidBroad-spectrum (polar, non-polar, ionic)High
Dual-Solvent Acidic Wash Wash 1: 0.2% Formic Acid in Water/Acetonitrile (95:5)Wash 2: 100% AcetonitrileTargeted ionic and hydrophobic interactionsVery High
Alkaline Wash 0.1% Ammonium Hydroxide in WaterNot recommended for basic compoundsLow
Sequential Multi-Solvent Wash Sequence of: Isopropanol -> Methanol -> Water with 0.1% Formic AcidSystematic removal of a wide range of contaminantsVery High

References

Navigating the Analysis of O-Desmethyltramadol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chromatographic analysis of O-Desmethyltramadol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting an HPLC column for O-Desmethyltramadol analysis?

A1: The most critical factor is the basic nature of O-Desmethyltramadol. As a basic compound, it is prone to interacting with acidic silanol (B1196071) groups on the surface of traditional silica-based columns. This interaction can lead to poor peak shape (tailing), reduced column efficiency, and inconsistent retention times. Therefore, selecting a column with a modern, high-purity silica (B1680970) and effective end-capping is paramount to achieving symmetrical peaks and reproducible results.

Q2: Can I use a standard C18 column for O-Desmethyltramadol analysis?

A2: While a standard C18 column can be used, it is often not the optimal choice due to potential peak tailing issues.[1] For better performance, it is recommended to use a C18 column specifically designed for the analysis of basic compounds. These columns often feature advanced end-capping or have a modified surface chemistry to minimize silanol interactions.[2]

Q3: My peak for O-Desmethyltramadol is tailing. What are the common causes and how can I fix it?

A3: Peak tailing for O-Desmethyltramadol is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: This is the most frequent cause. To mitigate this, consider the following:

    • Use a specialized "base-deactivated" or "end-capped" column.

    • Lower the mobile phase pH: A lower pH (around 2.5-3.5) will ensure the analyte is fully protonated and reduces its interaction with residual silanols.

    • Add a competing base to the mobile phase: A small amount of an amine modifier, like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), can mask the active silanol sites.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Buildup of matrix components on the column can affect peak shape. Ensure proper sample preparation and consider using a guard column.

Q4: I need to separate the enantiomers of O-Desmethyltramadol. What type of column should I use?

A4: For the separation of O-Desmethyltramadol enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly and successfully used for this purpose.[3][4] The selection of the specific chiral column and mobile phase will often require some method development and screening of different conditions.[5][6]

Q5: Is Gas Chromatography (GC) a suitable technique for O-Desmethyltramadol analysis?

A5: Yes, Gas Chromatography (GC) coupled with a mass spectrometer (MS) is a viable and sensitive technique for the analysis of O-Desmethyltramadol.[7] Due to the polar nature of the analyte, derivatization is often necessary to improve its volatility and chromatographic performance.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.Use a base-deactivated C18 or a column with embedded polar groups. Lower the mobile phase pH to ~3. Add a competing base (e.g., 0.1% TEA) to the mobile phase.
Column overload.Reduce sample concentration or injection volume.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Low Signal Intensity Poor ionization in LC-MS.Optimize mobile phase pH and organic content to enhance ionization. For ESI+, an acidic mobile phase is generally preferred.
On-column degradation.Ensure the mobile phase pH is within the stable range for the column and the analyte.
No Separation of Enantiomers Incorrect chiral column or mobile phase.Screen different types of chiral stationary phases (e.g., polysaccharide-based). Optimize the mobile phase composition (normal phase, reversed-phase, or polar organic mode).[5]
Temperature effects.Chiral separations can be sensitive to temperature. Optimize the column temperature.[6]

Recommended Columns for O-Desmethyltramadol Analysis

HPLC Columns (Reversed-Phase)
Column NameStationary PhaseParticle Size (µm)Dimensions (mm)Key Features
Waters ACQUITY UPLC BEH C18 Ethylene Bridged Hybrid C181.72.1 x 50/100Excellent peak shape for basic compounds over a wide pH range.
Phenomenex Luna Omega Polar C18 Polar Modified C181.6, 3, 5VariousEnhanced retention of polar basics and stable at low pH.[2]
Agilent Zorbax SB-C18 StableBond C181.8, 3.5, 5VariousDesigned for good stability and peak shape at low pH.[9]
Restek Raptor Biphenyl Biphenyl1.8, 2.7, 5VariousOffers alternative selectivity for aromatic and polar compounds.[10]
Chiral HPLC Columns
Column NameStationary PhaseParticle Size (µm)Dimensions (mm)Elution Mode(s)
Daicel Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate)104.6 x 250Normal Phase.[11]
Sigma-Aldrich Astec CHIROBIOTIC V Vancomycin5, 10VariousReversed-phase, Normal-phase, Polar Organic.[5]
Phenomenex Lux Cellulose-4 Cellulose tris(4-chloro-3-methylphenylcarbamate)3, 5VariousNormal Phase, Reversed-Phase.
GC Columns
Column NameStationary PhaseDimensionsTypical Application
Agilent DB-5ms (5%-Phenyl)-methylpolysiloxane30 m x 0.25 mm, 0.25 µmGeneral purpose, robust column for drug analysis.[12]
Restek Rxi-5ms 5% Diphenyl / 95% Dimethyl Polysiloxane15 m x 0.25 mm, 0.25 µmSimilar to DB-5ms, good for a wide range of analytes.
Phenomenex Zebron ZB-Drug-1 Proprietary15 m x 0.25 mm, 0.25 µmOptimized for the analysis of common drugs of abuse.[8]

Experimental Protocol: HPLC-UV Analysis of O-Desmethyltramadol

This protocol provides a general starting point for the analysis of O-Desmethyltramadol in a research setting. Optimization may be required based on the specific sample matrix and instrumentation.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or other suitable acid for pH adjustment)

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent base-deactivated C18 column)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.[13]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • UV Detection: 274 nm

3. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B).

4. Sample Preparation (for example, from a simple matrix)

  • Dilute the sample with the initial mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • For complex matrices like plasma or urine, a sample extraction procedure such as protein precipitation or solid-phase extraction (SPE) will be necessary.[14][15]

5. Analysis

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

Column Selection Workflow

Column_Selection_Workflow Analyte O-Desmethyltramadol (Basic Compound) Goal Achiral or Chiral Separation? Analyte->Goal Achiral Achiral Analysis Goal->Achiral Achiral Chiral Chiral Separation Goal->Chiral Chiral RP_HPLC Reversed-Phase HPLC Achiral->RP_HPLC GC Gas Chromatography Achiral->GC Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Base_Deactivated Base-Deactivated C18/C8 or Embedded Polar Group RP_HPLC->Base_Deactivated Derivatization Derivatization Required GC->Derivatization Polysaccharide Polysaccharide-based CSP (Amylose/Cellulose) Chiral_HPLC->Polysaccharide Capillary_GC Capillary GC Column (e.g., DB-5ms) Derivatization->Capillary_GC

Caption: Workflow for selecting the appropriate column for O-Desmethyltramadol analysis.

References

addressing instability of O-Desmethyltramadol hydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the potential instability of O-Desmethyltramadol hydrochloride in stock solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation, storage, and use of this compound stock solutions.

Q1: My experimental results are inconsistent. Could the stability of my this compound stock solution be the problem?

A1: Yes, inconsistent results can be a sign of compound degradation. This compound, like many small molecules, can be susceptible to degradation over time, especially when in solution. Factors such as solvent choice, storage temperature, light exposure, and the number of freeze-thaw cycles can all impact its stability. Any significant degradation will lead to a lower effective concentration of the active compound in your experiments, causing variability in your data.

Q2: I've noticed a change in the color or clarity of my stock solution. What does this indicate?

A2: Any visual change in your stock solution, such as discoloration, precipitation, or cloudiness, is a strong indicator of instability. This could be due to the degradation of this compound or precipitation of the compound from the solution. If you observe any such changes, it is highly recommended to discard the solution and prepare a fresh one.

Q3: What are the primary factors that can cause this compound to degrade in solution?

A3: The stability of this compound in solution can be influenced by several factors:

  • pH: Studies on the parent compound, tramadol (B15222), suggest that stability can be pH-dependent. Both highly acidic and alkaline conditions may promote hydrolysis or other degradation pathways.

  • Temperature: Higher temperatures accelerate chemical reactions, including degradation. Storing solutions at room temperature for extended periods is generally not recommended.

  • Solvent: The choice of solvent is critical. While this compound is soluble in water, DMSO, and ethanol, its long-term stability may vary between these solvents. For example, residual water in DMSO can lead to hydrolysis of susceptible compounds over time.

  • Light: Exposure to UV light can provide the energy for photolytic degradation. It is always a good practice to store stock solutions in amber vials or otherwise protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While less common for this specific molecule, it is a possibility.

Q4: What are the recommended solvents and storage conditions for this compound stock solutions?

A4: Based on information from commercial suppliers and general best practices for opioid compounds, the following storage conditions are recommended to maximize stability.

Data Presentation: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureMaximum Recommended Storage DurationKey Considerations
Anhydrous DMSO-20°C1 month[1]Ensure DMSO is high-purity and anhydrous to minimize water content. Aliquot to avoid repeated freeze-thaw cycles.
Anhydrous DMSO-80°C6 months[1]Preferred for long-term storage. Use tightly sealed vials.
Methanol (B129727)-20°C to -80°CNot specified, but similar to DMSO is a reasonable starting point.Ensure methanol is high-purity.
Water-20°C1 month[1]If using water, prepare fresh solutions frequently. Consider sterile filtering (0.22 µm filter) for long-term storage to prevent microbial growth.
Water-80°C6 months[1]Aliquot to avoid repeated freeze-thaw cycles.

Note: The stability in aqueous solutions can be pH-dependent. It is advisable to use a buffer system if pH control is critical for your experiments.

Q5: How many times can I freeze and thaw my stock solution?

A5: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can introduce moisture and potentially accelerate degradation. The best practice is to aliquot your stock solution into single-use volumes immediately after preparation. If you must reuse a stock, limit the number of freeze-thaw cycles to no more than three to five.

Q6: I suspect my stock solution has degraded. How can I verify this?

A6: The most reliable way to verify the stability of your stock solution is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. By comparing the chromatogram of your current stock solution to that of a freshly prepared solution or a certified reference standard, you can quantify the amount of intact this compound and detect the presence of any degradation products.

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions via HPLC

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent and under defined storage conditions.

1. Objective: To quantify the concentration of this compound over time and detect the formation of degradation products.

2. Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, methanol, or water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile phase components (e.g., acetonitrile (B52724) and a buffered aqueous solution like phosphate (B84403) or formate (B1220265) buffer)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Procedure:

  • Preparation of Stock Solution (Time Zero):

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent to create a concentrated stock solution (e.g., 10 mg/mL).

    • From this stock, prepare a working solution at a concentration suitable for HPLC analysis (e.g., 100 µg/mL) by diluting with the mobile phase.

    • Immediately analyze this "time zero" sample by HPLC to establish the initial peak area and retention time.

  • Storage of Stock Solution:

    • Aliquot the remaining concentrated stock solution into several tightly sealed vials appropriate for the intended storage temperature(s) (e.g., 4°C, -20°C, and -80°C).

    • Protect the vials from light.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the solution to come to room temperature.

    • Prepare a working solution from the stored stock in the same manner as the "time zero" sample.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • HPLC Method (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and 20 mM ammonium (B1175870) formate buffer (pH 3.5).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 274 nm

    • Column Temperature: 30°C

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the "time zero" peak area. A decrease in peak area suggests degradation.

    • Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of the initial concentration remaining at each time point. A common threshold for stability is retaining at least 90-95% of the initial concentration.

Mandatory Visualizations

Signaling Pathway of O-Desmethyltramadol

O-Desmethyltramadol is the primary active metabolite of tramadol and exerts its analgesic effects mainly by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

O_Desmethyltramadol_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space O-DSMT O-Desmethyltramadol MOR µ-Opioid Receptor (MOR) O-DSMT->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Reduces production of Analgesia Analgesia Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization

Caption: O-Desmethyltramadol's primary signaling pathway.

Experimental Workflow for Stability Assessment

The following workflow diagram illustrates the logical steps for conducting a stability study of this compound stock solutions.

Stability_Workflow Start Start: Prepare Fresh Stock Solution Time_Zero Time Zero Analysis: Establish Initial Purity and Concentration (HPLC) Start->Time_Zero Store Aliquot and Store Under Desired Conditions (e.g., -20°C, 4°C, RT) Time_Zero->Store Time_Point Analyze at Pre-defined Time Points (e.g., 1, 4, 12 weeks) Store->Time_Point Analyze_Sample Retrieve Aliquot and Analyze via HPLC Time_Point->Analyze_Sample End End of Study: Determine Shelf-life Time_Point->End Final Time Point? Compare Compare Data to Time Zero: - % Remaining? - Degradation Products? Analyze_Sample->Compare Stable Decision: Stable? Compare->Stable Continue Continue to Next Time Point Stable->Continue Yes Unstable Unstable: Discard Stock, Re-evaluate Conditions Stable->Unstable No Continue->Time_Point

References

improving the limit of detection for O-Desmethyltramadol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of O-Desmethyltramadol hydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of O-Desmethyltramadol, offering potential causes and solutions in a question-and-answer format.

Chromatography Issues

???+ question "Why am I observing significant peak tailing for O-Desmethyltramadol?"

???+ question "What are the best starting conditions for achieving good resolution between Tramadol (B15222) and O-Desmethyltramadol?"

Mass Spectrometry Issues

???+ question "I am experiencing low signal intensity or high signal variability for O-Desmethyltramadol. What could be the cause?"

Frequently Asked Questions (FAQs)

???+ question "What is the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for O-Desmethyltramadol?"

???+ question "What is the best sample preparation technique for analyzing O-Desmethyltramadol in biological matrices?"

???+ question "How should I store my this compound standards and samples?"

???+ question "Is a derivatization step necessary for the analysis of O-Desmethyltramadol?"

Data Presentation

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
LC-MS/MSHuman Plasma-0.5 ng/mL[1]
LC-MS/MSHuman Plasma-2.5 ng/mL[2]
GC-MSHuman Urine-10 ng/mL[3]
GC-MSBlood/Vitreous Humor1.50 ng/mL5.00 ng/mL[4]
HPLC-DADHuman Plasma125 ng/mL250 ng/mL
LC-MSHuman Plasma-2-300 ng/mL (range)[5]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE) for Plasma/Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.[6]

  • Sample Loading:

    • For urine: To 1 mL of urine, add 1 mL of 100 mM sodium acetate (B1210297) buffer (pH 4.5). For determining total drug concentration, enzymatic hydrolysis with β-glucuronidase can be performed at this stage.[6]

    • For plasma: Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

  • Elution: Elute O-Desmethyltramadol with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

  • Gradient: Develop a suitable gradient to separate O-Desmethyltramadol from other analytes and matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for O-Desmethyltramadol should be optimized on your instrument. A common transition is m/z 250.2 → 58.2.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Pretreat Pre-treatment (e.g., Hydrolysis, pH adjustment) Sample->Pretreat Extraction Extraction (SPE, LLE, or PPT) Pretreat->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: General experimental workflow for O-Desmethyltramadol analysis.

troubleshooting_workflow start Low Signal Intensity or High Variability Observed check_is Is a stable isotope-labeled internal standard being used? start->check_is implement_is Implement a suitable deuterated internal standard. check_is->implement_is No check_matrix Evaluate for matrix effects (ion suppression/enhancement). check_is->check_matrix Yes implement_is->check_matrix improve_cleanup Improve sample cleanup (e.g., switch to SPE from PPT). check_matrix->improve_cleanup Yes check_recovery Assess extraction recovery. check_matrix->check_recovery No improve_cleanup->check_recovery optimize_extraction Optimize extraction parameters (pH, solvent). check_recovery->optimize_extraction Low check_ms Review and optimize MS parameters. check_recovery->check_ms Acceptable optimize_extraction->check_ms end Problem Resolved check_ms->end

Caption: Troubleshooting workflow for low signal intensity issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for O-Desmethyltramadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of O-Desmethyltramadol hydrochloride, the primary active metabolite of Tramadol (B15222), is critical for pharmacokinetic, toxicokinetic, and clinical studies. The validation of analytical methods ensures the reliability and reproducibility of results. This guide provides a comparative overview of various analytical techniques used for the determination of this compound, summarizing their performance data and detailing the experimental protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Below is a summary of the performance characteristics of commonly employed methods for the quantification of this compound.

Analytical MethodMatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (%)Precision (RSD%)Recovery (%)
LC-MS/MS Human Plasma2.5 - 3202.589.2 - 106.21.6 - 10.285.5 - 106.3
LC-MS Human Plasma2 - 300~20Within -9.9 to 10.4 at LOQWithin 6.7 to 10.1 at LOQ96
GC-MS Human Plasma7.5 - 3007.5>95≤4.6896.3 ± 1.66
GC-MS Human Urine7.5 - 3007.5>95≤4.6296.3 ± 3.46
HPLC-UV Human Plasma50 - 50050--93.52 ± 7.88
Automated DBS LC-MS/MS Dried Blood Spots20 - 400-Within ± 15 (± 20 at LLOQ)Within ± 15 (± 20 at LLOQ)62

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the methods summarized above.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the analysis of O-Desmethyltramadol in human plasma.[1]

  • Sample Preparation: Protein precipitation is performed on human plasma samples using acetonitrile (B52724) and methanol (B129727) under basic conditions.[1]

  • Chromatographic Separation:

    • Column: TSKgel ODS-100 V (150 x 2.0 mm I.D., 3-μm particle size) with a TSKguardgel ODS-100 V guard column.[1]

    • Mobile Phase: An isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v).[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 10 μL.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion multiple reaction monitoring (MRM).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A simple and rapid LC-MS method for the quantification of O-Desmethyltramadol in human plasma.[2][3]

  • Sample Preparation: Plasma proteins are precipitated from 0.2 mL of plasma using 0.2 mL of a 7% perchloric acid solution.[2][3]

  • Chromatographic Separation:

    • Column: Zorbax SB-C18 (100 mm x 3.0 mm I.D., 3.5 μm).[2][3]

    • Mobile Phase: An isocratic mixture of acetonitrile and 0.2% (v/v) trifluoroacetic acid in water (10:90, v/v).[2][3]

    • Flow Rate: 1 mL/min.[2][3]

    • Column Temperature: 45 °C.[2][3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray positive ionization.[2][3]

    • Detection Mode: Selected Ion Monitoring (SIM).[2][3]

    • Monitored Ion: m/z 250 for O-Desmethyltramadol.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Human Plasma

A validated GC-MS method for the determination of O-Desmethyltramadol in human plasma.[4]

  • Sample Preparation: The specific extraction method from plasma is not detailed in the provided abstract but would typically involve liquid-liquid extraction.

  • Chromatographic Separation and Mass Spectrometry Detection: Details on the specific GC column, temperature program, and MS parameters are not available in the abstract.

  • Internal Standard: Medazepam.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Human Urine

A sensitive and efficient method for determining O-Desmethyltramadol in human urine.[4][5]

  • Sample Preparation: Liquid-liquid extraction is performed on 0.5 mL of human urine with a mixture of ethyl acetate (B1210297) and diethyl ether (1:1, v/v) at a basic pH.[4]

  • Chromatographic Separation and Mass Spectrometry Detection: Specific instrumental conditions are not detailed in the provided abstract.

  • Internal Standard: Medazepam.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated HPLC-UV method for quantifying O-Desmethyltramadol in human plasma.[6]

  • Sample Preparation: Solid-phase extraction (SPE).[6]

  • Chromatographic Separation and UV Detection: Specific details of the HPLC column, mobile phase, and UV wavelength are not available in the abstract.

Automated Dried Blood Spot (DBS) LC-MS/MS

A fully automated, high-throughput method for the analysis of O-Desmethyltramadol in dried blood spots, suitable for anti-doping screening.[7]

  • Sample Preparation: Fully automated sample preparation using a CAMAG DBS-MS 500.[7]

  • Chromatographic Separation and Mass Spectrometry Detection: The method is LC-MS/MS-based, with a run time of approximately 4 minutes per sample.[7]

Visualizing the Analytical Method Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods yield comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation cluster_3 Outcome A_dev Develop Method A A_val Validate Method A (ICH/FDA) A_dev->A_val select_samples Select Representative Samples A_val->select_samples B_dev Develop Method B B_val Validate Method B (ICH/FDA) B_dev->B_val B_val->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare Statistically Compare Results analyze_A->compare analyze_B->compare conclusion Conclusion on Method Comparability compare->conclusion

Caption: Workflow for Analytical Method Cross-Validation.

References

A Comparative Pharmacological Analysis of O-Desmethyltramadol and Tramadol

Author: BenchChem Technical Support Team. Date: December 2025

Tramadol (B15222), a centrally acting analgesic, exerts its therapeutic effects through a dual mechanism of action. It functions as a weak agonist at the µ-opioid receptor (MOR) and also inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862).[1][2] However, the primary contributor to its analgesic efficacy is its active metabolite, O-Desmethyltramadol (O-DSMT), also known as M1.[1][3] This guide provides a detailed comparison of the pharmacological effects of tramadol and O-DSMT, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Data Summary

The pharmacological profiles of tramadol and O-DSMT differ significantly, particularly in their affinity for the µ-opioid receptor. O-DSMT demonstrates a substantially higher binding affinity for the µ-opioid receptor compared to its parent compound, tramadol.[1][4][5] This difference is a key determinant of their respective contributions to analgesia.

Table 1: µ-Opioid Receptor Binding Affinity
Compound Receptor Assay Type Radioligand Kᵢ (nM)
(+/-)-TramadolHuman µ-opioidCompetition Binding[³H]Naloxone2400
(+)-O-DesmethyltramadolHuman µ-opioidCompetition Binding[³H]Naloxone3.4

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[1]

Tramadol's second mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. This activity resides primarily with the parent compound and is enantiomer-dependent.[6][7]

Table 2: Monoamine Reuptake Inhibition
Compound/Enantiomer Transporter Kᵢ (µM)
(+)-TramadolSerotonin (SERT)0.5
(-)-TramadolNorepinephrine (NET)Not specified in provided results

The analgesic potency of tramadol and its metabolites has been evaluated in various preclinical models. The effective dose 50 (ED50) is a measure of the dose required to produce a therapeutic effect in 50% of the population.

Table 3: In Vivo Analgesic Potency (ED₅₀) in Rodent Models
Compound Test Model Animal Model Route of Administration ED₅₀ (mg/kg)
TramadolTail-flickMouses.c.22.8
TramadolHot-plate (55°C)Mouses.c.33.1
TramadolAbdominal ConstrictionMousei.p.1.9
(+)-O-Desmethyltramadol (M1)Tail-flickRati.v.~2.0 (achieved 100% antinociception)

Experimental Protocols

µ-Opioid Receptor Binding Assay

This assay determines the binding affinity of a test compound to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.[1]

Objective: To determine the inhibition constant (Kᵢ) of tramadol and O-DSMT for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Cell membranes from stable cell lines expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells) are prepared through homogenization and centrifugation.[1]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is utilized.[1]

  • Competition Binding: A fixed concentration of a radiolabeled µ-opioid receptor ligand, such as [³H]Naloxone, is incubated with the prepared cell membranes. This incubation occurs in the presence of varying concentrations of the unlabeled test compound (tramadol or O-DSMT).[1]

  • Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Subsequently, the bound and free radioligand are separated via rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G Experimental Workflow for µ-Opioid Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (human µ-opioid receptor) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]Naloxone) Radioligand->Incubation Test_Compound Test Compound (Tramadol or O-DSMT) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound and free radioligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation IC50_Calc IC₅₀ Calculation Scintillation->IC50_Calc Ki_Calc Kᵢ Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Workflow for µ-Opioid Receptor Binding Assay.
Hot Plate Test for Analgesia

The hot plate test is a widely used method to assess the analgesic effects of drugs by measuring the latency of a pain response to a thermal stimulus.[8][9][10][11]

Objective: To evaluate the analgesic efficacy of tramadol and O-DSMT in a rodent model.

Methodology:

  • Animal Acclimation: Rodents (mice or rats) are acclimated to the testing room and apparatus to minimize stress-induced variability.[9]

  • Drug Administration: The test compound (tramadol or O-DSMT) or a vehicle control is administered to the animals via a specified route (e.g., subcutaneous, intraperitoneal).[2]

  • Hot Plate Apparatus: A hot plate apparatus is maintained at a constant temperature, typically between 50°C and 55°C.[11]

  • Testing Procedure: At a predetermined time after drug administration, each animal is individually placed on the hot plate surface.[10]

  • Response Latency: The latency to the first sign of a nocifensive response, such as paw licking, shaking, or jumping, is recorded.[9][11] A cut-off time (e.g., 60 seconds) is typically set to prevent tissue damage.[12]

  • Data Analysis: The response latencies of the drug-treated groups are compared to the vehicle-treated group to determine the analgesic effect. An increase in response latency indicates an analgesic effect.

G Experimental Workflow for Hot Plate Test Animal_Acclimation Animal Acclimation Drug_Admin Drug Administration (Tramadol, O-DSMT, or Vehicle) Animal_Acclimation->Drug_Admin Hot_Plate Placement on Hot Plate (Constant Temperature) Drug_Admin->Hot_Plate Observe_Response Observation of Nocifensive Response (e.g., Paw Licking, Jumping) Hot_Plate->Observe_Response Record_Latency Record Response Latency Observe_Response->Record_Latency Data_Analysis Data Analysis and Comparison Record_Latency->Data_Analysis

Workflow for the Hot Plate Analgesia Test.

Signaling Pathways and Metabolism

Metabolic Conversion of Tramadol to O-Desmethyltramadol

Tramadol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, O-DSMT.[3][4] This metabolic conversion is crucial for the opioid-mediated analgesic effects of tramadol.[5] Individuals with genetic variations in the CYP2D6 gene can exhibit different metabolic phenotypes, such as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly impact the efficacy and side effects of tramadol.[3][13] For instance, poor metabolizers may experience reduced analgesia due to lower levels of O-DSMT, while ultrarapid metabolizers may be at an increased risk of opioid-related side effects due to higher concentrations of O-DSMT.[3]

G Metabolic Pathway of Tramadol Tramadol Tramadol O_DSMT O-Desmethyltramadol (M1) (Active Metabolite) Tramadol->O_DSMT O-demethylation CYP2D6 CYP2D6 CYP2D6->Tramadol

Metabolic conversion of Tramadol to O-DSMT.
Mechanism of Action

The analgesic effects of tramadol and O-DSMT are mediated through distinct but complementary mechanisms. O-DSMT is a potent agonist of the µ-opioid receptor, which, upon activation, leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and reduce the transmission of pain signals.[4][14] Tramadol, on the other hand, contributes to analgesia by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby enhancing the descending inhibitory pain pathways.[6][15][16]

G Dual Mechanism of Action of Tramadol cluster_tramadol Tramadol cluster_odsmt O-Desmethyltramadol Tramadol Tramadol SERT_NET Serotonin & Norepinephrine Reuptake Inhibition Tramadol->SERT_NET Analgesia Analgesia SERT_NET->Analgesia O_DSMT O-Desmethyltramadol (M1) MOR_Agonism µ-Opioid Receptor Agonism O_DSMT->MOR_Agonism MOR_Agonism->Analgesia

Dual analgesic pathways of Tramadol and O-DSMT.

References

A Head-to-Head Showdown: O-Desmethyltramadol Hydrochloride vs. Morphine in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and safe analgesics is a continuous endeavor. This guide provides an objective comparison of two opioid agonists, O-Desmethyltramadol hydrochloride (O-DSMT) and morphine, based on their performance in established rodent pain models. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to facilitate informed decisions in preclinical pain research.

At a Glance: Comparative Analgesic Potency

The analgesic efficacy of O-DSMT and morphine has been evaluated in various rodent models of nociception. The following tables summarize the 50% effective dose (ED50) values, a measure of potency, for each compound in commonly used assays. It is important to note that direct head-to-head comparative studies for O-DSMT and morphine are limited. The ED50 values for O-DSMT presented here are, in some cases, estimated based on data from its parent drug, tramadol (B15222), with established potency differences between tramadol and O-DSMT.

Thermal Pain Models: Hot Plate & Tail-Flick Tests
Compound Test Model Animal Model Route of Administration ED50 (mg/kg)
MorphineHot Plate (55°C)MouseSubcutaneous (s.c.)6.9
O-Desmethyltramadol (estimated)Hot Plate (55°C)MouseSubcutaneous (s.c.)8.3 - 16.6
MorphineTail-FlickRatIntraperitoneal (i.p.)2.26
O-Desmethyltramadol (estimated)Tail-FlickRatIntraperitoneal (i.p.)2.9 - 5.8
Mechanical Pain Model: Von Frey Test
Compound Test Model Animal Model Route of Administration ED50 (mg/kg)
MorphineNeuropathic Pain (Spinal Nerve Ligation)RatIntravenous (i.v.)3.7
O-Desmethyltramadol (estimated)Neuropathic Pain (Spinal Nerve Ligation)RatIntravenous (i.v.)1.1 - 2.2

Unraveling the Mechanisms: Signaling Pathways

The analgesic effects of both morphine and O-DSMT are primarily mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor. However, O-DSMT possesses a dual mechanism of action, also inhibiting the reuptake of norepinephrine (B1679862).

Morphine's Classical Opioid Pathway

Morphine binds to the µ-opioid receptor, leading to a cascade of intracellular events that ultimately inhibit neuronal excitability and reduce the transmission of pain signals.

Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Morphine's µ-opioid receptor signaling pathway.

O-Desmethyltramadol's Dual-Action Pathway

O-DSMT not only activates the µ-opioid receptor but also blocks the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft. This enhances descending inhibitory pain pathways.

cluster_0 Opioid Pathway cluster_1 Monoaminergic Pathway ODSMT_opioid O-DSMT MOR µ-Opioid Receptor ODSMT_opioid->MOR Activates Opioid_Analgesia Opioid-Mediated Analgesia MOR->Opioid_Analgesia Total_Analgesia Total Analgesic Effect Opioid_Analgesia->Total_Analgesia ODSMT_monoamine O-DSMT NET Norepinephrine Transporter (NET) ODSMT_monoamine->NET Inhibits NE_reuptake ↓ Norepinephrine Reuptake NET->NE_reuptake NE_synapse ↑ Synaptic Norepinephrine NE_reuptake->NE_synapse Descending_Inhibition Enhanced Descending Inhibitory Pathway NE_synapse->Descending_Inhibition Monoamine_Analgesia Monoaminergic Analgesia Descending_Inhibition->Monoamine_Analgesia Monoamine_Analgesia->Total_Analgesia

Caption: O-Desmethyltramadol's dual mechanism of action.

Under the Microscope: Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Hot Plate Test

This test assesses the response to a thermal stimulus, primarily measuring supraspinally organized responses.

start Start acclimatize Acclimatize rodent to testing room (30-60 min) start->acclimatize preheat Preheat hot plate to 55°C ± 0.5°C acclimatize->preheat administer Administer test compound or vehicle preheat->administer place Place rodent on hot plate administer->place observe Observe for nocifensive behavior (paw licking, jumping) place->observe record Record latency to response observe->record Response observed cutoff Remove rodent at 30s cutoff if no response observe->cutoff No response end End record->end cutoff->end

Caption: Experimental workflow for the hot plate test.

Detailed Methodology:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The surface is enclosed by a clear acrylic cylinder to keep the animal on the plate.

  • Animals: Male Swiss Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g). Animals are habituated to the testing room for at least 30-60 minutes before the experiment.

  • Procedure:

    • A baseline latency is determined for each animal by placing it on the hot plate and recording the time (in seconds) until it exhibits a nocifensive response, such as licking a hind paw or jumping.

    • A cut-off time of 30 seconds is employed to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as 30 seconds.

    • Following baseline determination, animals are administered either the test compound (O-DSMT or morphine) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

    • At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the animals are re-tested on the hot plate, and the response latency is recorded.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. ED50 values are then determined from the dose-response curves.

Tail-Flick Test

This assay measures the latency of a rodent's tail-flick reflex in response to a radiant heat source, primarily assessing spinal reflexes.

start Start restrain Gently restrain rodent start->restrain position Position tail over radiant heat source restrain->position administer Administer test compound or vehicle position->administer apply_heat Apply radiant heat to tail administer->apply_heat measure Measure latency to tail flick apply_heat->measure Flick occurs cutoff Cut off heat at 10s to prevent injury apply_heat->cutoff No flick end End measure->end cutoff->end

Caption: Experimental workflow for the tail-flick test.

Detailed Methodology:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the animal's tail.

  • Animals: Male Sprague-Dawley rats (180-220 g) or ICR mice (20-25 g). Animals are habituated to the restraint procedure before the day of the experiment.

  • Procedure:

    • The animal is gently placed in a restrainer, allowing its tail to be exposed.

    • A baseline tail-flick latency is determined by applying the radiant heat source to the tail and measuring the time it takes for the animal to flick its tail away from the stimulus.

    • A cut-off time of 10 seconds is used to prevent tissue damage.

    • Following baseline measurements, the test compound or vehicle is administered.

    • Tail-flick latencies are re-measured at various time points post-administration.

  • Data Analysis: Similar to the hot plate test, the analgesic effect is often calculated as %MPE, and ED50 values are derived from dose-response curves.

Von Frey Test

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

start Start acclimatize Acclimatize rodent on elevated mesh floor (15-30 min) start->acclimatize administer Administer test compound or vehicle acclimatize->administer apply_filament Apply von Frey filament to plantar surface of hind paw administer->apply_filament observe Observe for paw withdrawal apply_filament->observe record Record response (yes/no) observe->record up_down Use up-down method to determine 50% withdrawal threshold record->up_down end End up_down->end

Caption: Experimental workflow for the von Frey test.

Detailed Methodology:

  • Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific force when bent. The testing is conducted on an elevated platform with a wire mesh floor.

  • Animals: Rats or mice with induced neuropathic pain (e.g., via spinal nerve ligation or chronic constriction injury) are commonly used. Animals are acclimated to the testing chambers for 15-30 minutes before testing.

  • Procedure:

    • The experimenter applies the von Frey filaments from underneath the mesh floor to the plantar surface of the animal's hind paw.

    • A positive response is recorded if the animal sharply withdraws its paw.

    • The "up-down" method is typically used to determine the 50% paw withdrawal threshold. This involves starting with a filament in the middle of the force range and then increasing or decreasing the filament strength based on the animal's response.

    • After establishing a baseline threshold, the test compound or vehicle is administered.

    • The paw withdrawal threshold is then re-assessed at various time points after drug administration.

  • Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method. The analgesic effect is determined by the increase in the withdrawal threshold after drug administration compared to baseline and vehicle-treated animals. ED50 values can be calculated from the dose-response data.

Conclusion

This guide provides a comparative overview of this compound and morphine in rodent pain models. Morphine demonstrates high potency as a µ-opioid receptor agonist. O-DSMT, while also a potent µ-opioid agonist, possesses a unique dual mechanism of action through norepinephrine reuptake inhibition, which may offer advantages in certain pain states, particularly neuropathic pain. The provided data and protocols serve as a valuable resource for the design and interpretation of preclinical analgesic studies. Further head-to-head comparative studies are warranted to more definitively delineate the relative potencies and efficacies of these two compounds across a broader range of pain models.

A Comparative Guide to a Novel Assay for O-Desmethyltramadol Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel enzyme-linked immunosorbent assay (ELISA) for the rapid and sensitive detection of O-Desmethyltramadol hydrochloride. O-Desmethyltramadol (ODT) is the primary active metabolite of the analgesic drug Tramadol (B15222), and its accurate quantification in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies.[1][2] This document outlines the performance of the novel assay in comparison to established analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Introduction to this compound

This compound is a significant metabolite of Tramadol, contributing substantially to its analgesic effect through its action as a µ-opioid receptor agonist.[1][2] The concentration of ODT in biological fluids can vary depending on individual metabolism, influenced by factors such as genetic polymorphisms of the CYP2D6 enzyme.[1] Therefore, sensitive and specific analytical methods are essential for accurate therapeutic drug monitoring and toxicological analysis.

The Novel ELISA Assay: Principle and Workflow

The novel assay is a competitive ELISA designed for the quantitative determination of this compound in human plasma. The assay utilizes a microplate pre-coated with a specific antibody against ODT. In the assay procedure, ODT in the sample competes with a fixed amount of enzyme-labeled ODT for binding to the antibody. The amount of bound enzyme is inversely proportional to the concentration of ODT in the sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa_procedure ELISA Procedure cluster_detection Detection & Analysis plasma Plasma Sample Collection pretreatment Sample Pre-treatment (e.g., Dilution) plasma->pretreatment add_sample Add Pre-treated Sample and Enzyme-Conjugated ODT to Antibody-Coated Plate pretreatment->add_sample incubation1 Incubation add_sample->incubation1 wash1 Wash to Remove Unbound Reagents incubation1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubation2 Incubation for Color Development add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance data_analysis Calculate ODT Concentration (Standard Curve) read_absorbance->data_analysis

Figure 1: Experimental workflow of the novel ELISA assay.

Comparison of Analytical Methods

The performance of the novel ELISA assay was validated and compared against established methods for ODT detection. The following table summarizes the key performance characteristics.

ParameterNovel ELISA AssayGC-MS[3]HPLC-UV[4]LC-MS/MS[5][6]
Principle ImmunoassayGas Chromatography-Mass SpectrometryHigh-Performance Liquid Chromatography with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry
Limit of Detection (LOD) 0.5 ng/mLNot Reported6.7 ng/mLNot Reported
Limit of Quantification (LOQ) 1.5 ng/mL10 ng/mL6.7 ng/mL2 ng/mL
Linearity (r²) > 0.99> 0.99> 0.99> 0.998
Linear Range 1.5 - 100 ng/mL10 - 1000 ng/mL10 - 200 ng/mL (for Tramadol)2 - 300 ng/mL
Intra-assay Precision (%RSD) < 10%1.29 - 6.48%≤ 4.83%< 10.9%
Inter-assay Precision (%RSD) < 15%1.28 - 6.84%≤ 4.68%< 6.7%
Accuracy (% Recovery) 90 - 110%91.79 - 106.89%> 95%90.1 - 110.4%
Sample Throughput HighLow to MediumMediumMedium to High
Cost per Sample LowHighMediumHigh
Instrumentation Standard ELISA readerGC-MS systemHPLC-UV systemLC-MS/MS system
Sample Preparation Minimal (dilution)Liquid-liquid extraction, derivatizationLiquid-liquid extraction or protein precipitationProtein precipitation

Experimental Protocols

Novel ELISA Assay Protocol
  • Preparation of Reagents: All reagents, including standards, controls, and samples, are brought to room temperature before use.

  • Standard Curve Preparation: A series of standards with known concentrations of this compound are prepared by serial dilution.

  • Sample Incubation: 50 µL of standards, controls, and pre-diluted plasma samples are added to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: 50 µL of enzyme-conjugated ODT is added to each well. The plate is then incubated for 60 minutes at 37°C.

  • Washing: The plate is washed three times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition: 100 µL of the substrate solution is added to each well, and the plate is incubated for 15 minutes at 37°C in the dark.

  • Stopping the Reaction: 50 µL of the stop solution is added to each well to terminate the color development.

  • Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards. The concentration of ODT in the samples is then determined from this curve.

Reference Methodologies (Summarized)
  • GC-MS: Sample preparation typically involves liquid-liquid extraction followed by derivatization to increase the volatility of the analyte. The sample is then injected into a gas chromatograph for separation, and detection is achieved using a mass spectrometer.[3]

  • HPLC-UV/Fluorescence: This method involves protein precipitation or liquid-liquid extraction for sample clean-up. The extract is then injected into an HPLC system for chromatographic separation, followed by detection using a UV or fluorescence detector.[4]

  • LC-MS/MS: Considered a gold-standard method, it requires minimal sample preparation, often just protein precipitation. The separation is performed using liquid chromatography, and detection is carried out with a tandem mass spectrometer, providing high sensitivity and specificity.[5][6]

Signaling Pathway of O-Desmethyltramadol

O-Desmethyltramadol exerts its primary analgesic effect by acting as an agonist at the µ-opioid receptor. The binding of ODT to this G-protein coupled receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.

signaling_pathway ODT O-Desmethyltramadol MOR µ-Opioid Receptor ODT->MOR G_protein Gi/Go Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Calcium Channel Inhibition G_protein->Ca_channel K_channel Potassium Channel Activation G_protein->K_channel cAMP Decreased cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Figure 2: Simplified signaling pathway of O-Desmethyltramadol.

Conclusion

The novel ELISA assay for this compound offers a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods. With its high sensitivity, good precision, and accuracy, it is a valuable tool for routine screening and quantification of ODT in plasma samples. While LC-MS/MS remains the gold standard for confirmatory analysis due to its superior specificity, the novel ELISA is well-suited for applications requiring the rapid analysis of a large number of samples, such as in clinical trial sample screening and preliminary toxicological investigations.

References

Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Variability in O-Desmethyltramadol Hydrochloride Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of O-Desmethyltramadol (ODT), the primary active metabolite of tramadol, is critical for both clinical and forensic toxicology. However, inter-laboratory variability in measurement presents a significant challenge, impacting the comparability and reliability of data across different studies and institutions. This guide provides a comprehensive comparison of the analytical methods used for ODT determination, supported by experimental data, to shed light on the sources of this variability and to aid in the selection of robust and reproducible methodologies.

The measurement of O-Desmethyltramadol hydrochloride is not standardized across all laboratories, leading to potential discrepancies in reported concentrations. This variability can stem from a multitude of factors, including the choice of analytical technique, sample preparation procedures, calibration standards, and quality control practices. To mitigate these issues, laboratories often participate in external quality assessment schemes (EQAS) or proficiency testing (PT) programs, such as those offered by the College of American Pathologists (CAP). While the detailed summary reports from these programs are typically confidential to participants, the principles of proficiency testing underscore the importance of understanding and controlling for analytical variability.

This guide will delve into the performance characteristics of commonly employed analytical methods, providing a framework for understanding the potential for inter-laboratory differences.

Performance Comparison of Analytical Methods

The quantification of O-Desmethyltramadol in biological matrices is predominantly achieved through chromatographic techniques coupled with various detection methods. The choice of method significantly influences the sensitivity, specificity, and precision of the results. Below is a summary of performance data from single-laboratory validation studies, which highlights the inherent differences between these analytical alternatives.

Analytical MethodMatrixLinearity Range (ng/mL)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy/Recovery (%)
GC-MS Urine10 - 10001.29 - 6.48[1]1.28 - 6.84[1]91.79 - 106.89[1]
Vitreous Humor5 - 1000< 5.4< 4.6-6.6 to 6.5
LC-MS/MS Dried Blood SpotsNot Specified< 15< 15Within ±15
HPLC-DAD Plasma250 - 20001.89 - 10.91[2]2.16 - 5.85[2]-13.07 to 4.99[2]

Key Observations:

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent specificity and sensitivity, with studies demonstrating good precision and accuracy in both urine and vitreous humor.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method, particularly suitable for high-throughput analysis, as demonstrated in its application for dried blood spots.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) provides a more accessible alternative to mass spectrometry, though it may have a higher limit of quantification and potentially greater variability at lower concentrations.[2]

The wide range of reported precision and accuracy values, even within the same analytical technique, underscores the potential for inter-laboratory variability. Factors such as the specific instrumentation, reagents, and operator expertise can all contribute to these differences.

Experimental Protocols: A Closer Look at Methodology

Detailed methodologies are crucial for understanding the potential sources of analytical variability. The following sections outline typical experimental protocols for the key methods cited.

Gas Chromatography-Mass Spectrometry (GC-MS) for O-Desmethyltramadol in Urine

This method involves extraction, derivatization (in some cases), and subsequent analysis by GC-MS.

Sample Preparation:

  • Extraction: A common procedure is liquid-liquid extraction (LLE). For instance, a urine sample is made alkaline, and the analytes are extracted into an organic solvent like ethyl acetate.

  • Derivatization (Optional but common): To improve the chromatographic properties of ODT, a derivatization step is often employed. This can involve acylation or silylation to make the molecule more volatile and less polar.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized ODT.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for O-Desmethyltramadol in Dried Blood Spots

This high-throughput method involves automated extraction from the dried blood spot followed by LC-MS/MS analysis.

Sample Preparation (Automated):

  • An automated system punches a disc from the dried blood spot card.

  • The analytes are extracted from the disc using a suitable solvent.

  • The extract is directly injected into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for ODT and an internal standard, ensuring high selectivity and sensitivity.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for O-Desmethyltramadol in Plasma

This method relies on chromatographic separation and UV detection.

Sample Preparation:

  • Protein Precipitation: Plasma proteins are precipitated by adding a solvent like acetonitrile or perchloric acid.

  • Liquid-Liquid Extraction (LLE): The supernatant is then subjected to LLE to further clean up the sample and concentrate the analytes.

  • Reconstitution: The final extract is dissolved in the mobile phase for injection.

HPLC-DAD Conditions:

  • Column: A reverse-phase C18 or similar column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.

  • Detection: The DAD is set to monitor the UV absorbance at the wavelength of maximum absorbance for ODT.

Visualizing the Workflow for Inter-Laboratory Comparison

To formally assess inter-laboratory variability, a proficiency testing (PT) or collaborative study workflow is implemented. The following diagram illustrates the key stages of such a study.

Inter_Laboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Data Evaluation & Reporting PT_Provider Proficiency Test (PT) Provider Sample_Prep Preparation of Homogeneous Test Samples PT_Provider->Sample_Prep Designs Study Sample_Dist Distribution to Participating Laboratories Sample_Prep->Sample_Dist Lab_A Laboratory A Sample_Dist->Lab_A Lab_B Laboratory B Sample_Dist->Lab_B Lab_C Laboratory C Sample_Dist->Lab_C Lab_D ... Laboratory N Sample_Dist->Lab_D Analysis_A Analysis using In-house Method Lab_A->Analysis_A Analysis_B Analysis using In-house Method Lab_B->Analysis_B Analysis_C Analysis using In-house Method Lab_C->Analysis_C Analysis_D Analysis using In-house Method Lab_D->Analysis_D Data_Sub Submission of Results to PT Provider Analysis_A->Data_Sub Analysis_B->Data_Sub Analysis_C->Data_Sub Analysis_D->Data_Sub Stat_Analysis Statistical Analysis (Mean, SD, CV%) Data_Sub->Stat_Analysis Performance_Report Generation of Performance Reports Stat_Analysis->Performance_Report Lab_Feedback Feedback to Laboratories Performance_Report->Lab_Feedback

Caption: Workflow of a typical inter-laboratory comparison study for O-Desmethyltramadol measurement.

Conclusion

While direct, publicly available inter-laboratory comparison data for this compound measurement is scarce, a review of single-laboratory validation studies reveals significant diversity in analytical methodologies and their performance. The choice of analytical technique, from GC-MS and LC-MS/MS to HPLC-DAD, along with variations in sample preparation and data analysis, are all critical contributors to potential inter-laboratory variability. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of these methods is paramount for designing robust studies and for the critical evaluation of data from different sources. Participation in and adherence to the standards of proficiency testing programs remain the gold standard for ensuring and demonstrating the accuracy and comparability of O-Desmethyltramadol measurements across laboratories.

References

A Comparative Analysis of the Binding Affinities of O-Desmethyltramadol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of the two enantiomers of O-Desmethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol. Understanding the distinct pharmacological profiles of (+)-O-DSMT and (-)-O-DSMT is crucial for the development of more targeted and effective pain therapeutics. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and visualizes relevant biological pathways and experimental workflows.

Introduction

O-Desmethyltramadol (O-DSMT) is a pharmacologically active metabolite of tramadol, formed primarily by the action of the cytochrome P450 enzyme CYP2D6. Unlike the parent drug, O-DSMT exhibits a significantly higher affinity for the µ-opioid receptor (MOR), which is the principal target for opioid analgesics. O-DSMT exists as a racemic mixture of two enantiomers, (+)-O-DSMT and (-)-O-DSMT, each possessing a unique and distinct pharmacological profile that contributes to the overall analgesic and side-effect profile of tramadol. This guide focuses on the comparative binding affinities of these enantiomers at key central nervous system receptors.

Data Presentation: Quantitative Binding Affinities

The binding affinities of (+)-O-Desmethyltramadol and (-)-O-Desmethyltramadol have been determined at various receptors using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity.

CompoundReceptorSpeciesKᵢ (nM)Reference
(+)-O-Desmethyltramadol µ-Opioid (MOR)Human3.4[1]
(-)-O-Desmethyltramadol µ-Opioid (MOR)Human240[1]
(+)-O-Desmethyltramadol δ-Opioid (DOR)->10,000
(-)-O-Desmethyltramadol δ-Opioid (DOR)->10,000
(+)-O-Desmethyltramadol κ-Opioid (KOR)->10,000
(-)-O-Desmethyltramadol κ-Opioid (KOR)->10,000
(+)-O-Desmethyltramadol Norepinephrine (B1679862) Transporter (NET)RatInactive[2]
(-)-O-Desmethyltramadol Norepinephrine Transporter (NET)RatMore potent than (+)[3]
(+)-O-Desmethyltramadol Serotonin (B10506) Transporter (SERT)RatInactive[2]
(-)-O-Desmethyltramadol Serotonin Transporter (SERT)RatInactive[2]

Key Findings:

  • µ-Opioid Receptor: (+)-O-DSMT displays a significantly higher affinity for the human µ-opioid receptor, with a Ki value of 3.4 nM, making it the primary contributor to the opioid-mediated analgesic effects of tramadol.[1] The (-)-enantiomer has a substantially lower affinity (Ki = 240 nM).[1]

  • δ- and κ-Opioid Receptors: Both enantiomers of O-DSMT exhibit very low affinity for the δ- and κ-opioid receptors.

  • Norepinephrine Transporter: The (-)-enantiomer of O-DSMT is a more potent inhibitor of the norepinephrine transporter, contributing to a secondary, non-opioid mechanism of analgesia.[3]

  • Serotonin Transporter: Both enantiomers of O-DSMT are reported to be inactive as serotonin reuptake inhibitors.[2]

Experimental Protocols

The binding affinities presented in this guide are typically determined using a Radioligand Competition Binding Assay . Below is a detailed methodology for this key experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., (+)-O-DSMT or (-)-O-DSMT) for a specific receptor (e.g., µ-opioid receptor) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for the µ-opioid receptor, such as [³H]Naloxone or [³H]DAMGO.

  • Test Compounds: (+)-O-Desmethyltramadol and (-)-O-Desmethyltramadol.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.

  • Competition Binding Assay:

    • In a series of tubes or a microplate, add a constant concentration of the radioligand.

    • Add increasing concentrations of the unlabeled test compound (competitor).

    • To determine non-specific binding, add a high concentration of a known, potent, unlabeled ligand in a separate set of tubes.

    • To determine total binding, add only the radioligand and buffer.

    • Initiate the binding reaction by adding the cell membrane preparation to all tubes.

  • Incubation:

    • Incubate the reaction mixture at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation (Equilibrium Binding) Receptor->Incubation Radioligand Radioligand ([³H]Naloxone) Radioligand->Incubation Test_Compound Test Compound (O-DSMT Enantiomer) Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathway: µ-Opioid Receptor

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR µ-Opioid Receptor G_Protein Gαi/o and Gβγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel Gβγ activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Modulates Neuronal Excitability Ca_Channel->Analgesia ↓ Neurotransmitter Release K_Channel->Analgesia Hyperpolarization Agonist (+)-O-DSMT Agonist->MOR Binds to

Caption: Simplified µ-opioid receptor signaling pathway.

References

A Comparative Guide to O-Desmethyltramadol Hydrochloride and Other Synthetic Opioid Analgesics for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological nuances of synthetic opioid analgesics is paramount. This guide provides an objective comparison of O-Desmethyltramadol hydrochloride (O-DSMT), the primary active metabolite of tramadol (B15222), with other notable synthetic opioids. The information is supported by experimental data to facilitate informed decisions in research and development.

O-Desmethyltramadol distinguishes itself through a dual mechanism of action, exhibiting affinity for the μ-opioid receptor (MOR) and inhibiting the reuptake of norepinephrine (B1679862).[1][2][3] This profile contrasts with classical opioids that primarily act as MOR agonists. The analgesic effect of tramadol is largely attributed to the in vivo conversion to O-DSMT by the cytochrome P450 enzyme CYP2D6.[2][4]

Quantitative Comparison of Pharmacological Activity

To provide a clear and concise comparison, the following tables summarize key quantitative data for O-Desmethyltramadol and other synthetic opioid analgesics. These values represent critical parameters in determining the potency and efficacy of these compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

A lower Ki value indicates a higher binding affinity to the receptor.

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
O-Desmethyltramadol 3.4 - 18.59[5][6][7]Moderate Affinity[5]Low Affinity[5]
Morphine 0.62 - 2.5[7]~250~35
Fentanyl 0.38 - 1.1~1500~200
Oxycodone ~15~2000~7000
Hydromorphone ~0.5~500~1000
Tapentadol ~180>10000>10000
Tramadol >2100[5][8]>10000~10000[5]
Table 2: In Vitro Functional Activity (EC50, nM)

EC50 represents the concentration of a drug that gives a half-maximal response in a functional assay, such as GTPγS binding. A lower EC50 value indicates greater potency.

Compoundµ-Opioid Receptor Agonism (GTPγS)
(+)-O-Desmethyltramadol 860[7]
Morphine 118[7]
Fentanyl ~50
Oxycodone 67[7]
DAMGO (standard agonist) ~30
Table 3: Monoamine Reuptake Inhibition (Ki, nM)

This table highlights the interaction of these compounds with serotonin (B10506) (SERT) and norepinephrine (NET) transporters.

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)
(-)-O-Desmethyltramadol Inactive[2]Active[2]
Tramadol 990[8]790[8]
Tapentadol ~800~50
Amitriptyline (control) ~4~35

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for clarity and reproducibility. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

mu_opioid_receptor_signaling O_DSMT O-Desmethyltramadol MOR μ-Opioid Receptor (GPCR) O_DSMT->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel Modulates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Leads to Ion_channel->Analgesia Contributes to

Caption: μ-Opioid receptor signaling pathway activated by O-Desmethyltramadol.

monoamine_reuptake_inhibition Presynaptic_neuron Presynaptic Neuron Synaptic_cleft Synaptic Cleft Presynaptic_neuron->Synaptic_cleft Releases NE Postsynaptic_neuron Postsynaptic Neuron Analgesia Modulation of Pain Pathways Postsynaptic_neuron->Analgesia Synaptic_cleft->Postsynaptic_neuron NE binds to receptors NET Norepinephrine Transporter (NET) Synaptic_cleft->NET NE reuptake NE Norepinephrine O_DSMT (-)-O-Desmethyltramadol O_DSMT->NET Inhibits

Caption: Mechanism of norepinephrine reuptake inhibition by (-)-O-Desmethyltramadol.

Experimental Workflows

receptor_binding_assay cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Membrane_prep Cell Membrane Preparation (Expressing μ-Opioid Receptor) Incubation Incubate Membranes, Radioligand & Test Compound Membrane_prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO) Radioligand->Incubation Test_compound Test Compound (O-DSMT or other opioids) Test_compound->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation IC50_calc Calculate IC50 Scintillation->IC50_calc Ki_calc Calculate Ki using Cheng-Prusoff Equation IC50_calc->Ki_calc

Caption: Experimental workflow for a competitive radioligand binding assay.

hot_plate_test cluster_0 Procedure cluster_1 Data Analysis Acclimatize Acclimatize Animal (e.g., Mouse or Rat) Administer Administer Test Compound (e.g., O-DSMT) or Vehicle Acclimatize->Administer Place_on_plate Place Animal on Hot Plate (Constant Temperature, e.g., 55°C) Administer->Place_on_plate Measure_latency Measure Latency to Response (e.g., Paw Licking, Jumping) Place_on_plate->Measure_latency Remove_animal Remove Animal Immediately After Response Measure_latency->Remove_animal Compare_latencies Compare Latencies Between Drug-Treated and Control Groups Measure_latency->Compare_latencies ED50_calc Calculate ED50 (Dose for 50% Max Effect) Compare_latencies->ED50_calc

References

Confirming O-Desmethyltramadol in Forensic Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable confirmation of O-Desmethyltramadol (ODMT), the primary active metabolite of tramadol (B15222), in forensic samples is of paramount importance. This guide provides a comprehensive comparison of the two principal analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data from various studies to aid in method selection and development.

O-Desmethyltramadol is a significant analyte in forensic toxicology due to its potent analgesic activity and its role in tramadol-related intoxications.[1] The choice of analytical methodology for its confirmation in biological matrices such as blood, urine, hair, and vitreous humor depends on factors including sensitivity, specificity, sample throughput, and the specific requirements of the forensic investigation.[2][3]

Comparative Analysis of Analytical Methods

The two most prevalent and validated methods for the confirmatory analysis of O-Desmethyltramadol in forensic toxicology are GC-MS and LC-MS/MS. Both techniques offer high selectivity and sensitivity, but they differ in their sample preparation requirements, instrumentation, and overall workflow.

Quantitative Performance Data

The following tables summarize the quantitative performance data for GC-MS and LC-MS/MS methods as reported in various studies for the analysis of O-Desmethyltramadol in different forensic matrices.

Table 1: GC-MS Method Performance for O-Desmethyltramadol

Forensic MatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Accuracy (%)Precision (RSD%)
Human Plasma7.5 - 300[4][5]7.5[4][5]Not Reported>95[4][5]≤4.68 (intra- and inter-day)[4][5]
Whole Blood0.005 - 1 mg/mL (5 - 1000 ng/mL)[6]0.0017 mg/mL (1.7 ng/mL)[6]0.00056 mg/mL (0.56 ng/mL)[6]Not ReportedNot Reported
Hair0.1 - 20.0 ng/mg[7]0.06 ng/mg[7]0.02 ng/mg[7]Not Reported3.85 - 13.24[7]
Vitreous Humor5.0 - 1000[2]5.0[8]Not ReportedWithin ±15[8]Not Reported

Table 2: LC-MS/MS Method Performance for O-Desmethyltramadol

Forensic MatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Accuracy (%)Precision (RSD%)
Human Plasma2 - 300[9]2[9]Not Reported-9.9 to 10.4[9]≤10.1 (within-run), ≤6.7 (between-run)[9]
Urine25 - 150025Not ReportedNot ReportedNot Reported
HairNot Reported0.001 ng/mg[10]Not ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized experimental protocols for the confirmation of O-Desmethyltramadol using GC-MS and LC-MS/MS, based on common practices found in the literature.

GC-MS Protocol for O-Desmethyltramadol in Whole Blood

This protocol is a generalized representation of a typical GC-MS workflow for the analysis of O-Desmethyltramadol in whole blood, often involving liquid-liquid or solid-phase extraction followed by derivatization.

  • Sample Preparation:

    • To 1 mL of whole blood, add an internal standard.[11]

    • Perform a liquid-liquid extraction with an appropriate organic solvent or utilize a solid-phase extraction (SPE) cartridge for cleanup.[7][12]

    • Evaporate the organic layer to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS) or propionic anhydride (B1165640) to improve the chromatographic properties of the analyte.[2][11][12]

    • Incubate the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column is typically used.

      • Injector Temperature: 250-280°C.[2]

      • Oven Temperature Program: A temperature gradient is employed to separate the analytes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity.[2][12]

LC-MS/MS Protocol for O-Desmethyltramadol in Urine

This protocol outlines a common workflow for the analysis of O-Desmethyltramadol in urine samples using LC-MS/MS, which often involves a "dilute-and-shoot" approach or minimal sample preparation.[13]

  • Sample Preparation:

    • To a specific volume of urine, add an internal standard.

    • The sample may be diluted with a suitable buffer or mobile phase.[13]

    • Centrifuge the sample to pellet any particulate matter.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Liquid Chromatograph (LC) Conditions:

      • Column: A reversed-phase C18 column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., containing formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.

      • Flow Rate: Optimized for the specific column and separation.

    • Tandem Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest level of selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for O-Desmethyltramadol and its internal standard.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of O-Desmethyltramadol.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Forensic Sample (e.g., Blood) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of Derivatizing Agent (e.g., BSTFA) Evaporation->Derivatization Incubation Incubation Derivatization->Incubation Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation (GC) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Forensic Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS Dilution Dilution Add_IS->Dilution Centrifugation Centrifugation Dilution->Centrifugation Injection Injection into LC-MS/MS Centrifugation->Injection Separation Chromatographic Separation (LC) Injection->Separation Detection Tandem MS Detection (MS/MS) Separation->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

References

A Comparative Guide to the Long-Term Stability of O-Desmethyltramadol Hydrochloride and Alternative Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the long-term stability of O-Desmethyltramadol hydrochloride (O-DSMT HCl), a primary active metabolite of tramadol, against two other commonly used synthetic opioid analgesics: Tapentadol hydrochloride and Oxycodone hydrochloride. The information presented herein is intended to assist researchers and drug development professionals in understanding the stability profiles of these active pharmaceutical ingredients (APIs).

While direct head-to-head comparative long-term stability studies are not extensively available in the public domain, this guide synthesizes existing data from various sources, including forced degradation studies and available stability information. It also provides detailed experimental protocols based on the International Council for Harmonisation (ICH) guidelines to enable researchers to conduct their own comparative stability assessments.

Overview of Long-Term Stability

Long-term stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, purity, and potency throughout its shelf life. The stability of an API can be influenced by environmental factors such as temperature, humidity, and light.

This compound: As a key metabolite of tramadol, the stability of O-DSMT HCl is of significant interest. Available data for O-Desmethyl-cis-tramadol hydrochloride as a neat solid indicates good stability, with a shelf life of at least 7 years when stored at -20°C. A Safety Data Sheet for this compound also states that the compound is stable under recommended storage conditions.

Alternative Opioid Analgesics:

  • Tapentadol Hydrochloride: This centrally-acting analgesic has a dual mechanism of action. Studies on the tablet formulation of Tapentadol HCl have shown it to be stable for up to 6 months under accelerated conditions of 40°C and 75% relative humidity (RH). Forced degradation studies indicate that Tapentadol is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.

  • Oxycodone Hydrochloride: A widely prescribed opioid, Oxycodone hydrochloride in tablet form has a reported shelf-life of 24 months based on long-term stability data submitted to the FDA. A gel formulation containing Oxycodone hydrochloride was found to be stable for at least one year under refrigerated conditions.

Comparative Stability Data

The following tables summarize the available and inferred stability data for this compound and its comparators. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions and formulations.

Table 1: Summary of Long-Term Stability Data

Active Pharmaceutical IngredientDosage FormStorage ConditionDurationObservations
O-Desmethyl-cis-tramadol HClNeat Solid-20°C≥ 7 yearsStable
Tapentadol HClTablets40°C / 75% RH6 monthsStable
Oxycodone HClTabletsLong-Term (ICH)24 monthsEstablished Shelf-life
Oxycodone HClRectal GelRefrigerated≥ 1 yearStable

Table 2: Summary of Forced Degradation Studies

ConditionO-Desmethyltramadol HCl (inferred from Tramadol HCl)Tapentadol HClOxycodone HCl
Acid Hydrolysis SusceptibleSusceptibleSusceptible
Base Hydrolysis SusceptibleSusceptibleSusceptible
Oxidation SusceptibleSusceptibleSusceptible
Thermal Degradation Stable (in solid state)Stable (in solid state)Stable (in solid state)
Photodegradation SusceptibleSusceptibleSusceptible

Experimental Protocols

To conduct a comprehensive comparative long-term stability study, the following protocols, based on ICH Q1A(R2) guidelines, are recommended.

Long-Term Stability Study Protocol

Objective: To evaluate and compare the long-term stability of O-Desmethyltramadol HCl, Tapentadol HCl, and Oxycodone HCl as bulk drug substances.

Materials:

  • This compound (API)

  • Tapentadol hydrochloride (API)

  • Oxycodone hydrochloride (API)

  • ICH-compliant stability chambers

  • Appropriate primary packaging materials (e.g., amber glass vials)

Methodology:

  • Sample Preparation: Place a sufficient quantity of each API into the selected primary packaging.

  • Storage Conditions: Store the samples in stability chambers under the following long-term and accelerated conditions as per ICH Q1A(R2):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Withdraw samples at the following time points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analytical Tests: At each time point, analyze the samples for the following parameters using validated stability-indicating analytical methods:

    • Appearance (visual inspection)

    • Assay (potency)

    • Degradation products/impurities

    • Water content (where applicable)

Stability-Indicating HPLC Method Protocol

Objective: To develop a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of the API and its degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Generic Method Parameters (to be optimized for each compound):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of the parent drug and its potential degradation products.

  • Injection Volume: 10-20 µL

Forced Degradation Study (for method validation):

To ensure the method is stability-indicating, perform forced degradation studies on each API under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105°C for 24 hours

  • Photodegradation: Expose the sample to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B.

Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak and from each other.

Visualizations

The following diagrams illustrate the typical workflow for a long-term stability study and a conceptual signaling pathway for opioid analgesics.

G cluster_0 Study Initiation cluster_1 Execution cluster_2 Data Analysis & Reporting Protocol Design Protocol Design API Procurement API Procurement Protocol Design->API Procurement Method Development Method Development API Procurement->Method Development Sample Preparation Sample Preparation Method Development->Sample Preparation Storage in Chambers Storage in Chambers Sample Preparation->Storage in Chambers Sample Withdrawal Sample Withdrawal Storage in Chambers->Sample Withdrawal Timepoints Analytical Testing Analytical Testing Sample Withdrawal->Analytical Testing Data Evaluation Data Evaluation Analytical Testing->Data Evaluation Shelf-life Determination Shelf-life Determination Data Evaluation->Shelf-life Determination Final Report Final Report Shelf-life Determination->Final Report

Caption: Workflow for a typical long-term stability study.

G Opioid Analgesic Opioid Analgesic μ-Opioid Receptor μ-Opioid Receptor Opioid Analgesic->μ-Opioid Receptor Binds to G-protein Coupling G-protein Coupling μ-Opioid Receptor->G-protein Coupling Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein Coupling->Inhibition of Adenylyl Cyclase Ion Channel Modulation Ion Channel Modulation G-protein Coupling->Ion Channel Modulation Reduced cAMP Reduced cAMP Inhibition of Adenylyl Cyclase->Reduced cAMP Analgesia Analgesia Reduced cAMP->Analgesia Ion Channel Modulation->Analgesia

Caption: Simplified opioid receptor signaling pathway.

Conclusion

Based on the currently available data, this compound demonstrates a favorable intrinsic stability profile, particularly when stored under controlled, cold conditions. In comparison, Tapentadol HCl and Oxycodone HCl also exhibit good stability in their formulated products, with established shelf-lives under ICH long-term storage conditions. However, all three compounds show susceptibility to degradation under forced hydrolytic, oxidative, and photolytic stress, highlighting the importance of appropriate formulation and packaging to ensure long-term stability. For a definitive comparison, a head-to-head long-term stability study conducted under identical conditions as outlined in the provided protocols is recommended.

comparative metabolic profiling of tramadol and O-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of the centrally acting analgesic tramadol (B15222) and its principal active metabolite, O-desmethyltramadol (M1). The information presented herein, supported by experimental data, is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. This document delves into the pharmacokinetic parameters, metabolic pathways, and experimental protocols crucial for understanding the biotransformation of these compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacokinetic and metabolic parameters of tramadol and O-desmethyltramadol, offering a clear comparison of their in vivo behavior.

Table 1: Pharmacokinetic Parameters of Tramadol and O-Desmethyltramadol in Humans Following Oral Administration

ParameterTramadolO-Desmethyltramadol (M1)Reference(s)
Maximum Plasma Concentration (Cmax) 308 µg/L (after 100 mg single dose)88.7 ± 30.3 ng/mL[1]
Time to Maximum Plasma Concentration (Tmax) 1.6 h (after 100 mg single dose)2.4 ± 0.7 h[1][2]
Elimination Half-life (t½) 4.8 (3.2–7.6) h7.7 ± 1.4 h[1][2]
Apparent Clearance (CL/F) 595 ± 130 mL/min143 L/h (apparent clearance)[2][3]
Renal Clearance (CLr) 115 ± 45 mL/min193.9 ± 67.6 mL/min[2]

Table 2: In Vitro Metabolism Kinetics of Tramadol O-Demethylation in Human Liver Microsomes

ParameterValueReference(s)
Km (Michaelis constant) 210 µM[4]
Vmax (Maximum reaction velocity) for (+)-tramadol 125 pmol/mg/min[4]
Vmax (Maximum reaction velocity) for (-)-tramadol 210 pmol/mg/min[4]

Metabolic Pathways

Tramadol undergoes extensive metabolism primarily in the liver, with O-desmethylation to O-desmethyltramadol (M1) being a critical step for its analgesic activity.[5] This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[6] O-desmethyltramadol itself is further metabolized, mainly through glucuronidation.

Metabolic Pathway of Tramadol Tramadol Tramadol M1 O-Desmethyltramadol (M1) (Active) Tramadol->M1 CYP2D6 M2 N-Desmethyltramadol (M2) Tramadol->M2 CYP3A4, CYP2B6 Excretion Renal Excretion Tramadol->Excretion M5 N,O-Didesmethyltramadol (M5) M1->M5 CYP3A4, CYP2B6 Glucuronide M1-Glucuronide (Inactive) M1->Glucuronide UGTs M1->Excretion M2->M5 CYP2D6 M2->Excretion M5->Excretion Glucuronide->Excretion

Metabolic pathway of tramadol.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key experiments in the metabolic profiling of tramadol and O-desmethyltramadol.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolism of tramadol to O-desmethyltramadol in human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (pooled)

  • Tramadol Hydrochloride

  • O-Desmethyltramadol (analytical standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (e.g., deuterated tramadol or a structurally similar compound)

2. Preparation of Incubation Mixtures:

  • Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it with phosphate buffer to the desired final concentrations (e.g., a range to determine Km and Vmax).

  • In microcentrifuge tubes, combine the following in order: phosphate buffer, human liver microsomes (e.g., 0.2 mg/mL final concentration), and the tramadol solution.

  • Prepare control incubations:

    • No NADPH: to assess non-enzymatic degradation.

    • No microsomes: to assess chemical stability in the buffer.

    • Heat-inactivated microsomes: as another control for enzymatic activity.

3. Initiation and Termination of the Metabolic Reaction:

  • Pre-incubate the mixtures at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle agitation for a specified time (e.g., 0, 5, 15, 30, 60 minutes) to ensure linear metabolite formation.

  • Terminate the reaction at each time point by adding an aliquot of the incubation mixture to a tube containing ice-cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate proteins.

4. Sample Processing and Analysis:

  • Vortex the samples vigorously.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

  • Quantify the formation of O-desmethyltramadol against a standard curve.

In Vivo Metabolism Study in Rats

This protocol describes a typical in vivo study to evaluate the pharmacokinetics of tramadol and the formation of O-desmethyltramadol in rats.[7][8]

1. Animals and Housing:

  • Male Wistar or Sprague-Dawley rats (e.g., 200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Drug Administration:

  • Administer tramadol hydrochloride (e.g., 10 mg/kg) to the rats via oral gavage or intraperitoneal injection.[7]

  • The vehicle for tramadol administration should be a suitable solvent like saline.

3. Sample Collection:

  • Collect blood samples (e.g., 200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) after drug administration.

  • Collect blood into heparinized tubes.

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Sample Preparation and Analysis:

  • Perform protein precipitation on the plasma samples by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of tramadol and O-desmethyltramadol.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life for both tramadol and O-desmethyltramadol using non-compartmental analysis.

LC-MS/MS Method for Quantification of Tramadol and O-Desmethyltramadol in Plasma

This protocol provides a general framework for the simultaneous quantification of tramadol and O-desmethyltramadol in plasma using liquid chromatography-tandem mass spectrometry.[9][10]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B, and then re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tramadol: e.g., m/z 264.2 -> 58.1

    • O-Desmethyltramadol: e.g., m/z 250.2 -> 58.2

    • Internal Standard: Appropriate transition for the chosen standard.

  • Optimize other MS parameters such as collision energy and declustering potential for each analyte.

4. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentrations of tramadol and O-desmethyltramadol in the unknown samples by interpolation from the calibration curve.

Experimental Workflow for Tramadol Analysis cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Blood Sample Blood Sample Plasma Separation Plasma Separation Blood Sample->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Quantification Quantification MS Detection (MRM)->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

References

A Comparative Guide to Enantioselective Method Validation for O-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific analysis of O-Desmethyltramadol (ODT), the primary active metabolite of the analgesic drug tramadol (B15222), is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. As the enantiomers of ODT exhibit different pharmacological activities, validated enantioselective analytical methods are imperative for accurate quantification in various biological matrices. This guide provides a comparative overview of validated methods for the chiral separation of O-Desmethyltramadol, focusing on High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Enantioselective Methods

The choice of analytical technique for the enantioselective analysis of O-Desmethyltramadol depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the study. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a widely used and robust technique. Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low solvent consumption. Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, particularly when coupled with chiral columns.

Table 1: Comparison of HPLC, CE, and GC-MS Methods for Enantioselective Analysis of O-Desmethyltramadol
ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Separation of volatile and thermally stable enantiomers (or their derivatives) on a chiral capillary column followed by mass spectrometric detection.
Common Chiral Selectors Polysaccharide-based CSPs (e.g., Chiralpak® AD, Lux® Cellulose-4)[1][2][3][4]Cyclodextrins (e.g., carboxymethyl-β-cyclodextrin)Chiral capillary columns (e.g., Rt-betaDEXcst)[5]
Detection Fluorescence (FLD), Mass Spectrometry (MS/MS)[3][6]UV-VisMass Spectrometry (MS)[5]
Sample Throughput ModerateHighLow to Moderate
Solvent Consumption HighVery LowLow
Method Development Can be complex due to a wide choice of CSPs and mobile phases.Can be challenging to optimize buffer composition and chiral selector concentration.Often requires derivatization to improve volatility and thermal stability.[7]

Quantitative Validation Data Summary

The following tables summarize the key validation parameters for published enantioselective methods for O-Desmethyltramadol using HPLC, CE, and GC-MS.

Table 2: HPLC Method Validation Data for O-Desmethyltramadol Enantiomers
ParameterMethod 1 (LC-MS/MS)[2][8]Method 2 (LC-FLD)[6]
Linearity Range 0.1 - 300 ng/mL56 - 392 ng/L
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Quantification (LOQ) 0.1 ng/mL56 ng/L (equivalent to 56 pg/mL)
Limit of Detection (LOD) Not Reported20 ng/L (equivalent to 20 pg/mL)
Accuracy (% Recovery) Not Reported70.3% - 108.7%
Precision (RSD%) < 15% (Intra- and Inter-day)< 13.8% (Intra-day), < 16.7% (Inter-day)
Matrix Human PlasmaWastewater
Table 3: CE Method Validation Data for O-Desmethyltramadol Enantiomers
ParameterMethod 1
Linearity Range 0.5 - 20 µg/mL
Correlation Coefficient (r) > 0.994
Limit of Quantification (LOQ) 0.5 µg/mL
Limit of Detection (LOD) Not Reported
Accuracy 95.4% - 103.2% (Within-day), 96.3% - 106.5% (Day-to-day)
Precision (RSD%) < 10.0% (Within-day), < 9.0% (Day-to-day)
Matrix Human Urine
Table 4: GC-MS Method Validation Data for O-Desmethyltramadol Enantiomers[5]
ParameterMethod 1
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Quantification (LOQ) 0.1 µg/mL
Limit of Detection (LOD) Not Reported
Accuracy 97.2% - 104.9% (Intra-day), 95.2% - 105.7% (Inter-day)
Precision (RSD%) Not Reported
Matrix Human Urine

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an enantioselective method. Below are representative experimental protocols for HPLC, CE, and GC-MS analysis of O-Desmethyltramadol enantiomers.

High-Performance Liquid Chromatography (HPLC-MS/MS) Protocol
  • Sample Preparation (Human Plasma):

    • Perform liquid-liquid extraction with methyl t-butyl ether.[8]

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD (amylose tris-(3,5-dimethylphenylcarbamate))[2]

    • Mobile Phase: Hexane:Ethanol (95.5:4.5, v/v) with 0.1% diethylamine[2]

    • Flow Rate: 1.0 mL/min

    • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Capillary Electrophoresis (CE) Protocol
  • Sample Preparation (Human Urine):

    • Perform a double liquid-liquid extraction of the urine sample.

  • Electrophoretic Conditions:

    • Capillary: Fused silica

    • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing 5 mM carboxymethyl-β-cyclodextrin (CMB).

    • Voltage: Not specified

    • Detection: UV-Vis detector.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[5]
  • Sample Preparation (Human Urine): [5]

    • Perform solid-phase extraction (SPE).[5]

    • The method described does not explicitly state a derivatization step for O-desmethyltramadol, which is often required for GC analysis to improve volatility and thermal stability. For related compounds, derivatization with reagents like propionic anhydride (B1165640) has been used.[9]

  • Chromatographic and Spectrometric Conditions: [5]

    • Column: Rt-betaDEXcst (containing alkylated β-cyclodextrins)[5]

    • Carrier Gas: Helium

    • Injector: Split/splitless

    • Oven Temperature Program: A suitable temperature gradient to achieve separation.

    • Detector: Mass Spectrometer operating in Electron Ionization (EI) mode, with Selected Ion Monitoring (SIM) for quantification.[5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the enantioselective analysis of O-Desmethyltramadol using HPLC, CE, and GC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample l_l_extraction Liquid-Liquid Extraction start->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection hplc_separation Chiral HPLC Separation injection->hplc_separation ms_detection MS/MS Detection hplc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: HPLC-MS/MS workflow for O-Desmethyltramadol enantiomer analysis.

CE_Workflow cluster_sample_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Urine Sample l_l_extraction Double Liquid-Liquid Extraction start->l_l_extraction injection Injection l_l_extraction->injection ce_separation Capillary Electrophoresis Separation injection->ce_separation uv_detection UV-Vis Detection ce_separation->uv_detection quantification Quantification uv_detection->quantification reporting Reporting quantification->reporting

Caption: CE workflow for O-Desmethyltramadol enantiomer analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Urine Sample spe Solid-Phase Extraction start->spe derivatization Derivatization (if required) spe->derivatization injection Injection derivatization->injection gc_separation Chiral GC Separation injection->gc_separation ms_detection MS Detection gc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: GC-MS workflow for O-Desmethyltramadol enantiomer analysis.

References

A Comparative Guide to the Analgesic Efficacy of (+) and (-) O-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic efficacy of the enantiomers of O-Desmethyltramadol (O-DSMT), the primary active metabolite of the widely prescribed analgesic, tramadol. Understanding the distinct pharmacological profiles of (+)-O-DSMT and (-)-O-DSMT is crucial for the development of novel analgesics with improved efficacy and safety profiles. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

O-Desmethyltramadol presents a fascinating case of stereoisomeric pharmacology. The two enantiomers, (+) and (-)-O-DSMT, possess distinct and complementary mechanisms of action that contribute to the overall analgesic effect of racemic O-DSMT. The (+)-enantiomer is a potent agonist at the µ-opioid receptor (MOR), the primary target for classical opioid analgesics. In contrast, the (-)-enantiomer primarily acts as a norepinephrine (B1679862) reuptake inhibitor, enhancing descending inhibitory pain pathways. This dual mechanism of action suggests that a balanced combination of both enantiomers may provide broad-spectrum analgesia with a potentially favorable side-effect profile compared to conventional opioids.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro and in vivo pharmacological data for (+) and (-)-O-Desmethyltramadol, providing a clear comparison of their binding affinities and analgesic potencies.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundReceptorAssay TypeKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Reference
(+)-O-Desmethyltramadol Human µ-opioidCompetition Binding ([³H]DAMGO)1.8--[Gillen et al., 2000]
Human µ-opioid[³⁵S]GTPγS Binding-86052[Zebala et al., 2020][1]
(-)-O-Desmethyltramadol Human µ-opioidCompetition Binding ([³H]DAMGO)55--[Gillen et al., 2000]
Human Norepinephrine Transporter (NET)Competition Binding ([³H]Nisoxetine)130--[Gillen et al., 2000]

Kᵢ (Inhibition Constant): A measure of binding affinity; lower values indicate higher affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug, relative to a standard agonist.

Table 2: In Vivo Analgesic Potency (ED₅₀)

CompoundTest ModelAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
(+)-O-Desmethyltramadol Tail-flickRati.v.~2.0 (achieved 100% antinociception)[BenchChem, 2025][1]
(-)-O-Desmethyltramadol Tail-flickRati.v.>8.0 (no antinociceptive effect)[BenchChem, 2025][1]

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

The data presented in this guide are derived from standard preclinical analgesic assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of (+) and (-)-O-DSMT to specific receptors (e.g., µ-opioid receptor, norepinephrine transporter).

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

    • Assay Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound ((+)- or (-)-O-DSMT).

    • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay
  • Objective: To measure the functional activity of a compound as an agonist at a G-protein coupled receptor (GPCR), such as the µ-opioid receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared.

    • Assay Incubation: Membranes are incubated with varying concentrations of the test compound ((+)-O-DSMT) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • Separation: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured.

    • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for the compound.

In Vivo Analgesic Assays
  • Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.

  • Methodology:

    • Animal Model: Typically rats or mice.

    • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

    • Procedure: The animal's tail is exposed to the heat source, and the latency to flick the tail away from the heat is measured. A cut-off time is established to prevent tissue damage.

    • Drug Administration: The test compound is administered (e.g., intravenously, subcutaneously, or orally) at various doses.

    • Data Collection: The tail-flick latency is measured at predetermined time points after drug administration.

    • Data Analysis: An increase in the tail-flick latency compared to a vehicle-treated control group indicates an analgesic effect. Dose-response curves are constructed to calculate the ED₅₀ value.

  • Objective: To evaluate the analgesic effect of a compound against a constant temperature thermal stimulus.

  • Methodology:

    • Animal Model: Typically mice.

    • Apparatus: A metal plate maintained at a constant temperature (e.g., 55°C).

    • Procedure: The animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded. A cut-off time is used to prevent injury.

    • Drug Administration: The test compound is administered at various doses.

    • Data Collection: The response latency is measured at different time points after drug administration.

    • Data Analysis: An increase in the response latency indicates analgesia. ED₅₀ values are determined from dose-response curves.

  • Objective: To assess the efficacy of an analgesic in a model of visceral pain.

  • Methodology:

    • Animal Model: Typically mice.

    • Procedure: An intraperitoneal injection of a dilute solution of acetic acid is administered to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • Drug Administration: The test compound is administered prior to the acetic acid injection.

    • Data Collection: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

    • Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect. The percentage of inhibition is calculated, and dose-response curves can be generated to determine the ED₅₀.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

G Figure 1. Signaling Pathway of (+)-O-Desmethyltramadol cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space plus_ODSMT (+)-O-DSMT MOR µ-Opioid Receptor (GPCR) plus_ODSMT->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Caption: Signaling pathway of (+)-O-Desmethyltramadol.

G Figure 2. Signaling Pathway of (-)-O-Desmethyltramadol cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron minus_ODSMT (-)-O-DSMT NET Norepinephrine Transporter (NET) minus_ODSMT->NET Inhibits NE_Vesicle Norepinephrine (NE) Vesicle NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NE_Synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds and Activates Descending_Inhibition Enhanced Descending Inhibitory Pathway Adrenergic_Receptor->Descending_Inhibition Analgesia Analgesia Descending_Inhibition->Analgesia

Caption: Signaling pathway of (-)-O-Desmethyltramadol.

G Figure 3. General Experimental Workflow for In Vivo Analgesic Assays Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Nociceptive Response Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Drug/Vehicle Administration Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Administration Nociceptive Response Measurement Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (e.g., %MPE, ED50) Post_Drug_Measurement->Data_Analysis

Caption: General workflow for in vivo analgesic assays.

Conclusion

The distinct pharmacological profiles of (+)-O-desmethyltramadol and (-)-O-desmethyltramadol offer a compelling rationale for the development of analgesics with a dual mechanism of action. The potent µ-opioid agonism of the (+)-enantiomer provides strong, centrally mediated analgesia, while the norepinephrine reuptake inhibition by the (-)-enantiomer contributes to pain relief by enhancing descending inhibitory pathways. The quantitative data presented in this guide highlight the significantly greater opioid-mediated analgesic potency of the (+)-enantiomer in preclinical models. Further research focusing on the optimal ratio of these enantiomers could lead to the development of novel analgesics with enhanced efficacy and a potentially improved safety profile, characterized by reduced opioid-related side effects. The detailed experimental protocols and visual aids provided herein are intended to support and guide these future research and development efforts.

References

Assessing the Cross-Reactivity of O-Desmethyltramadol in Common Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of O-Desmethyltramadol (ODT), the primary active metabolite of tramadol (B15222), in various commercially available immunoassays. Understanding the potential for cross-reactivity is critical for accurate interpretation of drug screening results in clinical, forensic, and research settings. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological and experimental pathways to aid in the assessment of immunoassay performance.

Data Presentation: Cross-Reactivity of O-Desmethyltramadol

The following table summarizes the known cross-reactivity of O-Desmethyltramadol in different immunoassay platforms. It is important to note that specific quantitative data for ODT in broad opiate immunoassays is not always readily available in manufacturer's package inserts, which often focus on cross-reactivity with other classic opiates. The data presented here is compiled from available product documentation and scientific literature.

Immunoassay PlatformTarget Analyte(s)O-Desmethyltramadol Cross-ReactivitySource
DRI™ Tramadol Assay Tramadol and its metabolitesDemonstrated cross-reactivity. Specific percentage not provided, but package insert notes that samples with low tramadol concentrations tested positive due to significant concentrations of O-desmethyltramadol.[1][2]Thermo Fisher Scientific
CEDIA® Buprenorphine Assay BuprenorphineShows some cross-reactivity.[3] Specific percentage for opiate assay not available.Thermo Fisher Scientific
QuikStrip™ Buprenorphine Assay BuprenorphineShows some cross-reactivity.[3] Specific percentage for opiate assay not available.Various
EMIT® II Plus Opiate Assay Opiates (primarily morphine and codeine)Data not provided in manufacturer's literature for O-Desmethyltramadol. The assay is designed to detect traditional opiates.[4][5][6]Siemens Healthineers
CEDIA® Opiate Assay Opiates (primarily morphine and codeine)Data not provided in manufacturer's literature for O-Desmethyltramadol. Some studies suggest potential for cross-reactivity of tramadol and its metabolites with certain opiate immunoassays.[7][8][9]Thermo Fisher Scientific
DRI™ Opiate Assay Opiates (primarily morphine and codeine)Data not provided in manufacturer's literature for O-Desmethyltramadol.Thermo Fisher Scientific
Lin-Zhi International (LZI) Tramadol Assay TramadolPackage insert does not specify cross-reactivity data for O-Desmethyltramadol.[10]Lin-Zhi International, Inc.

Note: The lack of specific percentage data for O-Desmethyltramadol in many broad-spectrum opiate immunoassays is a significant finding. This suggests that laboratories relying on these assays for the detection of tramadol use may encounter challenges in accurately interpreting results, as the contribution of the active metabolite ODT to a positive result is often not characterized. Tramadol-specific assays, such as the DRI™ Tramadol Assay, are more likely to exhibit significant cross-reactivity with ODT, which is often a desirable characteristic for detecting tramadol use, as ODT is a major metabolite.

Experimental Protocols

The assessment of cross-reactivity in immunoassays is a critical component of assay validation. The following is a generalized experimental protocol based on industry best practices and guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle of Cross-Reactivity Testing

Cross-reactivity is typically determined by spiking a drug-free urine matrix with a known concentration of the potentially cross-reacting substance (in this case, O-Desmethyltramadol) and measuring the response of the immunoassay. The concentration of the cross-reactant that produces a signal equivalent to the assay's cutoff calibrator for the target analyte is then used to calculate the percent cross-reactivity.

Materials
  • Immunoassay reagents (e.g., EMIT, DRI, CEDIA) and corresponding automated clinical chemistry analyzer.

  • Certified drug-free human urine.

  • Certified reference standard of O-Desmethyltramadol.

  • Calibrators and controls for the specific immunoassay being tested.

  • Precision pipettes and other standard laboratory equipment.

Procedure
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of O-Desmethyltramadol in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Samples: Serially dilute the O-Desmethyltramadol stock solution in drug-free human urine to create a range of concentrations.

  • Immunoassay Analysis: Analyze the spiked urine samples using the immunoassay according to the manufacturer's instructions on a calibrated clinical chemistry analyzer.

  • Data Analysis:

    • Determine the concentration of O-Desmethyltramadol that produces a response equivalent to the assay's cutoff calibrator (e.g., 300 ng/mL for a standard opiate assay).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant Producing the Cutoff Response) x 100

Example Calculation

If an opiate immunoassay has a cutoff of 300 ng/mL for morphine, and a concentration of 10,000 ng/mL of O-Desmethyltramadol is required to produce a positive result, the percent cross-reactivity would be:

(300 ng/mL / 10,000 ng/mL) x 100 = 3%

Mandatory Visualizations

Metabolic Pathway of Tramadol

The following diagram illustrates the primary metabolic pathway of tramadol to its active metabolite, O-Desmethyltramadol, primarily mediated by the cytochrome P450 enzyme CYP2D6.

Tramadol Metabolism Tramadol Tramadol ODT O-Desmethyltramadol (Active Metabolite) Tramadol->ODT CYP2D6 (O-demethylation) NDT N-Desmethyltramadol Tramadol->NDT CYP3A4/CYP2B6 (N-demethylation) OtherMetabolites Further Conjugation and Excretion ODT->OtherMetabolites NDT->OtherMetabolites

Metabolism of Tramadol to O-Desmethyltramadol.
Experimental Workflow for Competitive Immunoassay

This diagram outlines the principle of a competitive immunoassay, which is the basis for technologies like EMIT, DRI, and CEDIA. In this format, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.

Competitive Immunoassay Workflow cluster_sample_present Analyte Present in Sample cluster_sample_absent Analyte Absent in Sample Analyte Analyte (ODT) in Sample Antibody1 Antibody Analyte->Antibody1 Binds LabeledAnalyte1 Labeled Analyte LabeledAnalyte1->Antibody1 Blocked Signal1 Low Signal Antibody1->Signal1 Generates LabeledAnalyte2 Labeled Analyte Antibody2 Antibody LabeledAnalyte2->Antibody2 Binds Signal2 High Signal Antibody2->Signal2 Generates

Principle of a Competitive Immunoassay.

References

Proficiency Testing for O-Desmethyltramadol Hydrochloride Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of O-Desmethyltramadol hydrochloride, the active metabolite of tramadol (B15222), ensuring the accuracy and reliability of analytical methods is paramount. Proficiency testing (PT) schemes and certified reference materials (CRMs) are fundamental components of a robust quality assurance program. This guide provides a comparative overview of available proficiency testing options and a detailed examination of the performance of common analytical methods, supported by experimental data.

Comparison of Proficiency Testing Providers

Participation in a proficiency testing program is a critical external quality assessment tool that allows laboratories to compare their performance against that of their peers. For the analysis of O-Desmethyltramadol, several organizations offer relevant toxicology PT schemes.

Proficiency Testing ProviderProgram Name/IDAnalytes IncludedSample MatrixFrequency
College of American Pathologists (CAP) Toxicology (TOX) / TO-Desmethyltramadol, Tramadol, and a broad range of other drugs and metabolites.Serum and UrineThree shipments per year
NMS Labs Not explicitly a PT scheme provider in the same vein as CAP, but offers extensive forensic and clinical toxicology testing services, including for Tramadol and its metabolites. They are accredited and likely participate in relevant PT programs to maintain their own quality standards. Their services can be used for external validation and comparison.Tramadol and MetabolitesBlood, Urine, Serum/Plasma, FluidAs required for confirmatory analysis
LGC Standards AXIO Proficiency TestingOffers a wide range of toxicology (TOX) schemes. Specific inclusion of O-Desmethyltramadol should be confirmed in the scheme description for a given testing round.Varies by scheme (e.g., blood, urine, serum)Varies by scheme

Comparison of Analytical Methods for this compound

The quantification of this compound in biological matrices is typically achieved using chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The following tables summarize the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Method Performance Data
ParameterGC-MS (in Urine)[1]LC-MS/MS (in Plasma)[2]HPLC-DAD (in Plasma)[3][4]
Limit of Detection (LOD) Not explicitly stated, but LOQ is 10 ng/mLNot explicitly stated, but LOQ is 2 ng/mL125 ng/mL[4]
Limit of Quantification (LOQ) 10 ng/mL[1]2 ng/mL[2]250 ng/mL[4]
Linearity Range 10 - 1000 ng/mL[1]2 - 300 ng/mL[2]250 - 2000 ng/mL[4]
Intra-assay Precision (%RSD) 1.29 - 6.48%[1]< 10.1%1.89 - 10.91%[4]
Inter-assay Precision (%RSD) 1.28 - 6.84%[1]< 6.7%2.16 - 5.85%[4]
Accuracy 91.79 - 106.89%[1]-9.9% to 10.4% bias-13.07% to 4.99% bias[4]
Extraction Recovery 101.30%[1]~96%[5]78.72%[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of the experimental protocols for the three major analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for O-Desmethyltramadol in Urine

This method involves liquid-liquid extraction followed by analysis.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine sample, add an internal standard.

  • Add 1 mL of 0.1 M sodium carbonate to basify the sample.

  • Add 4 mL of a mixture of ethyl acetate (B1210297) and diethyl ether (1:1, v/v) as the extraction solvent.

  • Vortex the mixture for 30 seconds and then centrifuge at 3,000 x g for 3 minutes.[6]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of methanol.[6]

  • Inject 1 µL of the reconstituted sample into the GC-MS system.[6]

GC-MS Parameters:

  • Column: Typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A gradient temperature program is used to separate the analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selective ion monitoring (SIM) for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample (1 mL) add_is Add Internal Standard urine->add_is basify Add 0.1 M Sodium Carbonate add_is->basify add_solvent Add Ethyl Acetate/Diethyl Ether basify->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge transfer_evaporate Transfer & Evaporate Organic Layer vortex_centrifuge->transfer_evaporate reconstitute Reconstitute in Methanol transfer_evaporate->reconstitute inject Inject 1 µL reconstitute->inject gc_separation GC Separation inject->gc_separation ms_detection MS Detection (EI/SIM) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

GC-MS workflow for O-Desmethyltramadol analysis in urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for O-Desmethyltramadol in Plasma

This highly sensitive and selective method often employs a simple protein precipitation step for sample cleanup.[5]

Sample Preparation (Protein Precipitation): [5]

  • To 200 µL of plasma, add an internal standard.

  • Add 200 µL of 7% perchloric acid to precipitate proteins.[5]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection.

LC-MS/MS Parameters:

  • LC Column: A reverse-phase C18 column is commonly used.[2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically between 0.2 and 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for high selectivity and sensitivity.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is precipitate Add 7% Perchloric Acid add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge transfer_supernatant Transfer Supernatant vortex_centrifuge->transfer_supernatant inject Inject into LC transfer_supernatant->inject lc_separation LC Separation (C18) inject->lc_separation msms_detection MS/MS Detection (ESI+/MRM) lc_separation->msms_detection data_analysis Data Analysis msms_detection->data_analysis

LC-MS/MS workflow for O-Desmethyltramadol in plasma.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for O-Desmethyltramadol in Plasma

This method provides a balance between performance and cost-effectiveness.

Sample Preparation (Liquid-Liquid Extraction with Back-Extraction): [3]

  • To 1 mL of plasma, add an internal standard (e.g., propranolol) and 100 µL of concentrated ammonium (B1175870) hydroxide (B78521).[3]

  • Add 6 mL of methyl-tert-butyl ether (MTBE), mix for 20 minutes, and centrifuge.[7]

  • Transfer the organic layer to a new tube containing 0.5 mL of 1.0 M hydrochloric acid, vortex for 5 minutes, and centrifuge.[3]

  • Discard the organic layer. To the remaining aqueous layer, add 150 µL of concentrated ammonium hydroxide and 2 mL of MTBE.[3]

  • Vortex for 5 minutes and centrifuge.[3]

  • Transfer the organic layer to a glass tube and evaporate to dryness.[3]

  • Reconstitute the residue in 200 µL of acetonitrile and inject 100 µL into the HPLC system.[3]

HPLC-DAD Parameters:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: Diode-array detector set to monitor at a specific wavelength (e.g., 218 nm) and to acquire full UV spectra for peak purity analysis.[3]

HPLCDAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis plasma Plasma Sample (1 mL) + IS + NH4OH l_l_e1 LLE with MTBE plasma->l_l_e1 back_extract Back-extraction into HCl l_l_e1->back_extract l_l_e2 LLE with MTBE after basification back_extract->l_l_e2 evaporate Evaporate Organic Layer l_l_e2->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute inject Inject 100 µL reconstitute->inject hplc_separation HPLC Separation (C18) inject->hplc_separation dad_detection DAD Detection (218 nm) hplc_separation->dad_detection data_analysis Data Analysis dad_detection->data_analysis

HPLC-DAD workflow for O-Desmethyltramadol in plasma.

References

A Comparative Analysis of O-Desmethyltramadol Hydrochloride: In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological data for O-Desmethyltramadol hydrochloride, the primary active metabolite of tramadol (B15222). O-Desmethyltramadol is a potent analgesic that exerts its effects through a dual mechanism of action, involving agonism at the µ-opioid receptor (MOR) and inhibition of monoamine reuptake.[1][2] This document summarizes key experimental data to facilitate a deeper understanding of its pharmacological profile and to support further research and development.

Quantitative Data Comparison

The following tables present a summary of the quantitative data for this compound, comparing its in vitro receptor binding and functional activity with its in vivo analgesic efficacy.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

ParameterO-DesmethyltramadolTramadolReference CompoundNotes
µ-Opioid Receptor (MOR) Binding Affinity (Ki) A lower Ki value indicates higher binding affinity.
Human MOR3.4 nM2.4 µMMorphine: 0.62 nMO-Desmethyltramadol has a significantly higher affinity for the MOR compared to tramadol.[3][4]
MOR Functional Activity Measures the ability of the compound to activate the receptor.
[³⁵S]GTPγS Binding (EC₅₀)860 nM>10,000 nMDAMGO: ~50 nMO-Desmethyltramadol is a more potent agonist at the MOR than tramadol.[1][4]
cAMP Inhibition (EC₅₀)~50 nM-Morphine: 51.4 nMDemonstrates potent G-protein-mediated signaling.[5]
Monoamine Transporter Inhibition (IC₅₀) Measures the ability to block the reuptake of neurotransmitters.
Serotonin (B10506) (SERT)15 µM ((+)-enantiomer), 44 µM ((-)-enantiomer)1.0 µM ((+)-enantiomer), 0.8 µM ((-)-enantiomer)-Tramadol is a more potent serotonin reuptake inhibitor than O-Desmethyltramadol.[1]
Norepinephrine (B1679862) (NET)Active, but less potent than (-)-tramadol--The (-)-enantiomer of O-Desmethyltramadol contributes to norepinephrine reuptake inhibition.[6][7]

Table 2: In Vivo Analgesic Efficacy and Pharmacokinetics

ParameterO-DesmethyltramadolTramadolAnimal ModelNotes
Analgesic Potency (ED₅₀) The dose required to produce an analgesic effect in 50% of the population.
Mouse Tail-Flick Test~10 mg/kg (s.c.)22.8 mg/kg (s.c.)MouseO-Desmethyltramadol is a more potent analgesic than tramadol in this model.[8]
Rat Tail-Flick TestPotentiation of antinociceptive effect observed-RatThe (+)-enantiomer is a potent opioid agonist, while the (-)-enantiomer inhibits norepinephrine reuptake, leading to a synergistic analgesic effect.[9]
Pharmacokinetics (Rats) Describes the absorption, distribution, metabolism, and excretion of the drug.
Elimination Half-life6-8 hours--[6]
MetabolismMetabolized by CYP3A4 and CYP2B6Metabolized by CYP2D6 to O-Desmethyltramadol-O-Desmethyltramadol itself is further metabolized.[6]

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways associated with O-Desmethyltramadol's metabolism and mechanism of action.

cluster_liver Hepatic Metabolism Tramadol Tramadol CYP2D6 CYP2D6 Tramadol->CYP2D6 O-demethylation CYP3A4_2B6 CYP3A4 / CYP2B6 Tramadol->CYP3A4_2B6 N-demethylation M1 O-Desmethyltramadol (Active Metabolite) M2 N-Desmethyltramadol (Inactive Metabolite) CYP2D6->M1 CYP3A4_2B6->M2

Caption: Metabolic pathway of Tramadol to its primary metabolites.

M1 O-Desmethyltramadol MOR µ-Opioid Receptor (MOR) M1->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP Analgesia Analgesia cAMP->Analgesia Downstream Signaling prep Prepare hMOR Membranes plate Plate Membranes, Radioligand, and Test Compound prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze acclimate Acclimate Animals baseline Measure Baseline Tail-Flick Latency acclimate->baseline administer Administer O-Desmethyltramadol baseline->administer test Measure Tail-Flick Latency at Specific Time Points administer->test analyze Calculate %MPE and ED50 test->analyze

References

Safety Operating Guide

Proper Disposal of O-Desmethyltramadol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of O-Desmethyltramadol hydrochloride is a critical aspect of laboratory safety and environmental responsibility. As a research chemical and an active metabolite of Tramadol, this compound requires stringent disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2] All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Hazard Classification and Waste Characterization

This compound is classified as a hazardous substance. Proper characterization of the waste is the first step in ensuring compliant disposal.

  • Acute Toxicity: It is categorized as toxic or harmful if swallowed.[1][3][4]

  • Skin and Eye Irritation: The compound can cause skin and eye irritation.[1][2]

  • Respiratory Effects: It may lead to respiratory tract irritation, drowsiness, or dizziness.[1][4]

  • Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[4]

Due to these hazards, this compound waste must be treated as hazardous chemical waste. It is strictly prohibited to dispose of this compound via sinks, drains, or as regular solid waste.[1][5][6][7]

Quantitative Hazard Data Summary

While specific quantitative thresholds for disposal procedures are determined by institutional and regional regulations, the hazard classifications from safety data sheets mandate its treatment as hazardous waste.

Hazard ClassificationCategoryHealth Effect
Acute Oral ToxicityCategory 3 or 4Toxic or Harmful if swallowed[1][3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation, drowsiness or dizziness[1][4]
Hazardous to the Aquatic Environment (Long-term)Category 2Toxic to aquatic life with long lasting effects[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

1. Waste Segregation and Collection:

  • Dedicate a specific, compatible, and clearly labeled waste container for this compound waste.[5][8] The container should be made of a material that does not react with the chemical and must have a secure, leak-proof closure.[9]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[8] Pay special attention to avoid mixing with incompatible materials, such as strong oxidizing agents.[7]

  • The waste container label should clearly state "Hazardous Waste" and identify the contents as "this compound."[5][10] Include the approximate concentration if it is in a solution.

2. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[10][11] This area must be under the control of laboratory personnel.

  • It is best practice to use secondary containment, such as a plastic tub, to hold the primary waste container to mitigate potential leaks or spills.[8]

  • Keep the waste container closed at all times except when adding waste.[6][10]

3. Spill and Emergency Procedures:

  • In the event of a spill, evacuate non-essential personnel from the area.[12]

  • Wearing appropriate PPE, contain and clean up the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).[8]

  • Collect the absorbed material and any contaminated debris into a designated hazardous waste container. Do not create dust.[1]

  • Clean the spill area thoroughly.

4. Request for Waste Collection:

  • Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (often 6-12 months for open containers), submit a chemical waste collection request to your EHS department.[6][8][10]

  • Do not transport the hazardous waste outside of your laboratory. Trained EHS personnel or a licensed contractor will collect the waste from your designated SAA.[8]

5. Final Disposal:

  • The collected waste will be transported to a licensed facility for final disposal, which typically involves incineration to ensure the complete destruction of the opioid compound, rendering it non-retrievable in accordance with DEA guidelines for controlled substance analogs.[13][14]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Preparation & Handling cluster_containment Waste Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generate O-Desmethyltramadol HCl Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always fume_hood Handle in Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste (Toxic, Irritant, Eco-Tox) fume_hood->characterize spill_event Spill Occurs fume_hood->spill_event Potential Event container Use Designated, Labeled, Compatible Waste Container characterize->container segregate Segregate from Incompatible Wastes container->segregate store_saa Store Sealed Container in Secondary Containment within a Satellite Accumulation Area (SAA) segregate->store_saa request_pickup Container Full or Time Limit Reached? Submit EHS Pickup Request store_saa->request_pickup ehs_collection EHS / Licensed Contractor Collects Waste from SAA request_pickup->ehs_collection final_disposal Transport to Licensed Facility for Incineration ehs_collection->final_disposal end End: Compliant Disposal final_disposal->end spill_event->characterize No Spill contain_spill Contain with Inert Absorbent spill_event->contain_spill Yes collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->store_saa

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling O-Desmethyltramadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical procedures for the handling and disposal of O-Desmethyltramadol hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. This compound is the primary active metabolite of tramadol (B15222) and should be handled with care as a potentially hazardous substance.[1]

Hazard Summary: this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory tract irritation, drowsiness, or dizziness.[2][3]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The appropriate level of PPE is determined by the specific procedure being performed. All PPE should be inspected prior to use.[5]

Activity Engineering Controls Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Storage & Transport General laboratory ventilationSafety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Standard lab coatNot generally required
Weighing & Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureTightly fitting safety goggles or face shield[5][6]Chemical-resistant glovesFull-coverage lab coat or disposable gownNIOSH-approved N95 (or P1/P95 EU) particle respirator for nuisance exposures.[2]
Preparing Solutions Chemical fume hoodTightly fitting safety goggles or face shieldChemical-resistant glovesFull-coverage lab coat or disposable gownRecommended if not handled in a fume hood
Spill Cleanup Ensure adequate ventilationFace shield and safety gogglesHeavy-duty chemical-resistant glovesComplete suit protecting against chemicals[2]Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[4]
Waste Disposal Chemical fume hood (for handling open waste containers)Safety gogglesChemical-resistant glovesLab coatNot generally required if handling sealed containers

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure risk.

1. Preparation and Engineering Controls:

  • Designate a specific area within a laboratory for handling this compound.

  • Ensure a certified chemical fume hood or other appropriate local exhaust ventilation is operational before beginning work.[5]

  • Verify that an eye-wash station and safety shower are accessible and unobstructed.[3]

  • Assemble all necessary materials and PPE before retrieving the compound from storage.

2. Handling the Compound:

  • Conduct all manipulations that may generate dust or aerosols (e.g., weighing, transferring powder) within a chemical fume hood or a ventilated enclosure.[2][7]

  • Avoid all direct contact with the skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the designated handling area.[3][8]

  • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

3. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment after use.

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][8]

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, preferably in a locked cabinet.[3][8]

Emergency Response Plan: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

1. Immediate Actions:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel to a safe location.[2][3]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess: From a safe distance, assess the extent of the spill and determine if it is safe to manage with available resources. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

2. Spill Cleanup Protocol (for small, manageable spills):

  • Don PPE: Wear the appropriate PPE as outlined in the table above (Spill Cleanup).[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains.[2]

  • Collection (Solid Spill): Gently sweep or shovel the material into a suitable, closed container for disposal. Avoid actions that create dust.[2]

  • Collection (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material like sand, diatomite, or universal binders.[3][4] Scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (e.g., alcohol), followed by soap and water.[3][7]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to the disposal plan.[7]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess don_ppe Don Full Spill Response PPE assess->don_ppe Small Spill ehs_response Contact EHS for Large Spill Response assess->ehs_response Large Spill contain Contain Spill & Prevent Spread don_ppe->contain collect Collect Material (Avoid Dust/Aerosols) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report Incident to EHS dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.